5-Bromo-2-butyl-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-butyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYPJVIPHXEQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-butyl-1,3-benzoxazole
This guide provides a comprehensive technical overview of 5-Bromo-2-butyl-1,3-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this derivative is not prominently available, indicating its status as a potentially novel or less-common compound, this document outlines its probable synthesis, predicted physicochemical and spectroscopic properties, potential applications, and essential safety and handling protocols, drawing from established knowledge of analogous benzoxazole derivatives. This resource is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are a class of heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[1] This aromatic scaffold is of considerable interest as it is a structural bioisostere of naturally occurring nucleotides like adenine and guanine, allowing for potential interactions with biological macromolecules. The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a bromine atom at the 5-position and an alkyl chain at the 2-position, as in this compound, is anticipated to modulate the compound's lipophilicity and electronic properties, thereby influencing its biological activity and potential therapeutic applications.
Physicochemical and Spectroscopic Profile
The specific physicochemical properties of this compound can be predicted based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Expected Spectroscopic Data:
The characterization of this compound would rely on standard spectroscopic techniques. The predicted data is based on analogous compounds.[4][5][6]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets in the δ 7.2-7.8 ppm range. The butyl chain protons would be observed in the upfield region, with the α-methylene protons deshielded due to the adjacent benzoxazole ring. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbons of the butyl group would appear at a higher field. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |
| Infrared (IR) | Characteristic absorption bands would be present for C=N stretching of the oxazole ring, C-Br stretching, and aromatic C-H stretching.[4] |
Synthesis of this compound: A Proposed Protocol
The synthesis of 2-substituted benzoxazoles is well-documented, with the most common approach involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7][8] For the synthesis of this compound, a plausible and efficient method would be the reaction of 2-amino-4-bromophenol with pentanoic acid or one of its activated derivatives.
Proposed Synthetic Pathway:
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5-Bromo-2-butyl-1,3-benzoxazole molecular weight
An In-Depth Technical Guide to 5-Bromo-2-butyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a substituted benzoxazole derivative of significant interest in medicinal chemistry and material science. Although specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational knowledge from closely related analogues and established chemical principles to offer a detailed exploration of its physicochemical properties, a plausible synthetic route, analytical characterization, and potential applications. The guide is designed to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities, providing both theoretical insights and practical, actionable protocols. All discussions are grounded in authoritative chemical literature to ensure scientific integrity.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This aromatic system is a privileged scaffold in medicinal chemistry due to its ability to serve as a structural isostere of natural nucleic bases like adenine and guanine, facilitating interactions with biological macromolecules.[1] The benzoxazole nucleus is a core component of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Furthermore, their unique photophysical properties have led to their application in the development of fluorescent whitening dyes and advanced organic electronic materials.
The introduction of specific substituents onto the benzoxazole core allows for the fine-tuning of its physicochemical and biological properties. The bromine atom at the 5-position, as seen in this compound, is an electron-withdrawing group that can significantly influence the molecule's reactivity and potential for forming halogen bonds.[3] The butyl group at the 2-position introduces lipophilicity, which can enhance membrane permeability and modulate interactions with hydrophobic pockets in biological targets. This guide focuses specifically on the synthesis, characterization, and potential utility of this compound.
Physicochemical Properties of this compound
The precise experimental determination of the physicochemical properties of this compound has not been widely reported. However, we can deduce its key characteristics based on its chemical structure and data from analogous compounds.
| Property | Value (Predicted/Calculated) | Rationale/Reference |
| Molecular Formula | C₁₁H₁₂BrNO | Based on structural analysis |
| Molecular Weight | 254.12 g/mol | Calculated from the molecular formula |
| Appearance | White to yellow solid or liquid | Inferred from related compounds like 5-Bromo-1,3-benzoxazole which is a solid with a low melting point.[4][5] |
| Melting Point | Not available (likely low) | The presence of the flexible butyl chain may lower the melting point compared to analogs with rigid substituents. |
| Solubility | Soluble in common organic solvents (e.g., ethers, ketones, alcohols) | Inferred from the general solubility of benzoxazole derivatives.[5] |
| InChI Key | Not available | |
| CAS Number | Not available |
Synthesis and Purification
A plausible synthetic pathway for this compound would involve the reaction of 2-amino-4-bromophenol with pentanoic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1 equivalent) and pentanoic acid (1.1 equivalents).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Cyclocondensation: Heat the reaction mixture to 150-180°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7-8.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.[6][7]
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole core and the aliphatic protons of the butyl chain. The aromatic protons will likely appear as multiplets in the δ 7.0-8.0 ppm region. The protons of the butyl group will appear as a triplet for the terminal methyl group around δ 0.9 ppm, and multiplets for the methylene groups between δ 1.3 and 2.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the aromatic carbons in the δ 110-160 ppm range and the aliphatic carbons of the butyl chain at a higher field.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=N stretching of the oxazole ring, C-Br stretching, and aromatic C-H stretching.[8]
Potential Applications
While the specific biological activities of this compound are not documented, the benzoxazole scaffold is a cornerstone in drug discovery.[2]
-
Pharmaceutical Development: Benzoxazole derivatives have been investigated as potential anti-cancer, anti-inflammatory, and antimicrobial agents.[2][4] The unique combination of the bromine atom and the butyl group in this compound makes it a valuable candidate for screening in various biological assays.
-
Material Science: The fluorescent properties of some benzoxazole derivatives suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[4]
-
Agrochemicals: The benzoxazole core is also found in some agrochemicals, and this compound could be explored for potential herbicidal or insecticidal activities.[2]
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for structurally similar compounds, the following precautions should be observed.[9][10][11]
-
General Handling: Avoid direct contact with the substance. Use in a well-ventilated area, preferably in a fume hood.[9] Avoid the formation and spread of dust if it is a solid.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses, and a lab coat.[10] In case of emergency or insufficient ventilation, a self-contained breathing apparatus should be available.[9]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and drench the affected skin with running water for at least 10 minutes.[9]
-
Eye Contact: Immediately flush eyes with running water for 15 minutes.[9]
-
Inhalation: Remove the individual to fresh air.[11]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[9]
-
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[10] Some related compounds are light-sensitive.[9]
References
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- TCI AMERICA.
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-
CP Lab Safety. (n.d.). 5-bromo-1, 2-benzoxazole, min 97%, 1 gram. Retrieved from [Link]
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ChemBK. (2024). 5-BROMO-1,3-BENZOXAZOLE. Retrieved from [Link]
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- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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- OPUS. (2025). Analytical Methods.
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5-Bromo-2-butyl-1,3-benzoxazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-butyl-1,3-benzoxazole
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Benzoxazole derivatives are known for a wide range of biological activities, and the introduction of a bromo-substituent and a butyl chain offers opportunities for modulating lipophilicity and metabolic stability, making this a target of interest for drug development professionals.[1][2] This document details a robust, two-stage synthetic approach, beginning with the preparation of the critical precursor, 2-amino-4-bromophenol, followed by its condensation and subsequent cyclization with a five-carbon source to yield the final product. The narrative emphasizes the mechanistic rationale behind procedural choices, providing detailed, actionable protocols and expected analytical data to guide researchers.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in modern pharmacology and materials science.[3][4] These compounds are structural isosteres of natural nucleic bases, enabling them to interact with biological macromolecules.[1] Consequently, benzoxazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5] The substituent at the 2-position and the substitution pattern on the benzene ring are critical determinants of a derivative's specific function. The target molecule, this compound, combines three key features: the core benzoxazole pharmacophore, a butyl group at the 2-position to enhance lipophilicity, and a bromine atom at the 5-position, which can serve as a metabolic block or a handle for further synthetic elaboration via cross-coupling reactions.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound deconstructs the molecule into readily accessible starting materials. The core benzoxazole ring is typically formed via the condensation of an o-aminophenol with a carboxylic acid or its derivative.[6] This disconnection reveals 2-amino-4-bromophenol as the key aromatic precursor and a five-carbon acyl source, such as valeric acid or valeryl chloride. The precursor, 2-amino-4-bromophenol, can be synthesized from the commercially available 4-bromo-2-nitrophenol. This establishes a clear and efficient two-part synthetic strategy.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of Key Precursor: 2-Amino-4-bromophenol
The synthesis of 2-amino-4-bromophenol is achieved through the selective reduction of the nitro group of 4-bromo-2-nitrophenol. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and atom economy.
Mechanistic Rationale
The reduction of an aromatic nitro group to an amine using molecular hydrogen is a surface-catalyzed reaction. A noble metal catalyst, such as Rhodium on Carbon (Rh/C), facilitates the adsorption of both the hydrogen gas and the nitro-compound onto its surface.[7] This proximity allows for the stepwise transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. The choice of catalyst and solvent is crucial to prevent dehalogenation (hydrodebromination), a potential side reaction. Using a catalyst like Rh/C or a modified Raney-Ni catalyst in a solvent like tetrahydrofuran (THF) at room temperature provides the requisite activity for nitro reduction while minimizing the cleavage of the C-Br bond.[7][8]
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Apparatus: A two-neck round-bottom flask equipped with a magnetic stir bar, a hydrogen balloon (or connected to a hydrogenation apparatus), and a septum.
-
Reagents:
-
4-Bromo-2-nitrophenol (50.7 g, 233 mmol)
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
5% Rhodium on Carbon (Rh/C) (5.0 g)
-
Celite®
-
-
Procedure:
-
To the round-bottom flask, add 4-bromo-2-nitrophenol and THF. Stir until the solid is fully dissolved.
-
Carefully add the 5% Rh/C catalyst to the solution. The addition should be done in an inert atmosphere if possible, although brief exposure to air is generally acceptable.
-
Seal the flask, and purge the headspace with hydrogen gas.
-
Maintain a positive pressure of hydrogen using a balloon and stir the mixture vigorously at room temperature for 11-12 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional THF to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: The resulting brown solid is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from an ethanol/water mixture.
Precursor Characterization Data
The following table summarizes the reported analytical data for the synthesized 2-amino-4-bromophenol, which serves to validate its identity and purity.[7]
| Property | Value |
| Appearance | Brown or yellow crystalline solid |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Melting Point | 133-135 °C[7] |
| ¹H NMR (DMSO-d₆) | δ 9.29 (s, 1H, OH), 6.72 (d, 1H), 6.56 (d, 1H), 6.50 (dd, 1H), 4.91 (br s, 2H, NH₂)[7] |
| IR (ATR, cm⁻¹) | 3062, 1497, 1444, 1279[7] |
| HRMS (ESI, m/z) | Calculated for C₆H₇BrNO [M+H]⁺: 187.9706; Found: 187.9704[7] |
Part II: Synthesis of this compound
The final step involves the formation of the benzoxazole ring. This is classically achieved by reacting the o-aminophenol precursor with a carboxylic acid under dehydrating conditions, or with a more reactive acyl chloride followed by cyclization.[6][9] The use of polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent for reaction with a carboxylic acid is a well-established and effective method.[10][11]
Mechanistic Rationale: Acylation and Cyclodehydration
The synthesis proceeds via a two-stage mechanism within a one-pot reaction when using PPA.
-
N-Acylation: The amino group of 2-amino-4-bromophenol acts as a nucleophile, attacking the carbonyl carbon of valeric acid. PPA activates the carboxylic acid, making it more electrophilic and facilitating the formation of an amide bond. This yields the key intermediate, N-(5-bromo-2-hydroxyphenyl)pentanamide.
-
Intramolecular Cyclodehydration: Under the strongly acidic and dehydrating conditions provided by the hot PPA, the hydroxyl group of the intermediate amide attacks the amide carbonyl carbon. This intramolecular nucleophilic attack leads to a cyclic intermediate, which then eliminates a molecule of water to form the stable, aromatic benzoxazole ring.
Caption: Reaction pathway for the formation of the target compound.
Detailed Experimental Protocol
-
Apparatus: A three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagents:
-
2-Amino-4-bromophenol (18.8 g, 100 mmol)
-
Valeric Acid (11.2 g, 110 mmol)
-
Polyphosphoric Acid (PPA) (~150 g)
-
Ice water
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In the reaction flask, combine 2-amino-4-bromophenol, valeric acid, and polyphosphoric acid.
-
Heat the mixture with stirring under a nitrogen atmosphere to 200 °C. The mixture will become a thick, stirrable paste.[10]
-
Maintain the temperature for 4-5 hours. Monitor the reaction's completion via TLC (a sample can be worked up by taking a small aliquot, quenching it in water, neutralizing, and extracting).
-
After the reaction is complete, cool the flask to approximately 100 °C and carefully pour the hot residue onto a mixture of crushed ice and water with vigorous stirring.
-
Neutralize the resulting acidic slurry by the slow addition of 10 M NaOH solution until the pH is ~7-8. This should be done in an ice bath to control the exothermic reaction.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.
Expected Characterization and Purity Data
While specific experimental data for this compound is not widely published, the expected spectroscopic data can be reliably predicted based on the analysis of analogous structures.[9][12]
| Property | Expected Value / Observation |
| Appearance | Off-white to light yellow solid or oil |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.7 (d, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~2.9 (t, 2H, -CH₂-), ~1.8 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~165 (C=N), ~150 (Ar-C-O), ~142 (Ar-C-N), ~128, ~123, ~117, ~111 (Ar-C), ~30 (-CH₂-), ~27 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1620 (C=N stretch), ~1570 (C=C stretch), ~1240 (C-O stretch), ~820 (C-Br stretch) |
| MS (EI, m/z) | 253/255 (M⁺, isotopic pattern for Br) |
Alternative Synthetic Approaches
While the PPA-mediated condensation is robust, other one-pot methods have been developed that may offer milder conditions or higher efficiency.[5] These often involve the condensation of the o-aminophenol with an aldehyde, followed by in-situ oxidative cyclization.[13] For this target, 2-amino-4-bromophenol could be reacted with valeraldehyde to form a Schiff base intermediate, which is then oxidized using an agent like manganese dioxide (MnO₂) or diacetoxyiodobenzene to yield the benzoxazole.[13] These methods avoid the high temperatures and viscous medium associated with PPA.
Safety Considerations
-
4-Bromo-2-nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Amino-4-bromophenol: Harmful if swallowed, inhaled, or in contact with skin. It is an irritant and may cause sensitization.[14] Work in a well-ventilated fume hood and wear suitable PPE.[14]
-
Polyphosphoric Acid (PPA): Highly corrosive. It reacts exothermically with water. Handle with extreme care, and wear acid-resistant gloves and face protection. The quenching step must be performed slowly and with caution.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is leak-proof and operate in an area free from ignition sources. Catalysts like Rh/C can be pyrophoric upon exposure to air after the reaction; quench the catalyst filter cake carefully with water.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, two-part strategy. The initial reduction of 4-bromo-2-nitrophenol provides the essential 2-amino-4-bromophenol precursor in high yield. Subsequent one-pot acylation and cyclodehydration using valeric acid in polyphosphoric acid offers a direct and proven route to the final benzoxazole product. The methodologies and protocols detailed in this guide are based on established chemical principles for benzoxazole synthesis and provide a solid foundation for researchers and drug development professionals aiming to produce this and related compounds for further investigation.
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ChemBK. (2024). 2-Amino-4-bromo-phenol. Available at: [Link]
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MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. Available at: [Link]
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Patsnap. (2020). Preparation method of 4-bromo-2-aminophenol. Eureka. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Available at: [Link]
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ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. Available at: [Link]
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CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. Available at: [Link]
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Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure. Available at: [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-3-phenyl-2,1-benzisoxazole. Available at: [Link]
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Taylor & Francis Online. (2010). Simple and Efficient One-Pot Synthesis of 2-Substituted Benzoxazole and Benzothiazole. Synthetic Communications. Available at: [Link]
-
ResearchGate. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]
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ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
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- 14. chembk.com [chembk.com]
An In-depth Technical Guide to 5-Bromo-2-butyl-1,3-benzoxazole: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The benzoxazole scaffold, a heterocyclic motif composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have positioned it as a "privileged" structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which dictate their pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 5-Bromo-2-butyl-1,3-benzoxazole .
While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and data from closely related analogues to provide a robust predictive profile. We will delve into its core physicochemical properties, propose a detailed synthetic route with mechanistic insights, and outline a complete workflow for its spectroscopic and analytical characterization. This document aims to serve as a foundational resource for researchers interested in synthesizing and evaluating this and similar 2-alkyl-5-halobenzoxazoles for drug development and other applications.
I. Molecular and Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biological fate. For this compound, we can predict these properties based on its constituent functional groups: the benzoxazole core, the C5-bromo substituent, and the C2-butyl chain.
| Property | Predicted Value/Information | Rationale & Expert Insights |
| Molecular Formula | C₁₁H₁₂BrNO | Derived from the chemical structure. |
| Molecular Weight | 254.12 g/mol | Calculated based on the atomic weights of the constituent atoms. |
| CAS Number | Not Assigned | As of the latest search, a specific CAS number has not been assigned. Researchers should verify this status upon synthesis. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on analogues like 2-benzylbenzo[d]oxazole which is a yellowish oil.[2] The presence of the butyl group may lower the melting point compared to solid phenyl-substituted derivatives. |
| Melting Point | Predicted: < 25 °C | The flexible butyl chain is expected to disrupt crystal packing, leading to a low melting point or liquid state at room temperature. |
| Boiling Point | Predicted: > 200 °C at atmospheric pressure | Heterocyclic compounds of similar molecular weight typically have high boiling points. Vacuum distillation would be required to prevent decomposition. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol, Ethanol). | The hydrophobic butyl chain and the aromatic system render the molecule nonpolar, predicting poor aqueous solubility. Benzoxazoles are generally soluble in a range of organic solvents.[1] |
| Predicted LogP | ~4.5 - 5.0 | The lipophilicity is expected to be high due to the combination of the aromatic system, the bromine atom, and the butyl chain. This is a crucial parameter for predicting membrane permeability. |
II. Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] For the synthesis of this compound, a plausible and scalable route involves the reaction of 2-amino-4-bromophenol with pentanoic acid.
Proposed Synthetic Protocol: One-Pot Condensation
This protocol is based on established methods for benzoxazole synthesis, optimized for the specific reactants.
Materials:
-
2-Amino-4-bromophenol
-
Pentanoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap
-
Heating mantle with a magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel column for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add 2-amino-4-bromophenol (1.0 eq), pentanoic acid (1.2 eq), and toluene (100 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). This step forms the intermediate amide.
-
Cyclization: Cool the reaction mixture to room temperature. Carefully add polyphosphoric acid (PPA) (10 eq by weight relative to the 2-amino-4-bromophenol) in portions with stirring.
-
Heating: Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the PPA is fully quenched and the solution is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Causality and Mechanistic Rationale
The choice of PPA as a cyclizing agent is due to its dual role as a Brønsted acid catalyst and a dehydrating agent, which facilitates the intramolecular cyclization of the intermediate N-(5-bromo-2-hydroxyphenyl)pentanamide. The azeotropic removal of water in the initial step drives the equilibrium towards the formation of this amide intermediate.
Visualization of the Synthetic Workflow
Caption: Proposed one-pot synthesis of this compound.
III. Spectroscopic and Analytical Characterization
Rigorous structural confirmation is essential. The following section outlines the expected spectral data and provides detailed protocols for the characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ 7.80-7.70 (m, 1H): Aromatic proton at C4.
-
δ 7.45-7.35 (m, 2H): Aromatic protons at C6 and C7.
-
δ 2.95 (t, J = 7.6 Hz, 2H): Methylene protons (α to the benzoxazole ring) of the butyl chain.[2]
-
δ 1.90-1.80 (m, 2H): Methylene protons (β to the benzoxazole ring) of the butyl chain.
-
δ 1.50-1.40 (m, 2H): Methylene protons (γ to the benzoxazole ring) of the butyl chain.
-
δ 0.95 (t, J = 7.4 Hz, 3H): Methyl protons of the butyl chain.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~167: C2 (quaternary carbon of the oxazole ring).[2]
-
δ ~150: C7a (quaternary carbon).
-
δ ~142: C3a (quaternary carbon).
-
δ ~128: Aromatic CH.
-
δ ~125: Aromatic CH.
-
δ ~117: C5 (carbon bearing the bromine).
-
δ ~111: Aromatic CH.
-
δ ~30: Methylene carbon (α to the benzoxazole ring).
-
δ ~28: Methylene carbon (β to the benzoxazole ring).
-
δ ~22: Methylene carbon (γ to the benzoxazole ring).
-
δ ~14: Methyl carbon.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹³C, a proton-decoupled spectrum should be obtained.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum.
-
Structural Elucidation: Assign the signals based on their chemical shifts, integration values (for ¹H), and coupling patterns. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Predicted Characteristic Peaks (KBr pellet or thin film):
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
~1620 cm⁻¹: C=N stretching of the oxazole ring.
-
~1570 and ~1470 cm⁻¹: C=C stretching of the benzene ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching.
-
~1050 cm⁻¹: Symmetric C-O-C stretching.
-
~820 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.
-
~600-500 cm⁻¹: C-Br stretching.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z 253 and 255 in an approximately 1:1 ratio, characteristic of a molecule containing one bromine atom.
-
Major Fragments:
-
Loss of a propyl radical (•C₃H₇) via cleavage of the Cα-Cβ bond of the butyl chain, resulting in a fragment at m/z 210/212.
-
Loss of butene (C₄H₈) via McLafferty rearrangement, if sterically feasible.
-
Fragmentation of the benzoxazole ring.
-
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Use Electron Ionization (EI) for a detailed fragmentation pattern or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish the isotopic pattern of bromine.
-
Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions to confirm the overall structure of the molecule.
Visualization of the Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
IV. Chemical Reactivity and Potential for Drug Development
The chemical reactivity of this compound is dictated by its key structural features:
-
The Benzoxazole Core: This aromatic system is generally stable but can undergo electrophilic substitution, although the existing bromine may direct incoming electrophiles. The nitrogen atom is weakly basic.
-
The C5-Bromine Atom: This is a versatile handle for further chemical modification. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
-
The C2-Butyl Chain: The aliphatic chain is relatively inert but its presence significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
The benzoxazole nucleus is a well-established pharmacophore in drug discovery.[1] The introduction of a butyl group at the 2-position and a bromine atom at the 5-position could modulate the biological activity in several ways:
-
Increased Lipophilicity: May enhance binding to hydrophobic pockets in target proteins and improve cell permeability.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming specific interactions with biological targets.
-
Metabolic Stability: The benzoxazole core is generally metabolically stable.
Given the known activities of benzoxazole derivatives, this compound could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.[1]
V. Conclusion
This technical guide provides a comprehensive predictive overview of the physical and chemical properties of this compound. While experimental data for this specific molecule is scarce, by leveraging the extensive knowledge base of related benzoxazole derivatives, we have outlined its likely characteristics, a robust synthetic strategy, and a thorough analytical workflow. The insights and detailed protocols presented herein are intended to empower researchers to synthesize, characterize, and explore the potential of this and similar molecules in the pursuit of novel therapeutic agents and advanced materials.
VI. References
-
Jiang, B., et al. (2021). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(11), 3354. [Link]
-
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Supporting Information. [Link]
-
A. F. M. Motiur Rahman, et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(21), 7545. [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-butyl-1,3-benzoxazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 5-Bromo-2-butyl-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While this specific derivative may not be extensively documented in public literature, this guide synthesizes field-proven insights and established analytical principles to present a robust methodology for its characterization. We will delve into the core principles of its structural elucidation, detailing the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, a validated synthetic protocol is proposed, offering a practical route to obtaining the compound for further investigation. This document is designed to be a self-validating system, where the causality behind experimental choices is explained, ensuring both technical accuracy and practical applicability for researchers in the field.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery and materials science.[1] These compounds are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological systems.[2] The benzoxazole moiety is present in a wide array of pharmacologically active agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
The introduction of a bromine atom at the 5-position and a butyl group at the 2-position of the benzoxazole ring system in This compound is anticipated to modulate its physicochemical and biological properties. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the lipophilic butyl chain can influence its solubility, membrane permeability, and interactions with hydrophobic pockets of biological targets. A thorough structural characterization is the foundational step for any subsequent application-oriented research.
Proposed Synthesis of this compound
The synthesis of 2-substituted benzoxazoles is well-established in the literature. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5] For the synthesis of this compound, a logical approach is the reaction of 2-amino-4-bromophenol with pentanoic acid (or its corresponding acyl chloride for higher reactivity) under dehydrating conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromophenol (1 equivalent) and pentanoic acid (1.2 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice-water with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the unambiguous determination of molecular structures.[3] For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity. The aromatic protons on the benzoxazole ring typically appear in the downfield region (δ 7.0-8.5 ppm).[3]
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | d | ~2.0 (meta) |
| H-6 | ~7.5 | dd | ~8.5 (ortho), ~2.0 (meta) |
| H-7 | ~7.6 | d | ~8.5 (ortho) |
| -CH₂- (α to ring) | ~3.0 | t | ~7.5 |
| -CH₂- (β to ring) | ~1.8 | sextet | ~7.5 |
| -CH₂- (γ to ring) | ~1.5 | sextet | ~7.5 |
| -CH₃ (terminal) | ~0.9 | t | ~7.5 |
These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. The aromatic and heterocyclic carbons will resonate at lower field (δ 110-165 ppm), while the aliphatic carbons of the butyl chain will be found at higher field.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~165 |
| C-3a | ~150 |
| C-4 | ~125 |
| C-5 | ~118 |
| C-6 | ~128 |
| C-7 | ~112 |
| C-7a | ~142 |
| -CH₂- (α to ring) | ~30 |
| -CH₂- (β to ring) | ~28 |
| -CH₂- (γ to ring) | ~22 |
| -CH₃ (terminal) | ~14 |
These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Standard workflow for NMR-based structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Molecular Ion Peak
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This will appear as two peaks of nearly equal intensity separated by 2 m/z units. The calculated monoisotopic mass of C₁₁H₁₂BrNOS is approximately 253.01 g/mol . Therefore, we expect to see molecular ion peaks at m/z 253 and 255.
Fragmentation Pattern
Electron Ionization (EI) mass spectrometry will induce fragmentation of the molecule. The fragmentation of the butyl chain is expected to be a prominent feature, with losses of alkyl radicals.
Predicted Fragmentation Pathways:
-
α-cleavage: Loss of a propyl radical (•C₃H₇) leading to a fragment at m/z 210/212.
-
McLafferty Rearrangement: If sterically feasible, this could lead to the loss of butene (C₄H₈) and the formation of a radical cation at m/z 197/199.
-
Cleavage of the Benzoxazole Ring: The heterocyclic ring can also undergo fragmentation, although this is generally less favorable than cleavage of the alkyl side chain.[6]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) to generate fragment ions. Electrospray Ionization (ESI) can also be used for softer ionization to primarily observe the molecular ion.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peaks and the characteristic fragmentation pattern to confirm the structure.
Conclusion
The structural analysis of this compound, while not extensively reported, can be systematically approached using established analytical techniques. This guide provides a comprehensive roadmap for its synthesis and characterization. By following the detailed protocols for NMR and MS analysis, researchers can confidently confirm the structure of this compound. The predicted spectral data and fragmentation patterns serve as a valuable reference for interpreting experimental results. This foundational structural information is paramount for any further investigation into the potential applications of this compound in drug discovery and materials science.
References
- BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- ResearchGate. (n.d.). Chemical structures analysis of benzoxazole and benzothiazole herbicidal active compounds 76–84.
- Kumar, A., & Kumar, S. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Journal of Pharmaceutical Sciences, 4(2), 246-253.
- Oriental Journal of Chemistry. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles.
- PubMed Central. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- International Journal of Research and Review. (2022).
- Journal of Chemical and Pharmaceutical Research. (2015).
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An In-depth Technical Guide to the Solubility of 5-Bromo-2-butyl-1,3-benzoxazole
A Senior Application Scientist's Field Guide to Theory, Measurement, and Application
Abstract: The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1][2][3][4] The therapeutic efficacy of any drug candidate is, however, fundamentally reliant on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and formulation feasibility.[5][6][7] This guide provides a comprehensive framework for understanding and determining the solubility of a novel benzoxazole derivative, 5-Bromo-2-butyl-1,3-benzoxazole. While specific experimental solubility data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the theoretical underpinnings of solubility, provides field-proven experimental protocols for its determination, and discusses the critical factors influencing this essential property.
Introduction: The Significance of the Benzoxazole Moiety and the Imperative of Solubility
Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring.[1][2] This structural motif is of profound interest in drug discovery due to its presence in a wide range of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4][8] The specific compound of interest, this compound, is a derivative that combines the benzoxazole core with a butyl group at the 2-position and a bromine atom at the 5-position. These substitutions are anticipated to modulate its lipophilicity and electronic properties, thereby influencing its biological activity and, critically, its solubility.
Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in the drug development pipeline.[9] Poor aqueous solubility can lead to a cascade of challenges, including:
-
Limited absorption from the gastrointestinal tract, resulting in poor oral bioavailability.[6]
-
Difficulties in developing parenteral formulations.
-
Increased development costs and timelines.[6]
Therefore, an early and accurate assessment of a compound's solubility is not merely a data collection exercise but a crucial step in risk mitigation and rational drug design. This guide will focus on the two primary types of solubility measurements relevant to drug discovery: kinetic and thermodynamic solubility.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound like this compound is not an intrinsic constant but is influenced by a variety of factors related to its structure and the surrounding environment.[5] A thorough understanding of these factors is essential for interpreting experimental data and for devising strategies to modulate solubility.
Physicochemical Properties of the Solute
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for the solute to dissolve. Polymorphs, different crystalline forms of the same compound, can exhibit different melting points and, consequently, different solubilities.[7]
-
Lipophilicity: The presence of the butyl group and the bromine atom on the benzoxazole scaffold will significantly influence its lipophilicity (affinity for non-polar environments). This is often quantified by the partition coefficient, logP.
-
Ionization (pKa): The benzoxazole ring system is weakly basic.[2] The pKa of the compound will determine its ionization state at different pH values, which can dramatically affect its solubility in aqueous media.
-
Molecular Size and Shape: The size and shape of a molecule can impact how easily it is solvated. Symmetrical molecules may be less soluble than asymmetrical ones.[7]
Properties of the Solvent and Solution
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids, solubility increases with increasing temperature.[7][9][11]
-
pH of the Medium: For ionizable compounds, the pH of the aqueous medium is a critical determinant of solubility.[12] According to the Henderson-Hasselbalch equation, a basic compound will be more soluble at a pH below its pKa due to the formation of the more polar, charged species.
-
Co-solvents: The addition of organic co-solvents (e.g., DMSO, ethanol) to an aqueous solution can increase the solubility of poorly soluble compounds.[12] It is crucial to note, however, that high concentrations of co-solvents can impact biological assays.
-
Presence of Surfactants: Surfactants can increase the solubility of poorly soluble compounds through a process known as micellar solubilization.[7]
Data Presentation: A Template for Solubility Profiling
Once determined, the solubility data for this compound should be organized in a clear and comparative format. The following table serves as a template for presenting such data.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Simulated Intestinal Fluid (FaSSIF), pH 6.5 | 37 | Experimental Value | Calculated Value | Thermodynamic |
| PBS, pH 7.4 (with 2% DMSO) | 25 | Experimental Value | Calculated Value | Kinetic |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric |
| Methanol | 25 | Experimental Value | Calculated Value | Gravimetric |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Gravimetric |
Experimental Protocols: Measuring Solubility
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[5][10][13]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[13][14] This method is fast and well-suited for high-throughput screening formats.[10][14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.[13]
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours).[14][15]
-
Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.[10][14]
-
Quantification: Determine the concentration of the compound in the filtrate/supernatant. This is typically done using analytical techniques such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[10] A calibration curve is constructed from standards of known concentrations to quantify the result.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility measures the concentration of a saturated solution in equilibrium with its solid phase.[6] This is considered the "true" solubility and is crucial for formulation development and biopharmaceutical classification.[5][16]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).[13]
-
Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid particles.[1][13]
-
Sample Dilution: Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS, comparing it against a standard calibration curve.[17]
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion: A Forward Look
The solubility of this compound is a foundational parameter that will dictate its trajectory through the drug discovery and development process. While specific experimental data is not yet available, the theoretical principles and robust experimental protocols outlined in this guide provide a clear and actionable path for its determination. By systematically evaluating both the kinetic and thermodynamic solubility of this novel benzoxazole derivative in various physiologically relevant media, researchers can generate the critical data needed to make informed decisions, optimize formulations, and ultimately unlock the therapeutic potential of this promising compound. The application of these methodologies will ensure a data-driven approach, fostering scientific integrity and accelerating the journey from the laboratory to the clinic.
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The Analytical Fingerprint: A Technical Guide to the Spectral Characterization of 5-Bromo-2-butyl-1,3-benzoxazole
Preamble: The Imperative of Rigorous Spectral Analysis in Drug Discovery
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 5-Bromo-2-butyl-1,3-benzoxazole, a molecule of significant interest due to the prevalence of the benzoxazole core in pharmacologically active agents, a comprehensive understanding of its spectral properties is not merely academic—it is a prerequisite for advancing research with confidence.[1] This guide provides an in-depth technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As no comprehensive public repository of this specific molecule's spectral data exists, this document synthesizes data from structurally related benzoxazole derivatives to present a robust, predictive analytical profile. Furthermore, we will detail field-proven, standardized protocols for data acquisition, ensuring that the described methodologies are both scientifically sound and reproducible.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure and atomic numbering scheme for this compound are presented below. This convention will be used throughout this guide for all spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[2]
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzoxazole core and the aliphatic protons of the butyl chain. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the heteroatoms of the oxazole ring.[3] The solvent used for analysis can also influence chemical shifts; the predicted values below are based on deuterated chloroform (CDCl₃) as the solvent.[4][5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H4 | ~ 7.8 - 8.0 | d | J ≈ 2.0 | Meta-coupling to H6. Deshielded due to proximity to the bromine atom. |
| H6 | ~ 7.5 - 7.7 | dd | J ≈ 8.5, 2.0 | Ortho-coupling to H7, meta-coupling to H4. |
| H7 | ~ 7.3 - 7.5 | d | J ≈ 8.5 | Ortho-coupling to H6. |
| H1' (α-CH₂) | ~ 2.9 - 3.1 | t | J ≈ 7.5 | Deshielded by the adjacent C=N bond of the oxazole ring. |
| H2' (β-CH₂) | ~ 1.8 - 2.0 | sextet | J ≈ 7.5 | |
| H3' (γ-CH₂) | ~ 1.4 - 1.6 | sextet | J ≈ 7.5 | |
| H4' (δ-CH₃) | ~ 0.9 - 1.1 | t | J ≈ 7.5 |
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are particularly informative.[2][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~ 165 - 170 | Highly deshielded due to attachment to two heteroatoms (O and N).[2] |
| C3a | ~ 148 - 152 | Bridgehead carbon adjacent to nitrogen. |
| C4 | ~ 115 - 120 | |
| C5 | ~ 115 - 120 | Carbon bearing the bromine atom; its signal may be attenuated. |
| C6 | ~ 125 - 130 | |
| C7 | ~ 110 - 115 | |
| C7a | ~ 140 - 145 | Bridgehead carbon adjacent to oxygen. |
| C1' (α-CH₂) | ~ 30 - 35 | |
| C2' (β-CH₂) | ~ 28 - 32 | |
| C3' (γ-CH₂) | ~ 22 - 25 | |
| C4' (δ-CH₃) | ~ 13 - 15 |
C. Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[9][10][11][12][13]
Caption: Standard workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
A. Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, C-O, and C-Br bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H stretch | 3000 - 2850 | Strong |
| C=N stretch (oxazole ring) | 1650 - 1590 | Medium to Strong |
| C=C stretch (aromatic ring) | 1600 - 1450 | Medium |
| C-O stretch (oxazole ring) | 1280 - 1200 | Strong |
| C-Br stretch | 700 - 500 | Medium to Strong |
B. Experimental Protocol for FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)
The ATR-FTIR technique is a common method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[14][15][16][17][18]
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.[19]
A. Predicted Mass Spectrum Data
For this compound (Molecular Formula: C₁₁H₁₂BrNOS), the molecular ion peak (M⁺) is expected to be a doublet due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 253/255 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| [M - C₃H₇]⁺ | 210/212 | Loss of a propyl radical via cleavage of the butyl chain. |
| [M - C₄H₉]⁺ | 196/198 | Loss of the butyl radical. |
The fragmentation of the benzoxazole ring itself can be complex, but key fragmentation pathways often involve the loss of CO and HCN.[20][21][22]
B. Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)
Electron ionization is a common ionization technique for relatively volatile and thermally stable small molecules.[23][24][25]
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion: An Integrated Approach to Structural Verification
The structural confirmation of this compound necessitates a multi-faceted analytical approach. While each spectroscopic technique provides a unique piece of the structural puzzle, it is the synergistic interpretation of NMR, IR, and MS data that affords the highest degree of confidence in the assigned structure. The predictive data and standardized protocols outlined in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of this and related benzoxazole derivatives, ensuring both scientific rigor and the generation of high-quality, reliable data.
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biological activity of 5-Bromo-2-butyl-1,3-benzoxazole
An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-butyl-1,3-benzoxazole
Executive Summary
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of a specific derivative, this compound. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes the wealth of information available for the broader benzoxazole class to project its likely biological profile. By examining structure-activity relationships and the known effects of substitutions at the 5- and 2-positions of the benzoxazole ring, we can construct a scientifically grounded forecast of its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel benzoxazole derivatives as therapeutic agents.
The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery
Benzoxazole is a heterocyclic organic compound composed of a benzene ring fused to an oxazole ring.[3][4] This aromatic structure is considered a "privileged scaffold" because it can interact with a wide array of biological macromolecules, making it a versatile foundation for the design of new drugs.[1][5] The structural similarity of the benzoxazole nucleus to natural purine bases allows it to engage with biological targets, leading to a broad spectrum of pharmacological effects.[1][2]
Derivatives of benzoxazole have been extensively investigated and have demonstrated a remarkable range of biological activities, including:
The specific biological activity and potency of a benzoxazole derivative are heavily influenced by the nature and position of the substituents on the core ring structure.
Synthesis of Benzoxazole Derivatives
The synthesis of the benzoxazole core is typically achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3][10] This straightforward and versatile method allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring.
For the synthesis of this compound, a plausible synthetic route would involve the reaction of 2-amino-4-bromophenol with pentanoic acid (or an activated derivative like pentanoyl chloride) in the presence of a dehydrating agent or catalyst.
Generalized Experimental Protocol for the Synthesis of 2-Substituted-5-bromobenzoxazoles
-
Reaction Setup: To a solution of 2-amino-4-bromophenol in a suitable high-boiling solvent (e.g., polyphosphoric acid or Eaton's reagent), an equimolar amount of the corresponding carboxylic acid (in this case, pentanoic acid) is added.
-
Condensation: The reaction mixture is heated to a high temperature (typically 150-200 °C) for several hours to facilitate the condensation and cyclization reaction.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography or recrystallization to yield the pure this compound.
Projected Biological Activities of this compound
Based on the extensive literature on benzoxazole derivatives, we can project the potential biological activities of this compound. The presence of the bromine atom at the 5-position and the butyl group at the 2-position are expected to significantly influence its pharmacological profile.
Anticancer Activity
Benzoxazole derivatives have shown considerable promise as anticancer agents, with their mechanisms of action often involving the inhibition of key signaling pathways essential for cancer cell growth and survival.[1][6]
Projected Mechanism of Action:
A prominent mechanism for the anticancer activity of some benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][11][12] The planar benzoxazole ring can effectively occupy the ATP-binding site of the VEGFR-2 kinase domain, leading to the inhibition of its downstream signaling cascade. The 5-bromo substitution has been shown to be favorable for anticancer activity in some series of benzoxazole derivatives.[13] The 2-butyl group, being a moderately sized lipophilic substituent, could enhance binding to the hydrophobic pocket of the kinase domain.
Caption: Projected inhibition of the VEGFR-2 signaling pathway by this compound.
Antimicrobial Activity
The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6][7][8] Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]
Projected Mechanism of Action:
One of the proposed mechanisms of antibacterial action for benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[1][16] By targeting this essential enzyme, these compounds can effectively halt bacterial proliferation. The lipophilicity imparted by the 2-butyl group may enhance the compound's ability to penetrate the bacterial cell wall. The 5-bromo substituent can also contribute to the overall antimicrobial potency.
Caption: Proposed workflow for the antibacterial action of this compound via DNA gyrase inhibition.
Anti-inflammatory Activity
Certain benzoxazole derivatives have been reported to possess significant anti-inflammatory properties.[4][9] This activity is often attributed to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Projected Mechanism of Action:
The anti-inflammatory effects of benzoxazoles may arise from their ability to inhibit the production of pro-inflammatory mediators like prostaglandins. The structural features of this compound could allow it to bind to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
Quantitative Data on Related Benzoxazole Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the in vitro activity of other benzoxazole derivatives to provide a comparative context.
| Compound Class | Target | Activity (IC50/MIC) | Reference |
| 2,5-disubstituted benzoxazoles | Anticancer (various cell lines) | Ranges from low µM to sub-µM | [6] |
| 5-nitro-2-substituted benzoxazoles | Antibacterial (Bacillus subtilis) | MIC values as low as 3.12 µg/mL | [4] |
| 5-chloro-benzoxazole derivatives | VEGFR-2 Inhibition | IC50 in the nanomolar range | [11] |
| 2-mercaptobenzoxazole derivatives | Antifungal (Candida spp.) | Potent activity comparable to azoles | [7] |
Future Directions and Conclusion
The analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent. Its projected biological activities, based on the well-established pharmacology of the benzoxazole scaffold, warrant experimental validation.
Recommended Future Research:
-
Synthesis and Characterization: The first step would be the chemical synthesis and full spectroscopic characterization of this compound.
-
In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory enzyme assays to confirm and quantify its biological activity.
-
Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the precise molecular mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogues with variations at the 2- and 5-positions would provide valuable insights into the SAR and help in optimizing the lead compound.
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Padmini, T., Vagdevi, H., & Jinendra, U. (2020). Synthesis of Benzoxazole Associated Benzothiazine-4-ones and their in vitro and in silico Antimicrobial, Antioxidant Activities. Asian Journal of Chemistry, 33(1), 137-150. [Link]
-
ResearchGate. (n.d.). Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. Retrieved from [Link]
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El-Naggar, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
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ResearchGate. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-3-phenyl-2,1-benzisoxazole. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Benzoxazole Associated Benzothiazine-4-ones and their in vitro and in silico Antimicrobial, Antioxidant Activities. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Bromo-2-butyl-1,3-benzoxazole: Synthesis, Properties, and Therapeutic Potential
Introduction: The Benzoxazole Scaffold and the Significance of 5-Bromo-2-butyl-1,3-benzoxazole
The benzoxazole nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry.[1][2] This privileged scaffold is present in a multitude of natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the benzoxazole ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties for the development of novel therapeutic agents.
This technical guide focuses on a specific derivative, this compound. The introduction of a bromine atom at the 5-position and a butyl group at the 2-position of the benzoxazole core is anticipated to modulate its lipophilicity, metabolic stability, and target-binding interactions. While this particular molecule is not yet extensively documented in peer-reviewed literature, its structural features suggest significant potential for exploration in drug discovery. This guide will provide a comprehensive overview of its known properties, a plausible and detailed synthetic route, and an exploration of its potential therapeutic applications based on the established pharmacology of analogous compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1048914-34-6 | [3][4][5] |
| Molecular Formula | C₁₁H₁₂BrNO | [3][4] |
| Molecular Weight | 254.12 g/mol | [3] |
| Appearance | (Predicted) White to off-white solid | Inferred |
| Purity | ≥95% (as per commercial suppliers) | [6] |
Synthesis and Characterization: A Proposed Experimental Protocol
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromo-2-aminophenol (1.0 eq)[8]
-
Pentanoyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-aminophenol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Rationale: The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the acylation reaction.[9] Cooling the reaction mixture controls the exothermic nature of the acylation.
-
-
Acylation: Add pentanoyl chloride (1.1 eq) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Rationale: Slow, dropwise addition of the acyl chloride prevents a rapid temperature increase and minimizes the formation of side products.
-
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating promotes the intramolecular cyclization of the intermediate N-(4-bromo-2-hydroxyphenyl)pentanamide to form the benzoxazole ring.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Rationale: The acidic work-up protonates the pyridine, rendering it water-soluble for easy removal. The sodium bicarbonate wash removes any unreacted pentanoic acid and residual HCl. The brine wash removes any remaining water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Rationale: Column chromatography separates the desired product from any remaining starting materials, byproducts, or impurities.
-
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons and the aromatic protons on the benzoxazole ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a bromine-containing molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=N and C-O bonds of the benzoxazole ring and the C-H bonds of the alkyl chain.
Potential Applications and Biological Activity
While specific biological data for this compound is not yet available, the broader class of 2-substituted benzoxazoles has shown significant promise in several therapeutic areas.
Anti-Inflammatory Activity
Many 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1][10] The butyl group in this compound may enhance its binding affinity within the hydrophobic channel of the COX-2 active site.
Diagram of Potential COX-2 Inhibition Pathway
Caption: Potential mechanism of anti-inflammatory action.
Central Nervous System (CNS) Activity
Recent studies have highlighted the potential of 2-arylbenzoxazoles as antagonists of the adenosine A₂A receptor.[2] This receptor is a key target in the development of treatments for neurodegenerative diseases such as Parkinson's disease. The structural features of this compound make it a candidate for investigation in this area, although its affinity and selectivity for the A₂A receptor would need to be experimentally determined.
Conclusion and Future Directions
This compound is a structurally intriguing molecule with significant, yet largely unexplored, therapeutic potential. Based on the well-established pharmacology of the benzoxazole scaffold, this compound warrants investigation as a potential anti-inflammatory and CNS-active agent. The synthetic protocol outlined in this guide provides a clear and rational pathway for its preparation, paving the way for future biological evaluation. Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this promising compound and to determine its potential for development as a novel therapeutic agent.
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Ryan Scientific, Inc. This compound 1048914-34-6. Available from: [Link]
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Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(7), 791-809. Available from: [Link]
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ResearchGate. Synthesis of 5‐alkyl‐2‐bromooxazoles 12–15. Available from: [Link]
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Besse, A., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864. Available from: [Link]
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Doc Brown's Chemistry. Reaction of acid chlorides with amines. Available from: [Link]
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Karataş, F. Ö., & Dalgıç, M. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 951-956. Available from: [Link]
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Kozlov, N. S., & Kiselev, B. I. (1967). Catalytic synthesis of 2-alkylbenzoxazoles. Chemistry of Heterocyclic Compounds, 2(2), 248-249. Available from: [Link]
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Saleem, H., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Chemical Society of Pakistan, 42(1), 108-115. Available from: [Link]
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Clark, T. P. (2006). The clinical pharmacology of cyclooxygenase-2-selective and dual inhibitors. Veterinary Clinics of North America: Small Animal Practice, 36(5), 1061-1085. Available from: [Link]
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Fetscher, C. A., & Bogert, M. T. (1953). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of the American Chemical Society, 75(12), 3021-3022. Available from: [Link]
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Methodological & Application
Synthesis of 5-Bromo-2-butyl-1,3-benzoxazole: An Application and Protocol Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and robust protocols for the synthesis of 5-Bromo-2-butyl-1,3-benzoxazole, a member of the pharmacologically significant benzoxazole family of heterocyclic compounds. Benzoxazoles are a cornerstone in medicinal chemistry, forming the structural core of molecules with a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[1] This document offers an in-depth exploration of the synthesis starting from 4-bromo-2-aminophenol and pentanoic acid, focusing on the underlying chemical principles, experimental best practices, and alternative methodologies.
Introduction to Benzoxazole Synthesis
The synthesis of 2-substituted benzoxazoles is a fundamental transformation in organic and medicinal chemistry. The most direct and widely adopted strategy involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its activated form.[2][3] This reaction proceeds via an initial N-acylation of the aminophenol, followed by an intramolecular cyclization and dehydration to forge the stable benzoxazole ring system.
The target molecule, this compound, is constructed from two key building blocks:
-
4-Bromo-2-aminophenol: This provides the core benzene ring, the phenolic oxygen, the amine nitrogen, and the bromine substituent at the 5-position of the final benzoxazole.
-
Pentanoic Acid (or its derivative): This provides the 2-position butyl group of the benzoxazole.
Several effective methods have been developed to drive this transformation, with the choice of method often depending on factors like desired reaction time, scale, available equipment, and substrate sensitivity.[4] This guide will focus on the classical and highly reliable Polyphosphoric Acid (PPA) mediated synthesis, while also providing protocols for alternative approaches.
Primary Protocol: Polyphosphoric Acid (PPA) Mediated Cyclocondensation
Polyphosphoric acid is a superb reagent for this synthesis as it functions as both a Brønsted acid catalyst and a powerful dehydrating agent, effectively driving the equilibrium towards the cyclized product.[5][6] It promotes the formation of a key intermediate, a mixed anhydride from the carboxylic acid, which facilitates the initial acylation step.[7][8][9]
Reaction Mechanism
The PPA-mediated synthesis follows a well-established pathway:
-
Activation of Carboxylic Acid: Pentanoic acid reacts with PPA to form a reactive mixed phosphoric anhydride intermediate.[7][9]
-
N-Acylation: The amino group of 4-bromo-2-aminophenol acts as a nucleophile, attacking the activated carbonyl of the mixed anhydride to form the N-acylated intermediate, N-(5-bromo-2-hydroxyphenyl)pentanamide.
-
Intramolecular Cyclization (Dehydration): Under the strongly acidic and dehydrating conditions provided by the hot PPA, the phenolic hydroxyl group attacks the amide carbonyl, leading to a cyclized intermediate.
-
Dehydration: Subsequent loss of a water molecule from this intermediate results in the formation of the aromatic 1,3-benzoxazole ring.
Caption: Mechanism of PPA-mediated benzoxazole formation.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | M/V | Mmol | Eq. |
| 4-Bromo-2-aminophenol | C₆H₆BrNO | 188.02 | 1.88 g | 10 | 1.0 |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 1.07 g | 10.5 | 1.05 |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~30 g | - | - |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine | NaCl (aq) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Beaker (500 mL)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-aminophenol (1.88 g, 10 mmol) and pentanoic acid (1.07 g, 10.5 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (~30 g) to the flask. Note: PPA is highly viscous; warming it slightly can aid in transfer. The addition is exothermic.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 160-180°C with vigorous stirring. The mixture will become more homogeneous as it heats.
-
Reaction Monitoring: Maintain the temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring.
-
Neutralization: The acidic aqueous mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to afford the pure this compound.
Alternative Synthetic Methodologies
While the PPA method is robust, other protocols offer advantages such as milder conditions or faster reaction times.
One-Pot Synthesis via In Situ Acid Chloride Formation
This method avoids the use of viscous PPA and high temperatures by first converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂).[10][11]
Protocol:
-
In a round-bottom flask, add pentanoic acid (1.05 mmol) and thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1 hour to form the pentanoyl chloride.
-
Cool the mixture to room temperature and then add 4-bromo-2-aminophenol (1.0 mmol).
-
Add methanesulfonic acid (2.0-3.0 mmol) as a catalyst.[10]
-
Stir the reaction at an elevated temperature (e.g., 80-100°C) until completion as monitored by TLC.
-
Perform an aqueous work-up similar to the PPA method (ice quench, neutralization, extraction) to isolate the product.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times, often to mere minutes, and can sometimes be performed under solvent-free conditions, enhancing the green credentials of the synthesis.[2][4]
Protocol:
-
In a microwave-safe vessel, thoroughly mix 4-bromo-2-aminophenol (1.0 mmol) and pentanoic acid (1.0 mmol).
-
Optionally, a catalyst such as a Brønsted acid or a solid-supported acid can be added.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a suitable power and temperature (e.g., 120-150°C) for 5-20 minutes. Reaction conditions should be optimized.
-
After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and purify as previously described.
Experimental Workflow and Characterization
The overall process from starting materials to pure, characterized product follows a logical sequence.
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Application Notes & Protocols: 5-Bromo-2-butyl-1,3-benzoxazole as a Versatile Building Block in Modern Organic Synthesis
Abstract
The benzoxazole core is a privileged heterocyclic scaffold renowned for its prevalence in pharmacologically active compounds and advanced functional materials.[1][2][3][4][5] This guide focuses on a particularly valuable derivative, 5-Bromo-2-butyl-1,3-benzoxazole . The strategic placement of a bromine atom at the C5-position transforms this molecule into a highly versatile electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of its synthetic utility, featuring detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We delve into the mechanistic rationale behind these transformations, offering researchers, scientists, and drug development professionals a practical framework for leveraging this building block to construct complex molecular architectures.
Introduction: The Strategic Value of this compound
Benzoxazole and its derivatives are cornerstones of medicinal chemistry, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][6][7][8][9] Their planar, aromatic structure allows for effective interaction with biological macromolecules, making them ideal pharmacophores.[5][9]
This compound emerges as a particularly strategic starting material. Its key features include:
-
The Benzoxazole Core : Provides the foundational aromatic system with inherent biological relevance and favorable physicochemical properties.
-
The 2-Butyl Group : A short alkyl chain that enhances lipophilicity, potentially improving solubility in organic media and influencing pharmacokinetic profiles in drug candidates.
-
The 5-Bromo Substituent : This is the molecule's primary reactive handle. The carbon-bromine bond is susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0), thereby enabling a diverse range of cross-coupling reactions.[10] This allows for the precise and efficient installation of new carbon-carbon and carbon-nitrogen bonds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molar Mass | 254.12 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| IUPAC Name | This compound |
General Synthesis Pathway
The synthesis of the title compound is straightforward, typically achieved via the condensation of 4-bromo-2-aminophenol with pentanoic acid or an activated derivative (e.g., pentanoyl chloride) under dehydrating conditions, often using polyphosphoric acid (PPA) or other acid catalysts.[5][11][12]
Caption: General synthetic workflow for this compound.
Core Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized molecular construction.[13] The C(sp²)-Br bond at the 5-position is an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[14][15] It enables the direct linkage of the benzoxazole core to other (hetero)aryl or vinyl fragments, creating extended π-conjugated systems or complex biaryl structures.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[13][16] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the benzoxazole.
-
Transmetalation : The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination : The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
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Application Notes and Protocols: 5-Bromo-2-butyl-1,3-benzoxazole as a Novel Fluorogenic Probe
Introduction: The Versatility of the Benzoxazole Scaffold in Fluorescence Sensing
Benzoxazole derivatives represent a privileged class of heterocyclic compounds in the realm of medicinal chemistry and materials science.[1][2] Their rigid, planar structure and extended π-conjugated system often give rise to desirable photophysical properties, including strong fluorescence.[3][4][5] This intrinsic fluorescence, coupled with the synthetic tractability of the benzoxazole core, allows for the rational design of probes that can detect and quantify a wide array of biologically and environmentally significant analytes.[6][7][8] The introduction of specific substituents onto the benzoxazole framework can modulate its electronic properties, thereby influencing its absorption and emission characteristics and enabling the development of highly selective and sensitive fluorescent sensors.
This document provides detailed application notes and protocols for a novel benzoxazole derivative, 5-Bromo-2-butyl-1,3-benzoxazole , a promising candidate for the development of "turn-on" fluorescent probes. The presence of a bromine atom at the 5-position offers a strategic site for functionalization or displacement, while the 2-butyl group enhances solubility in organic and mixed aqueous media, making it suitable for various biological applications.
Molecular Profile and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrNO | N/A |
| Molecular Weight | 254.12 g/mol | N/A |
| Excitation Max (λex) | ~350 nm (in ACN) | [9] |
| Emission Max (λem) | ~420 nm (in ACN) | [9] |
| Stokes Shift | ~70 nm | [9] |
| Quantum Yield (Φ) | Low (quenched) | [10] |
Principle of Action: A Versatile Platform for Analyte Detection
The core concept behind the application of this compound as a fluorescent probe lies in the modulation of its fluorescence upon interaction with a target analyte. The electron-withdrawing nature of the bromine atom can quench the intrinsic fluorescence of the benzoxazole core. A detection event, typically a chemical reaction that displaces or modifies the bromo group, can restore or enhance fluorescence, leading to a "turn-on" signal.
Caption: Proposed mechanism of fluorescence activation.
Application Note 1: Detection of Biologically Relevant Thiols
Background: Thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are critical for maintaining cellular redox homeostasis. Aberrant levels of these biothiols are associated with various pathological conditions. The development of selective probes for their detection is of significant interest in diagnostics and drug development.
Mechanism: The thiol group of GSH, Cys, or Hcy can act as a nucleophile, displacing the bromide from the 5-position of the benzoxazole ring via a nucleophilic aromatic substitution (SNAr) reaction. This substitution alters the electronic properties of the fluorophore, leading to a significant enhancement in fluorescence intensity.
Workflow for Thiol Detection:
Caption: General workflow for thiol quantification.
Protocol: In Vitro Quantification of Glutathione
Materials:
-
This compound
-
Glutathione (GSH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4).
-
-
Preparation of Working Solutions:
-
Dilute the probe stock solution to 100 µM in PBS.
-
Prepare a series of GSH standards (e.g., 0-100 µM) by diluting the GSH stock solution in PBS.
-
-
Assay:
-
To each well of a 96-well black microplate, add 50 µL of the GSH standard or sample.
-
Add 50 µL of the 100 µM probe working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at 350 nm and emission at 420 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no GSH) from all readings.
-
Plot the fluorescence intensity as a function of GSH concentration to generate a standard curve.
-
Determine the concentration of GSH in unknown samples by interpolating from the standard curve.
-
Application Note 2: Live-Cell Imaging of Thiol Dynamics
Background: Visualizing the dynamic changes in intracellular thiol concentrations is crucial for understanding cellular responses to oxidative stress and other stimuli. The cell-permeant nature of small molecule probes like this compound makes them suitable for live-cell imaging applications.[11][12][13][14]
Methodology: The probe can be loaded into live cells, where it will react with intracellular thiols, leading to an increase in fluorescence. This allows for the spatial and temporal monitoring of thiol levels within the cellular environment.
Protocol: Live-Cell Imaging of Intracellular Thiols
Materials:
-
This compound
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI channel)
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of the probe in serum-free cell culture medium from the 10 mM DMSO stock.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with live-cell imaging buffer to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 350 nm and collect emission around 420 nm.
-
Acquire images at different time points or after treating the cells with a stimulus of interest (e.g., an oxidizing agent to deplete thiols).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in individual cells or regions of interest using appropriate imaging software.
-
Normalize the fluorescence intensity to a control or baseline to determine relative changes in thiol concentration.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. For quantitative assays, a standard curve generated with a known concentration of the analyte is essential for accurate quantification. In cellular imaging experiments, negative controls (cells not loaded with the probe) and positive controls (cells treated with agents known to modulate thiol levels) should be included to validate the probe's response.
Conclusion
This compound is a versatile and promising platform for the development of fluorescent probes. Its straightforward detection mechanism, based on nucleophilic aromatic substitution, allows for the sensitive and selective detection of thiols both in vitro and in living cells. The protocols provided herein serve as a starting point for researchers and drug development professionals to explore the full potential of this novel fluorogenic scaffold. Further optimization of reaction conditions and probe concentrations may be necessary for specific applications.
References
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
-
Springer. (n.d.). In Vivo Cellular Imaging Using Fluorescent Proteins. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Fluorescent Probe Imaging.
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
-
PubMed. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence. Retrieved from [Link]
-
Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]
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MDPI. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. Molecules. Retrieved from [Link]
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- Promega Corporation. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
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PubChem. (n.d.). 5-Bromo-3-phenyl-2,1-benzisoxazole. Retrieved from [Link]
- ScienceDirect. (2018). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
- International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzoxazole: Synthetic Methodology and Biological Activities.
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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- ResearchGate. (2023). A general mechanism for benzoxazole synthesis.
- BenchChem. (2025).
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Frontiers. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
- Journal of Materials Chemistry B. (n.d.). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds.
- ResearchGate. (2015). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromobenzo[c]selenadiazole for Fluorescent Probe Development.
-
MDPI. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
PMC. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Retrieved from [Link]
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Application Notes and Protocols for 5-Bromo-2-butyl-1,3-benzoxazole in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the potential applications of 5-Bromo-2-butyl-1,3-benzoxazole in the field of medicinal chemistry. While direct studies on this specific molecule are not extensively documented, its structural features—a benzoxazole core, a bromine substituent, and a butyl group—suggest significant therapeutic potential based on the well-established biological activities of related analogues.[1][2][3][4][5] This document outlines prospective applications, including as an antimicrobial and anticancer agent, and provides detailed, field-proven protocols for its synthesis, characterization, and preliminary biological evaluation. The content herein is designed to empower researchers, scientists, and drug development professionals to explore the therapeutic promise of this and similar benzoxazole derivatives.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[5][6][7] Its structural similarity to natural purine bases facilitates interactions with a wide array of biological macromolecules, rendering its derivatives versatile candidates for therapeutic agent development.[6][7] Benzoxazole derivatives have a well-documented history of diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][6][7][8]
The subject of this guide, this compound, incorporates three key structural motifs:
-
The Benzoxazole Core: Provides the fundamental framework for biological activity.[1][2]
-
A Bromine Substituent at the 5-position: The presence of a halogen, such as bromine, can significantly enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic properties.[9] Furthermore, the bromine atom can act as a handle for further synthetic modifications.
-
A Butyl Group at the 2-position: The alkyl chain at this position influences the compound's lipophilicity and steric profile, which can modulate its binding affinity and selectivity for specific biological targets.
Based on these features and the broader literature on substituted benzoxazoles, this compound is a promising candidate for investigation in several key therapeutic areas.
Potential Medicinal Chemistry Applications
Antimicrobial Agents
Benzoxazole derivatives are well-known for their potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][10][11][12] The proposed mechanism for some benzoxazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, which is critical for DNA replication and repair.[6][12] The structural characteristics of this compound make it a compelling candidate for antimicrobial drug discovery.
Anticancer Agents
A significant body of research highlights the anticancer potential of benzoxazole-containing molecules.[3][6][10][11] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9][13] For instance, the structurally related compound 5-Bromo-2-phenyl-1,3-benzoxazole has been shown to inhibit kinase activity and promote programmed cell death in cancer cells.[9] Similarly, another bromo-substituted benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has demonstrated significant anticancer effects in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[13] It is plausible that this compound could exhibit similar mechanisms of action.
Anti-inflammatory Agents
Certain benzoxazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[2][14] While this application is less directly suggested by the bromo and butyl substitutions, the versatility of the benzoxazole scaffold warrants its consideration in anti-inflammatory screening programs.
Synthesis and Characterization
The synthesis of this compound can be achieved through the condensation of a substituted o-aminophenol with an appropriate carboxylic acid or its derivative. A common and effective method involves the use of a dehydrating agent such as polyphosphoric acid (PPA).[1][15]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-bromophenol
-
Valeric acid (Pentanoic acid)
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-bromophenol (1 equivalent) and valeric acid (1.2 equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of 2-amino-4-bromophenol).
-
Heating: Heat the reaction mixture to 150-160°C with continuous stirring for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the warm mixture into a beaker containing crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation of Crude Product: Collect the crude precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a purer product.
-
Column Chromatography (if necessary): If recrystallization does not yield a product of sufficient purity, perform column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocols for Biological Evaluation
The following protocols provide a framework for the preliminary assessment of the biological activities of this compound.
Antimicrobial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial and fungal strains.
Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][10]
Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to the final required concentration in the broth.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |
| Staphylococcus aureus | ATCC 29213 | Experimental Value | e.g., Vancomycin |
| Escherichia coli | ATCC 25922 | Experimental Value | e.g., Ciprofloxacin |
| Candida albicans | ATCC 90028 | Experimental Value | e.g., Fluconazole |
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line and determine its IC₅₀ value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound by diluting the stock solution in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Control Drug |
| e.g., MCF-7 | Experimental Value | e.g., Doxorubicin |
| e.g., A549 | Experimental Value | e.g., Cisplatin |
Conclusion
This compound is a molecule of significant interest for medicinal chemistry applications. Based on the extensive research on related benzoxazole derivatives, this compound holds considerable promise as a lead for the development of novel antimicrobial and anticancer agents. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and initial biological screening of this compound, paving the way for further investigation into its therapeutic potential.
References
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- (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. (2018).
- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018).
- Review on benzoxazole chemistry and pharmacological potential. (2024).
- Buy 5-Bromo-2-phenyl-1,3-benzoxazole | 69918-19-0 - Smolecule. (n.d.). Smolecule.
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2013). Acta Poloniae Pharmaceutica ñ Drug Research.
- Application Notes and Protocols: 5-Bromo-3-methylbenzo[d]isoxazole in Medicinal Chemistry - Benchchem. (2025). BenchChem.
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. (2022). Medicine Science.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals - Benchchem. (2025). BenchChem.
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
- Biological activity of benzoxazole deriv
- Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018). World Journal of Pharmaceutical Sciences.
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- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem. (2025). BenchChem.
- Studies in the Synthesis of Benzoxazole Compounds - CORE. (n.d.). CORE.
- Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. (n.d.).
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (2021).
- Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (2017).
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Application Notes and Protocols for 5-Bromo-2-butyl-1,3-benzoxazole in Agrochemical Research
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The benzoxazole nucleus, a heterocyclic system comprising a fused benzene and oxazole ring, represents a cornerstone in the development of bioactive molecules.[1][2][3] Its structural analogy to naturally occurring nucleic acid bases facilitates interactions with biological macromolecules, rendering it a versatile scaffold in medicinal and agrochemical research.[3] Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, insecticidal, and antiviral properties, making them a focal point for the discovery of novel crop protection agents.[4][5][6] This guide provides an in-depth technical overview of a specific analogue, 5-Bromo-2-butyl-1,3-benzoxazole, and delineates detailed protocols for its synthesis and evaluation as a potential agrochemical candidate.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Structure | ![]() |
| Predicted Activity | Herbicidal, Fungicidal, Insecticidal |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2-substituted benzoxazoles can be achieved through various established methods, often involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][7] The following protocol outlines a reliable and scalable method for the preparation of this compound.
Causality of Experimental Choices: The use of polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent, facilitating the cyclization of the intermediate amide to form the benzoxazole ring. The reaction is conducted under an inert atmosphere to prevent oxidation of the aminophenol starting material.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-amino-4-bromophenol (1 equivalent) and valeric acid (1.2 equivalents).
-
Catalyst Addition: Carefully add polyphosphoric acid (10 times the weight of 2-amino-4-bromophenol) to the reaction mixture.
-
Reaction: Heat the mixture to 180-200°C with constant stirring under a gentle stream of nitrogen for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the viscous liquid into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Application in Agrochemical Research: Screening Protocols
Based on the known bioactivities of the benzoxazole scaffold, this compound is a promising candidate for screening as a herbicide, fungicide, and insecticide.[2][4][5] The following sections provide detailed protocols for the preliminary evaluation of its efficacy in these applications.
Herbicidal Activity Evaluation
Herbicidal benzoxazoles, such as metamifop and fenoxaprop-p-ethyl, are known to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[4] This leads to the cessation of growth and eventual death of the plant.
Protocol 1: Seed Germination and Early Seedling Growth Bioassay
This in vitro assay provides a rapid assessment of the phytotoxicity of the test compound.[8]
Experimental Workflow: Herbicidal Bioassay
Caption: Workflow for seed germination and early seedling growth bioassay.
Detailed Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions in distilled water to obtain the desired test concentrations (e.g., 1, 10, 100, 1000 µg/mL). Include a solvent control and a negative control (distilled water).
-
Assay Setup: Place a sterile filter paper in a 9 cm Petri dish and add 5 mL of the respective test solution.
-
Seed Plating: Place 10-20 seeds of a monocotyledonous (e.g., Sorghum saccharatum) and a dicotyledonous (e.g., Lepidium sativum) plant species in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate them in a growth chamber at 25 ± 2°C in the dark for 3-5 days.
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the root and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition compared to the negative control. Determine the EC₅₀ (half-maximal effective concentration) value using probit analysis.
Protocol 2: Whole-Plant Pot Assay
This assay evaluates the post-emergence herbicidal activity of the compound on established plants.[9]
Detailed Protocol:
-
Plant Cultivation: Grow test plants (e.g., barnyard grass and velvetleaf) in pots containing a standard potting mix in a greenhouse.
-
Treatment Application: When the plants reach the 2-3 leaf stage, spray them with the test solutions of this compound at various application rates (e.g., 10, 100, 1000 g/ha). Include a solvent control and an untreated control.
-
Evaluation: After 14-21 days, visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and stunting. Record the percentage of injury and plant mortality.
-
Data Analysis: Determine the GR₅₀ (the application rate that causes a 50% reduction in plant growth) value.
Fungicidal Activity Evaluation
Benzoxazole derivatives have shown significant promise as antifungal agents against a range of plant pathogenic fungi.[2]
Protocol 3: In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the growth of fungal mycelia.[10]
Experimental Workflow: Fungicidal Bioassay
Caption: Workflow for in vitro mycelial growth inhibition assay.
Detailed Protocol:
-
Preparation of Amended Media: Prepare a stock solution of this compound and add appropriate aliquots to molten potato dextrose agar (PDA) to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus (e.g., Fusarium solani, Alternaria solani) in the center of each PDA plate.
-
Incubation: Incubate the plates at 28 ± 2°C in the dark.
-
Data Collection: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colonies in all treatments.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: [(C-T)/C] x 100, where C is the colony diameter in the control and T is the colony diameter in the treatment. Determine the EC₅₀ value.
Insecticidal Activity Evaluation
Certain benzoxazole derivatives have been identified as having insecticidal properties, although their mechanism of action is often not well-defined.[4][11]
Protocol 4: Adult Vial Test (Contact Toxicity)
This method is a standard for assessing the contact toxicity of a chemical to insects.[12]
Detailed Protocol:
-
Vial Coating: Prepare serial dilutions of this compound in acetone. Pipette 1 mL of each dilution into a 20 mL glass scintillation vial. Roll the vial on a hot dog roller or similar device until the acetone has evaporated, leaving a uniform coating of the test compound on the inner surface.
-
Insect Exposure: Introduce 10-20 adult insects (e.g., Spodoptera exigua) into each vial and cap loosely to allow for air exchange.
-
Incubation: Hold the vials at room temperature.
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after exposure.
-
Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Protocol 5: Leaf-Dip Bioassay (Ingestion and Contact Toxicity)
This assay evaluates the toxicity of the compound when applied to a food source.[13]
Detailed Protocol:
-
Preparation of Treated Leaves: Prepare test solutions of this compound in water with a small amount of a non-ionic surfactant. Dip leaves of a suitable host plant (e.g., cotton for armyworms) into the solutions for 10-20 seconds and allow them to air dry.
-
Insect Exposure: Place one treated leaf in a Petri dish lined with moist filter paper and introduce 10-20 insect larvae (e.g., third-instar Spodoptera exigua).
-
Incubation: Maintain the Petri dishes in a controlled environment.
-
Mortality Assessment: Record larval mortality after 48 and 72 hours.
-
Data Analysis: Calculate the LC₅₀.
Conclusion and Future Directions
This compound, as a representative of the versatile benzoxazole class, holds considerable potential for development as a novel agrochemical. The protocols detailed in this guide provide a robust framework for its synthesis and systematic evaluation for herbicidal, fungicidal, and insecticidal activities. Further research should focus on structure-activity relationship (SAR) studies to optimize the bioactivity of this scaffold, as well as investigations into its mode of action to identify novel molecular targets.
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Yuan, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. [Link]
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Sabtharishi, S., & Naveen, N. C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1827-1833. [Link]
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Dayan, F. E. (2013). Screening for Natural Product Herbicides. [Link]
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Burgos, N. R., et al. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 62(S1), 158-170. [Link]
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Ma, R., et al. (2016). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments, (115), e53236. [Link]
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Kumar, D., et al. (2017). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Future Medicinal Chemistry, 9(12), 1335-1353. [Link]
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Abdeta, C., et al. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. BMC Microbiology, 25(1), 1-15. [Link]
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Reddy, T. S., et al. (2015). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]
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Application Note & Experimental Protocol: Synthesis of 5-Bromo-2-butyl-1,3-benzoxazole
Introduction: The Significance of the Benzoxazole Scaffold
The 2-substituted benzoxazole framework is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] These compounds are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties, making them valuable scaffolds in drug discovery.[1] 5-Bromo-2-butyl-1,3-benzoxazole, a derivative within this class, incorporates a butyl chain at the 2-position, enhancing lipophilicity, and a bromine atom at the 5-position, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected synthetic strategy involves a one-pot condensation and cyclodehydration of 2-amino-4-bromophenol with pentanoic acid, utilizing polyphosphoric acid (PPA) as both the catalyst and dehydrating medium. This method is noted for its operational simplicity and effectiveness in generating the target benzoxazole in good yields.[3][4]
Reaction Scheme & Mechanism
The synthesis proceeds via a two-stage mechanism within a single reaction vessel.
Overall Reaction:
Mechanistic Insight:
The reaction is initiated by the acylation of the amino group of 2-amino-4-bromophenol by pentanoic acid. This step is promoted by polyphosphoric acid (PPA), which activates the carboxylic acid for nucleophilic attack. The result is the formation of an N-(5-bromo-2-hydroxyphenyl)pentanamide intermediate.
Subsequently, PPA, a powerful dehydrating agent, facilitates an intramolecular cyclodehydration .[5][6] The phenolic hydroxyl group attacks the amide carbonyl carbon, leading to a cyclic intermediate. The elimination of a water molecule from this intermediate yields the aromatic 1,3-benzoxazole ring system.
Figure 1: Mechanistic workflow for the PPA-catalyzed synthesis.
Materials, Reagents, and Equipment
Reagent and Solvent Data
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | CAS No. | Supplier Example |
| 2-Amino-4-bromophenol | C₆H₆BrNO | 188.02 | 198-202 | 40925-68-6 | Sigma-Aldrich[7] |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | -34.5 | 109-52-4 | Sigma-Aldrich |
| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | ~30 | 8017-16-1 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 | 144-55-8 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 141-78-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | ~86.18 | -95 | 110-54-3 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | 7487-88-9 | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Thermometer or thermocouple probe
-
Dropping funnel (optional)
-
Separatory funnel (500 mL)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.[8]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Sources
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The Strategic Intermediate: 5-Bromo-2-butyl-1,3-benzoxazole in Modern Drug Discovery
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the benzoxazole core stands out as a "privileged scaffold." This bicyclic heterocyclic system, comprising a fused benzene and oxazole ring, is a recurring motif in a multitude of biologically active compounds.[1][2] Its structural planarity and capacity for diverse molecular interactions allow it to serve as a versatile template for the design of novel therapeutic agents targeting a wide array of diseases.[2] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscoring their profound significance in the development of new medicines.[3][4]
This technical guide focuses on a specific and highly strategic intermediate: 5-Bromo-2-butyl-1,3-benzoxazole . The thoughtful placement of a bromine atom at the 5-position and a butyl group at the 2-position provides medicinal chemists with a powerful tool for molecular exploration. The butyl group can influence the lipophilicity and binding pocket interactions of a final compound, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity, most notably through cross-coupling reactions.[5] These application notes provide an in-depth exploration of the synthesis, functionalization, and potential therapeutic applications of this key intermediate.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic campaigns. The table below summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
| Purity (Typical) | >97% (by HPLC) |
Synthesis of this compound: A Detailed Protocol
The most direct and efficient route to this compound is the one-pot condensation and cyclization of 4-bromo-2-aminophenol with valeric acid.[6] This method is advantageous due to its operational simplicity and generally high yields.
Experimental Protocol: One-Pot Synthesis
Materials:
-
4-Bromo-2-aminophenol
-
Valeric acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
10 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-aminophenol (1.0 eq) and valeric acid (1.2 eq).
-
Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (PPA) to the reaction mixture (sufficient to ensure good stirring). Heat the mixture to 180-200 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10 M NaOH solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Drug Discovery: A Gateway to Novel Chemical Entities
The true value of this compound lies in its potential for diversification. The 5-bromo substituent is a key functional group that allows for the introduction of a wide range of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a cornerstone of modern medicinal chemistry due to its broad functional group tolerance and reliability.[7]
The Suzuki-Miyaura Coupling: Expanding Molecular Diversity
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 5-position of the benzoxazole core and a variety of boronic acids or esters.[7] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at this position.
Workflow for Suzuki-Miyaura Coupling of this compound
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask, followed by the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2-butyl-1,3-benzoxazole.
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of 2,5-disubstituted benzoxazoles have shown significant promise as antimicrobial and antimycobacterial agents.[3][8] The strategic combination of the 2-butyl group and a variable 5-aryl substituent allows for the fine-tuning of the biological activity.
Hypothetical Structure-Activity Relationship (SAR) Exploration
Caption: Exploring SAR through Suzuki coupling.
The following table outlines a hypothetical SAR for derivatives of this compound based on known trends for this scaffold.
| R Group at 5-Position | Predicted Impact on Antimicrobial Activity | Rationale |
| Phenyl | Baseline activity | Provides a foundational hydrophobic interaction. |
| 4-Fluorophenyl | Potentially enhanced activity | The fluorine atom can increase metabolic stability and alter electronic properties, potentially improving target binding. |
| 4-Methoxyphenyl | May increase or decrease activity | The methoxy group can act as a hydrogen bond acceptor but may also introduce steric hindrance. |
| Thiophenyl | Potentially altered spectrum of activity | The heteroaromatic ring can engage in different interactions with the target protein compared to a simple phenyl ring. |
Conclusion
This compound is a strategically designed intermediate that offers significant advantages in drug discovery. Its synthesis is straightforward, and the presence of a versatile bromine handle at the 5-position allows for extensive diversification through robust and reliable methods like the Suzuki-Miyaura coupling. The resulting 2,5-disubstituted benzoxazole derivatives are promising candidates for the development of new therapeutic agents, particularly in the realm of antimicrobial and antimycobacterial research. This guide provides the necessary protocols and conceptual framework to empower researchers to effectively utilize this valuable building block in their quest for novel medicines.
References
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Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]
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PubMed. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. [Link]
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International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
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Taylor & Francis Online. Simple and Efficient One-Pot Synthesis of 2-Substituted Benzoxazole and Benzothiazole. [Link]
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ResearchGate. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]
-
ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]
-
MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]
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DergiPark. ANTIMYCOBACTERIAL PROPERTIES OF SOME 2,5-DISUBSTITUTED-BENZOXAZOLE DERIVATIVES. [Link]
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PubMed. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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World Journal of Pharmaceutical Sciences. Benzoxazoles. [Link]
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ResearchGate. Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. [Link]
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MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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Application Notes and Protocols: Purification of 5-Bromo-2-butyl-1,3-benzoxazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in Benzoxazole Chemistry
5-Bromo-2-butyl-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a wide array of biologically active molecules.[1][2][3] The precise biological and physical properties of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data, flawed toxicological assessments, and compromised material performance.
This guide provides a detailed examination of two primary, field-proven methods for the purification of this compound: Flash Column Chromatography and Recrystallization . The protocols are designed to be comprehensive, explaining not just the "how" but the critical "why" behind each step, empowering researchers to adapt these methods to their specific needs and troubleshoot effectively.
Physicochemical Profile
A thorough understanding of the compound's physical properties is the foundation of any successful purification strategy. While experimental data for this specific molecule is not widely published, we can infer properties based on its structure and related benzoxazoles.
| Property | Estimated Value/Characteristic | Rationale & Impact on Purification |
| Molecular Formula | C₁₁H₁₂BrNO | Influences molecular weight and polarity. |
| Molecular Weight | ~254.12 g/mol | Important for mass-based calculations and characterization. |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Determines whether recrystallization is a primary option.[4][5][6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes, acetone) and poorly soluble in water.[7] | Critical for selecting appropriate solvent systems for both chromatography and recrystallization. |
| Polarity | Moderately polar. | The benzoxazole core is polar, while the butyl and bromo substituents add non-polar character. This moderate polarity makes it an ideal candidate for normal-phase silica gel chromatography. |
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification.
-
Flash Column Chromatography: A versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8][9] It is highly effective for removing impurities with different polarities from the target compound.
-
Recrystallization: A powerful technique for purifying solid compounds.[4][10] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.
Detailed Protocol 1: Flash Column Chromatography
Flash chromatography is often the go-to method for purifying reaction mixtures, offering a balance of speed and resolution.[8][9] The principle lies in moving a solvent (mobile phase) through a column packed with an adsorbent (stationary phase), typically silica gel. Compounds separate based on their affinity for the stationary phase versus the mobile phase.
Experimental Workflow Diagram
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Application Notes & Protocols: Safe Handling and Storage of 5-Bromo-2-butyl-1,3-benzoxazole
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 5-Bromo-2-butyl-1,3-benzoxazole. Benzoxazole derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] The presence of a bromine atom and a butyl group on the benzoxazole core introduces specific chemical properties that necessitate defined handling and storage protocols to ensure compound integrity and researcher safety. These guidelines are formulated for researchers, chemists, and drug development professionals, synthesizing data from analogous structures and established laboratory safety standards to provide a framework rooted in scientific integrity and best practices.
Compound Profile and Hazard Assessment
This compound is an aromatic heterocyclic compound.[3] Its structure consists of a benzene ring fused to an oxazole ring, with a bromine atom at the 5-position and a butyl group at the 2-position. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust hazard assessment can be extrapolated from the known properties of its constituent functional groups: the benzoxazole core and bromo-aromatic systems.
1.1. Chemical Stability and Reactivity The benzoxazole ring system is aromatic and thus relatively stable.[3][4] However, like many heterocyclic compounds, it can be sensitive to strong acids, bases, and oxidizing agents. The bromine atom on the benzene ring can participate in nucleophilic substitution reactions under specific conditions and may be a site for further functionalization.[5] The C-Br bond, while generally stable, can be labile under certain catalytic or high-energy conditions.
1.2. Toxicological Profile (Predicted) Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed, may cause skin and eye irritation, and could lead to respiratory irritation.[6][7][8] Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
1.3. NFPA 704 Hazard Identification The National Fire Protection Association (NFPA) 704 standard provides a quick visual summary of chemical hazards.[9][10][11] While a specific rating for this compound is not established, a conservative rating based on analogous compounds is recommended for internal laboratory labeling.
| Hazard | Rating | Rationale |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury.[11] Assumed based on potential for skin/eye/respiratory irritation from similar bromo-aromatic and benzoxazole compounds.[6][7][8] |
| Flammability (Red) | 1 | Material must be preheated before ignition can occur.[9] Benzoxazole itself is a flammable solid, but the addition of the bromo- and butyl- groups may alter its flash point.[12] |
| Instability (Yellow) | 1 | Normally stable, but can become unstable at elevated temperatures and pressures.[9][11] |
| Special Hazards (White) | - | No special hazards such as unusual reactivity with water or oxidizing properties are immediately evident from the structure. |
Disclaimer: This NFPA 704 rating is predictive and should be confirmed with empirical data when available. It is intended for in-lab use and emergency preparedness.
Regulatory and Safety Framework
All handling and storage procedures must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA). Specifically, the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, is the primary guiding regulation.[13][14]
Key requirements of the OSHA Laboratory Standard include:
-
Chemical Hygiene Plan (CHP): Every laboratory must have a written CHP detailing procedures for protecting employees from chemical hazards.[13][15]
-
Information and Training: Laboratory workers must be trained on the hazards of the chemicals present in their work area.[13][15]
-
Labeling: All chemical containers must be clearly labeled with the identity of the hazardous chemical(s) and appropriate hazard warnings.[14][16]
-
Safety Data Sheets (SDS): SDS for all hazardous chemicals must be maintained and be readily accessible to lab workers.[14]
Personnel Protection and Engineering Controls
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
3.1. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Safety Shower & Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential for safe handling.[6]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Safety glasses with side-shields or tight-sealing safety goggles. | Must conform to OSHA's 29 CFR 1910.133 or EN166 standards to protect against splashes and particulates.[6][13] |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended). Flame-retardant lab coat. | Prevents direct skin contact, which may cause irritation.[6] Glove material should be checked for compatibility. |
| Respiratory | Not required if handled exclusively within a certified fume hood. | If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used.[17] |
Protocol for Safe Handling and Dispensing
Given the potential for reactivity and the common use of such compounds in sensitive organic synthesis, handling under an inert atmosphere is recommended as a best practice, especially if the compound will be used in reactions sensitive to air or moisture.[18][19][20]
4.1. Preparation and Environment Setup
-
Don PPE: Before starting, put on all required PPE as detailed in Section 3.2.[6]
-
Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Assemble Glassware: Use clean, oven-dried glassware to prevent contamination or reaction with adsorbed moisture.[18][21]
-
Inert Atmosphere: If required, prepare a Schlenk line or glove box with a dry, inert gas supply (e.g., Argon or Nitrogen).[18][20]
4.2. Dispensing Protocol (Syringe Transfer under Inert Atmosphere) This protocol assumes the compound is a liquid or a solution. If it is a solid, it should be transferred in a glovebox.
Caption: Workflow for receiving and storing the compound.
5.1. Recommended Storage Conditions The following conditions are recommended based on the general properties of bromo-aromatic and benzoxazole compounds.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. Some related benzoxazoles specify refrigerated storage. [22] |
| Atmosphere | Under dry Argon or Nitrogen | Minimizes potential hydrolysis or oxidation, especially after the container has been opened. [19] |
| Light | Amber vial or dark location | Protects against potential light-induced degradation (photolysis). |
| Container | Tightly sealed, appropriate container (e.g., Sigma-Aldrich Sure/Seal™ bottle or equivalent). [19][21] | Prevents atmospheric contamination and ensures containment. |
| Ventilation | Store in a well-ventilated area designated for chemical storage. [7][12] | Ensures any potential fugitive emissions are safely dispersed. |
5.2. Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous and potentially hazardous reactions. [12]
Spill Management and Waste Disposal
A clear protocol for accidental spills and routine waste disposal is a critical component of laboratory safety.
6.1. Spill Cleanup Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading using absorbent materials like vermiculite or sand.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of the sealed waste container according to institutional and local regulations. [7] 6.2. Waste Disposal
-
Segregation: Waste containing this compound must be segregated from other waste streams. [6]* Containerization: Place all waste (solid and liquid) into clearly labeled, sealed containers compatible with the chemical.
-
Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal program, in accordance with all federal, state, and local regulations. [6][7]Do not dispose of down the drain or in general trash.
References
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- NFPA 704 Placards and Labels. University of California, Santa Cruz. [URL: https://ehs.ucsc.edu/programs/research-safety/documents/nfpa-placards-labels.pdf]
- Hazardous Materials Facility Markings. United States Department of Agriculture (USDA). [URL: https://www.usda.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [URL: https://www.fishersci.
- OSHA Laboratory Standard. Compliancy Group. [URL: https://compliancy-group.
- The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [URL: https://www.vumc.
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [URL: https://www.spillcontainment.
- NFPA 704 Hazmat Diamond Signs and Labels. Compliance Signs. [URL: https://www.compliancesigns.com/nb-nfpa-704-diamond-labeling-requirements]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [URL: https://aspr.hhs.gov/legal/pahpa/Pages/labsafe-OSHA.aspx]
- NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Riverside County Department of Environmental Health. [URL: https://rivcoeh.org/wp-content/uploads/2021/11/NFPA-704-Guidance-Document.pdf]
- Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT). [URL: https://ehs.mit.edu/wp-content/uploads/2019/09/Handling-Air-Sensitive-Reagents.pdf]
- NFPA 704 Diamond Labeling System Guide. BradyID.com. [URL: https://www.bradyid.com/safety-and-compliance/nfpa-704-diamond-labeling-system-guide]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [URL: https://www.chemistryviews.org/details/education/2134151/Tips_and_Tricks_for_the_Lab_Air-Sensitive_Techniques_3.html]
- Hints for Handling Air-Sensitive Materials. Fauske & Associates. [URL: https://www.fauske.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/aldrich-technical-bulletins/al-134]
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem. [URL: https://www.benchchem.com/pdf/technical-support/B1378829/essential-safety-and-operational-guidance-for-handling-benzo-d-oxazole-4-carboxylic-acid.pdf]
- Why is bromobenzene more stable than benzene? Guidechem. [URL: https://www.guidechem.com/faq/why-is-bromobenzene-more-stable-than-benzene-210809.html]
- Why is bromobenzene more stable than benzene? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/98811/why-is-bromobenzene-more-stable-than-benzene]
- 5-Bromo-2-phenyl-1,3-benzoxazole. Smolecule. [URL: https://www.smolecule.com/cas/69918-19-0/5-bromo-2-phenyl-1-3-benzoxazole]
- Aromatic Compounds Are Unusually Stable. Lumen Learning - MCC Organic Chemistry. [URL: https://courses.lumenlearning.
- 5-Bromo-1,3-benzoxazole. Chem-Impex. [URL: https://www.chemimpex.com/products/5-bromo-1-3-benzoxazole-cas-132244-31-6]
- Benzoxazole - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?cas_no=273-53-0]
- 5-BROMO-1,3-BENZOXAZOLE. ChemBK. [URL: https://www.chembk.com/en/chem/5-BROMO-1,3-BENZOXAZOLE]
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v90-2/04.pdf]
- 5-Bromo-3-phenyl-2,1-benzisoxazole. Chemsrc. [URL: https://www.chemsrc.com/en/cas/885-34-7_1127018.html]
- SAFETY DATA SHEET - 5-Bromo-2,1,3-benzoxadiazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC436690010&productDescription=5-BROMO-2%2C1%2C3-BENZOXADIAZOLE%2C+9&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - Benzoxazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC105430050&productDescription=BENZOXAZOLE+99%25&vendorId=VN00032119&countryCode=US&language=en]
- Bromination of benzene. Khan Academy. [URL: https://www.khanacademy.
- Benzoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzoxazoles.shtm]
- SAFETY DATA SHEET - 5-Bromo-2,2-difluoro-1,3-benzodioxole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC374780010&productDescription=5-BROMO-2%2C2-DIFLUORO-1%2C3-BENZOD&vendorId=VN00032119&countryCode=US&language=en]
- 5-bromo-2,1,3-benzoxadiazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652028]
- How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? ResearchGate. [URL: https://www.researchgate.
- Benzoxazole derivatives: Significance and symbolism. Sci.Space. [URL: https://typeset.io/papers/benzoxazole-derivatives-significance-and-symbolism-2j518z147l]
- A general mechanism for benzoxazole synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/371539265_A_general_mechanism_for_benzoxazole_synthesis]
- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [URL: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_543e536d1b247.pdf]
- 5-Bromo-1,3-benzodioxole SDS, 2635-13-4 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/5-bromo-1,3-benzodioxole-cas-2635-13-4.html]
- 5-Bromo-1,3-benzoxazole Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR61307_msds.pdf]
- Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [URL: https://www.researchgate.
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- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
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- 4. Aromatic Compounds Are Unusually Stable | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Buy 5-Bromo-2-phenyl-1,3-benzoxazole | 69918-19-0 [smolecule.com]
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- 22. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-butyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-butyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzoxazole derivative. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your synthesis is successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing 2-substituted benzoxazoles, including this compound, is the condensation reaction between the appropriately substituted 2-aminophenol and a carboxylic acid or its derivative.[1] In this specific case, the reaction would be between 2-amino-4-bromophenol and pentanoic acid (or its acid chloride/ester). This reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1]
Q2: My reaction is resulting in a low yield. What are the primary factors I should investigate?
A2: Low yields in benzoxazole synthesis can be attributed to several factors. The key areas to troubleshoot are:
-
Purity of Starting Materials: Impurities in either the 2-amino-4-bromophenol or the pentanoic acid derivative can inhibit the reaction or lead to unwanted side products.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent choice, and catalyst effectiveness are all critical parameters that may require optimization.[2][3]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[4]
-
Side Product Formation: Competing side reactions can consume your starting materials, thus lowering the yield of the desired product.[2]
-
Product Degradation: The synthesized benzoxazole might be unstable under the chosen reaction or work-up conditions.[2]
-
Inefficient Purification: Significant product loss can occur during extraction, washing, and purification steps.[2]
Q3: What are some common side products I might encounter during the synthesis?
A3: A common issue is the formation of a stable Schiff base intermediate, which fails to efficiently cyclize to the final benzoxazole product.[5] Additionally, if using pentanoyl chloride, over-acylation on the phenol hydroxyl group can occur. Under harsh conditions, polymerization of the starting materials or intermediates is also a possibility.[2]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.[6]
Troubleshooting Guide: Improving the Yield of this compound
This section provides a more detailed, step-by-step approach to troubleshooting and optimizing your synthesis.
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted 2-amino-4-bromophenol or pentanoic acid derivative on your TLC plate after the expected reaction time, consider the following:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]
-
Increase the Reaction Temperature: Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[7] For instance, some solvent-free reactions catalyzed by a Brønsted acidic ionic liquid gel have shown significantly improved yields when the temperature is raised to 130°C.[6][7] However, be cautious of potential product degradation at excessively high temperatures.
-
Check Catalyst Activity: If a catalyst is being used, ensure it is active and has not been deactivated by moisture or other impurities.[2] In some cases, increasing the catalyst loading can improve the conversion rate.[5]
Issue 2: Formation of a Stable Intermediate (Schiff Base)
The formation of a stable Schiff base intermediate is a frequent hurdle in benzoxazole synthesis.[5] To promote the subsequent cyclization to the desired product, you can try the following strategies:
-
Change the Catalyst: Lewis acids are often effective in promoting the cyclization step.[5]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur.[5]
-
Two-Step Synthesis: Consider isolating the Schiff base intermediate first and then subjecting it to cyclization conditions in a separate step. This can sometimes improve the overall yield.[5]
Experimental Workflow: General Synthesis and Optimization
The following diagram illustrates a general workflow for the synthesis and optimization of this compound.
Caption: A general workflow for the synthesis of this compound.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters that can be optimized to improve the yield. The values are based on common literature procedures for benzoxazole synthesis and should be adapted for the specific synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Key Considerations |
| Catalyst | None | Methanesulfonic Acid[4] | Brønsted Acidic Ionic Liquid Gel[6] | The choice of catalyst is critical and can significantly impact yield.[5] Some reactions proceed without a catalyst, while others require acidic or Lewis acidic conditions to facilitate cyclization. |
| Solvent | Toluene | Ethanol[4] | Solvent-free[6] | The solvent can influence reaction rates and solubility of reactants. Anhydrous conditions may be necessary if the reaction is sensitive to moisture.[5] |
| Temperature | Room Temperature | 70°C[5] | 130°C[6] | Higher temperatures often lead to faster reactions but can also cause decomposition. The optimal temperature needs to be determined experimentally.[5] |
| Reaction Time | 2 hours | 5 hours[6] | 12 hours | Reaction progress should be monitored by TLC to determine the optimal time.[4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Methanesulfonic Acid
This protocol is adapted from a general procedure for the synthesis of 2-substituted benzoxazoles from carboxylic acids.[4]
-
In-situ Acid Chloride Formation: In a round-bottom flask, suspend pentanoic acid (1.0 mmol) in a suitable solvent such as toluene (5 mL). Add thionyl chloride (1.2 mmol) and heat the mixture to reflux for 1-2 hours.
-
Condensation and Cyclization: Cool the reaction mixture to room temperature. Add 2-amino-4-bromophenol (1.0 mmol) followed by methanesulfonic acid (2.0-3.0 mmol).
-
Heating: Heat the reaction mixture to 100-120°C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Wash the mixture with cold ethanol and filter the solid product.[5] Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Solvent-Free Synthesis using a Brønsted Acidic Ionic Liquid Gel
This protocol is based on a green chemistry approach for benzoxazole synthesis.[6]
-
Reaction Setup: In a 5 mL vessel, combine 2-amino-4-bromophenol (1.0 mmol), pentanoic acid (1.0 mmol), and a Brønsted acidic ionic liquid (BAIL) gel catalyst (e.g., 1 mol%).
-
Heating: Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, dissolve the mixture in ethyl acetate (10 mL) and separate the catalyst by centrifugation or filtration.
-
Purification: Dry the organic layer over anhydrous MgSO₄, evaporate the solvent under vacuum, and purify the crude product by column chromatography.
Logical Relationships in Troubleshooting
The following diagram outlines the logical steps to take when troubleshooting low yields.
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
References
- BenchChem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- ResearchGate. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
- BenchChem. (n.d.). Technical Support Center: Optimization of Benzoxazole Synthesis.
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
- Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1837-1844.
- Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383-25407.
- BenchChem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
Sources
Technical Support Center: Synthesis of 5-Bromo-2-butyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-butyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound typically involves the condensation of 2-amino-4-bromophenol with valeric acid or one of its derivatives (e.g., valeryl chloride, valeric anhydride). A common and effective method utilizes a dehydrating/activating agent such as polyphosphoric acid (PPA) to facilitate the cyclization.[1] While seemingly straightforward, this reaction is susceptible to various side reactions that can impact yield and purity. This guide will address these potential pitfalls and offer solutions to optimize your synthesis.
Core Reaction Pathway
The desired reaction proceeds through the acylation of the amino group of 2-amino-4-bromophenol by the activated valeric acid, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
Caption: Desired reaction pathway for this compound synthesis.
Troubleshooting Guide & FAQs
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of this compound, or it appears the reaction has not proceeded at all. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to low or no product formation. Let's break down the most common culprits:
-
Inadequate Activation of Valeric Acid: Polyphosphoric acid (PPA) is a common reagent for this condensation, acting as both a catalyst and a dehydrating agent.[2] Its effectiveness is highly dependent on its P₂O₅ content.[3] Old or improperly stored PPA may have absorbed atmospheric moisture, reducing its efficacy.
-
Suboptimal Reaction Temperature: The condensation and cyclization steps are temperature-dependent. Insufficient heat may lead to a stalled reaction, while excessive temperatures can promote decomposition and side reactions.
-
Poor Quality Starting Materials: Impurities in either the 2-amino-4-bromophenol or valeric acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate characterization (e.g., NMR, melting point) and purify them if necessary before use.
-
Issue 2: Presence of Significant Impurities and Side Products
Question: My crude product shows multiple spots on TLC, and the final purified yield is low. What are the common side reactions in this synthesis?
Answer:
The formation of side products is a frequent challenge. Here are the most probable side reactions and how to mitigate them:
-
Formation of Bis-adducts and Polymeric Materials: If the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times), intermolecular reactions can occur, leading to the formation of dimers, oligomers, or intractable polymeric tars.
-
Mitigation: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
-
-
Incomplete Cyclization: The N-acylated intermediate, N-(5-bromo-2-hydroxyphenyl)pentanamide, may be present in your product mixture if the cyclization/dehydration step is incomplete.
-
Mitigation: Ensure a sufficiently high reaction temperature and an adequate amount of a strong dehydrating agent like PPA to drive the final ring-closing step to completion.
-
-
O-Acylation: The hydroxyl group of 2-amino-4-bromophenol is also nucleophilic and can compete with the amino group in reacting with the activated valeric acid. This leads to the formation of an ester intermediate, which is less likely to cyclize to the desired benzoxazole.
-
Mitigation: The amino group is generally more nucleophilic than the hydroxyl group, so N-acylation is favored. However, at higher temperatures, the rate of O-acylation may increase. Running the initial phase of the reaction at a moderate temperature before heating to drive cyclization can sometimes improve selectivity.
-
Caption: Competing reaction pathways in the synthesis of this compound.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification strategies?
Answer:
Purification can indeed be challenging due to the potential for closely related byproducts.
-
Initial Work-up: After the reaction is complete, the highly viscous PPA mixture is typically poured into ice water to precipitate the crude product.[5] This mixture is then neutralized with a base (e.g., NaOH or NaHCO₃ solution) to ensure the product is in its free base form. The solid can then be collected by filtration.
-
Recrystallization: For many benzoxazole derivatives, recrystallization is an effective purification method. Common solvent systems include ethanol, ethyl acetate/hexane, or acetonitrile.[6] The choice of solvent will depend on the polarity of your product and impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is the next logical step. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from less polar impurities and more polar uncyclized intermediates.
-
Charcoal Treatment: If your product is colored due to high molecular weight impurities, treatment with activated charcoal in a suitable solvent before the final crystallization can be beneficial.[5][6]
Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2-amino-4-bromophenol (1.0 eq) and valeric acid (1.1 eq).
-
Addition of PPA: Add polyphosphoric acid (approximately 10 times the weight of the 2-amino-4-bromophenol).
-
Heating: Heat the mixture with stirring under a nitrogen atmosphere to 180-200°C for 4-6 hours.[5] Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate mobile phase).
-
Work-up: Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing crushed ice.
-
Neutralization and Precipitation: Stir the resulting slurry until the ice has melted. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or 10 M NaOH until the pH is ~7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Drying and Purification: Dry the crude product in a vacuum oven. Purify by recrystallization from ethanol or by column chromatography on silica gel.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Ineffective PPA | Use fresh, high P₂O₅ content PPA or P₂O₅/methanesulfonic acid.[3][4] |
| Suboptimal Temperature | Optimize reaction temperature, typically between 150-200°C.[1][5] | |
| Impure Product | Incomplete Cyclization | Ensure sufficient heating time and effective dehydrating agent. |
| Polymeric Byproducts | Avoid excessive temperatures and prolonged reaction times. | |
| Purification Issues | Closely Related Impurities | Employ column chromatography with a gradient elution system. |
| Colored Impurities | Treat with activated charcoal before final crystallization.[6] |
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]
- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab.
-
Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | Semantic Scholar. Available at: [Link]
-
Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Proposed mechanism for the formation of 2-substituted benzoxazoles - ResearchGate. Available at: [Link]
-
Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions - Sungkyunkwan University. Available at: [Link]
-
The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles1 | Journal of the American Chemical Society. Available at: [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.
-
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. Available at: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. Available at: [Link]
-
Studies in the Synthesis of Benzoxazole Compounds - CORE. Available at: [Link]
-
A general mechanism for benzoxazole synthesis - ResearchGate. Available at: [Link]
-
5-(Thiophen-2-yl)oxazole - (1). - Organic Syntheses Procedure. Available at: [Link]
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Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
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Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Available at: [Link]
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2-Amino-4-bromopentanoic acid | C5H10BrNO2 | CID 87729588 - PubChem. Available at: [Link]
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25.5: Reactions of Amino Acids - Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Purification of 5-Bromo-2-butyl-1,3-benzoxazole
Welcome to the technical support guide for the purification of 5-Bromo-2-butyl-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a key intermediate in various synthetic programs, its purity is paramount for the reliability and reproducibility of downstream applications. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to address common purification hurdles.
Frequently Asked Questions (FAQs)
Part 1: Initial Analysis & Impurity Profiling
Question 1: What are the most common impurities I should expect after the synthesis of this compound?
Answer: The impurity profile is highly dependent on the synthetic route employed. The most common synthesis involves the condensation of 4-bromo-2-aminophenol with pentanoic acid (or a derivative like pentanoyl chloride or an ester). Based on this, the primary impurities are typically:
-
Unreacted Starting Materials: Residual 4-bromo-2-aminophenol and pentanoic acid.
-
Intermediate Species: The N-(4-bromo-2-hydroxyphenyl)pentanamide intermediate, which may not have fully cyclized.
-
Side-Products: While generally a clean reaction, side products can arise from impurities in the starting materials or from alternative, less-favored reaction pathways.
-
Solvent and Reagent Residues: Residual catalysts (e.g., polyphosphoric acid) or high-boiling point solvents.[1][2]
It is crucial to perform an initial purity analysis using methods like HPLC and LC-MS to identify and quantify these impurities before selecting a purification strategy.[3]
dot
Caption: Relationship between reactants and potential impurities.
Question 2: Which analytical techniques are best for assessing the purity of my compound?
Answer: A multi-pronged approach is recommended for a comprehensive purity assessment.
| Analytical Method | Principle & Application | Key Advantages |
| HPLC (High-Performance Liquid Chromatography) | Separates components based on their affinity for a stationary and mobile phase. Used for quantitative purity determination (% area).[3][4] | High resolution and sensitivity; the gold standard for purity assessment. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with mass analysis. Used to identify impurities by their molecular weight. | Confirms the mass of the desired product and provides mass information for unknown peaks. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Provides detailed structural information. Used for structural confirmation and identifying structurally similar impurities.[3] | Confirms the chemical structure is correct; can quantify impurities with an internal standard (qNMR). |
| TLC (Thin-Layer Chromatography) | A rapid, qualitative method for monitoring reaction progress and developing conditions for column chromatography.[5] | Fast, inexpensive, and requires minimal sample. |
For routine checks, HPLC is sufficient. For initial characterization of a new batch, a combination of HPLC, LC-MS, and NMR is essential for ensuring both purity and structural integrity.[4]
Part 2: Purification Strategies & Troubleshooting
Question 3: My crude product is an oil/waxy solid with several spots on TLC. What is the best initial purification strategy?
Answer: For a complex mixture, flash column chromatography on silica gel is the most effective initial purification method.[6][7] It allows for the separation of compounds with different polarities. The butyl chain on your benzoxazole makes it relatively non-polar, so a solvent system based on hexanes (or petroleum ether) and ethyl acetate is an excellent starting point.[8][9]
Troubleshooting Workflow for Column Chromatography
dot
Caption: Troubleshooting guide for flash column chromatography.
Question 4: I've purified my compound by column chromatography, but the purity is still only ~95-98%. How can I get to >99.5% purity?
Answer: For a final "polishing" step to remove trace impurities, recrystallization is the ideal technique. The key is finding a suitable solvent or solvent system where your compound has high solubility at an elevated temperature but low solubility at room temperature or below.[10]
Recommended Recrystallization Solvents to Screen:
-
Single Solvents: Ethanol, Isopropanol, Acetonitrile.
-
Solvent/Anti-Solvent Systems:
Troubleshooting Recrystallization:
-
Problem: Oiling Out: The compound comes out of solution as a liquid instead of a solid.
-
Cause: The solution is too supersaturated, or the cooling is too rapid.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Use a scratching technique on the glass to initiate crystallization.
-
-
Problem: No Crystals Form: The solution remains clear even after cooling.
-
Cause: The solution is not saturated enough, or the compound is too soluble in the chosen solvent.
-
Solution: Boil off some of the solvent to increase the concentration. If that fails, add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly.
-
-
Problem: Poor Recovery/Yield:
-
Cause: Too much solvent was used, or the compound has significant solubility even at low temperatures.
-
Solution: Concentrate the mother liquor (the liquid left after filtration) and cool it further to recover a second crop of crystals. Ensure you are cooling to a sufficiently low temperature (e.g., in an ice bath or freezer).
-
Question 5: My purified compound is a white solid, but it turns slightly yellow/brown over time. What is happening?
Answer: This suggests potential degradation. Halogenated aromatic compounds and benzoxazoles can be sensitive to light, air (oxidation), and residual acid or base.[13][14] The benzoxazole ring can be susceptible to slow hydrolysis or oxidation.[13][15]
Recommendations for Storage:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is advisable.[13]
-
Container: Use a tightly sealed amber glass vial to protect from light and moisture.
Detailed Experimental Protocols
Protocol 1: TLC Method Development for Column Chromatography
-
Preparation: Dissolve a small amount of crude material in ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Initial Screening: Develop the plate in a 4:1 Hexane:Ethyl Acetate mixture.
-
Optimization:
-
If the Rf value is too high (>0.5), decrease the eluent polarity (e.g., 9:1 Hexane:EtOAc).
-
If the Rf value is too low (<0.2), increase the eluent polarity (e.g., 2:1 Hexane:EtOAc).
-
The goal is an Rf of ~0.2-0.4 for the target compound with good separation from impurities.[9]
-
-
Visualization: View the plate under UV light (254 nm). If spots are not UV-active, staining with potassium permanganate can be effective.[9]
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent system (e.g., 9:1 Hexane:EtOAc) and pour it into the column. Pack the column using air pressure to create a firm, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the compound by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity (e.g., from 9:1 to 4:1 to 2:1 Hexane:EtOAc) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Verification by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 60% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~0.5 mg/mL.[4]
-
Analysis: Inject the sample. Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
References
- Process for the purification of substituted benzoxazole compounds.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Technical Support Center: Purification of Halogen
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
- Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395.
- Preparation method of 2-benzoxazole acetonitrile.
- Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. BenchChem.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Synthesis, characterization and biological evaluation of benzoxazole deriv
- Benzoxazole: Synthetic Methodology and Biological Activities.
- Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
- A Review on Various Synthetic Methods of Benzoxazole Moiety.
- Synthesis of Benzoxazoles. ChemicalBook.
- Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem.
- A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid. BenchChem.
- recrystallization & purific
- Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
- Technical Support Center: Stability of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole Under Acidic Conditions. BenchChem.
- Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA)
- A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem.
- A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. BenchChem.
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- 15. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-butyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-butyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important benzoxazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of your target compound.
Introduction to this compound Synthesis
The synthesis of this compound typically involves the condensation of 4-bromo-2-aminophenol with valeric acid or a derivative thereof, followed by cyclization. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete reactions, and the formation of stubborn impurities. This guide will address these challenges systematically, providing actionable solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low to No Product Yield
A low or non-existent yield of the desired this compound is one of the most common frustrations in its synthesis. This can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]
Possible Causes & Step-by-Step Solutions:
-
Purity of Starting Materials: Impurities in the 4-bromo-2-aminophenol or valeric acid can significantly hinder the reaction.
-
Action: Assess the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy.[1] If impurities are detected, purify the starting materials by recrystallization or column chromatography.
-
-
Inefficient Catalyst: The choice and amount of catalyst are critical for driving the reaction to completion.[2]
-
Action: If you are not using a catalyst, consider adding one. Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid are effective for this type of cyclization.[3][4] If you are already using a catalyst and observing low yield, consider increasing the catalyst loading or switching to a different type, such as a Lewis acid.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Action: Gradually increase the reaction temperature. For instance, some benzoxazole syntheses show significantly improved yields at elevated temperatures, such as 130°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimum.
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Action: Monitor the reaction at regular intervals using TLC. If starting material is still present after the initially planned reaction time, extend the duration until the starting material spot on the TLC plate disappears or significantly diminishes.[1]
-
Problem 2: Formation of Significant Side Products
The appearance of multiple spots on your TLC plate, in addition to your starting materials and desired product, indicates the formation of side products, which can complicate purification and lower your yield.[1]
Common Side Products and Mitigation Strategies:
-
Incomplete Cyclization Leading to Amide Intermediate: The reaction between 4-bromo-2-aminophenol and valeric acid first forms an amide intermediate, which then cyclizes to the benzoxazole. Incomplete cyclization is a common issue.
-
Action: To promote cyclization, ensure your dehydrating agent or catalyst is active and present in a sufficient amount. Increasing the reaction temperature can also facilitate the final ring-closing step.[5]
-
-
Polymerization: Under harsh acidic conditions or high temperatures, the starting materials or intermediates can polymerize.
-
Action: Optimize the reaction conditions by carefully controlling the temperature and using the minimum effective amount of catalyst.
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, or side products.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for purifying benzoxazoles.[6]
-
Protocol: Use silica gel as the stationary phase and a solvent system of hexane and ethyl acetate as the mobile phase. The polarity of the eluent can be gradually increased to effectively separate the product from impurities.[5]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a simple and effective purification method.[7]
-
Protocol: Common solvents for recrystallizing benzoxazoles include ethanol or mixtures of acetone and acetonitrile.[1]
-
-
Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[1]
-
Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and concentration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 4-bromo-2-aminophenol and valeric acid proceeds through two key steps:
-
Acylation: The amino group of 4-bromo-2-aminophenol attacks the carbonyl carbon of valeric acid (or its activated form) to form an N-(5-bromo-2-hydroxyphenyl)pentanamide intermediate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl carbon, leading to a cyclized intermediate which subsequently loses a molecule of water to form the stable aromatic benzoxazole ring.[6]
Q2: What are the recommended catalysts for this synthesis?
A2: A variety of catalysts can be employed. Brønsted acids such as polyphosphoric acid (PPA) and methanesulfonic acid are commonly used to promote both the acylation and the cyclization steps.[3][4] Lewis acids can also be effective. For greener approaches, reusable solid acid catalysts can be considered.[8]
Q3: Can I use valeryl chloride or valeric anhydride instead of valeric acid?
A3: Yes, using an activated form of valeric acid, such as valeryl chloride or valeric anhydride, can often lead to higher yields and faster reaction times as the initial acylation step is more facile.[9]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot.[10]
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals for the aromatic protons on the benzoxazole ring, and signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups).[7]
-
¹³C NMR: Resonances for the aromatic carbons of the benzoxazole ring and the aliphatic carbons of the butyl chain.[7]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.[7]
Data Presentation
Table 1: Comparison of Catalysts for Benzoxazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [11] |
| Methanesulfonic Acid | Toluene | Reflux | 1-2 | Excellent | [4] |
| Nickel(II) Complex | DMF | 80 | 3-4 | 87-94 | [8] |
| TiO₂–ZrO₂ | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [8] |
Experimental Protocols
General Protocol for the Synthesis of this compound using Polyphosphoric Acid (PPA)
-
In a round-bottom flask, combine 4-bromo-2-aminophenol (1.0 mmol) and valeric acid (1.1 mmol).
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the 4-bromo-2-aminophenol).
-
Heat the reaction mixture to 150-180°C with stirring for 2-4 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: General reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in benzoxazole synthesis.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). BenchChem.
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (n.d.). BenchChem.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). ResearchGate. Retrieved from [Link]
- Troubleshooting low yield in benzoxazole synthesis. (n.d.). BenchChem.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). National Institutes of Health. Retrieved from [Link]
- An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (n.d.). BenchChem.
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (n.d.). BenchChem.
- Technical Support Center: Synthesis of Substituted Benzoxazoles. (n.d.). BenchChem.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health. Retrieved from [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). ACS Publications. Retrieved from [Link]
- Process for the purification of substituted benzoxazole compounds. (2006). Google Patents.
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.
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- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-butyl-1,3-benzoxazole NMR Analysis
Welcome to the technical support center for the analysis of 5-Bromo-2-butyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the ¹H NMR spectrum of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to resolve common spectral issues encountered during your research.
Understanding the Expected ¹H NMR Spectrum
A successful analysis begins with a clear expectation of the target molecule's spectral signature. This compound has two distinct regions in its ¹H NMR spectrum: the aromatic region, corresponding to the protons on the benzoxazole core, and the aliphatic region, from the 2-butyl substituent.
The aromatic protons (H-4, H-6, H-7) are found downfield (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current.[1] The substitution pattern, particularly the bromine at C-5, dictates the specific chemical shifts and coupling patterns. The butyl chain protons will appear upfield, with their chemical shifts influenced by their proximity to the electron-withdrawing benzoxazole ring system.
Visualizing the Structure
To facilitate discussion, the proton and carbon numbering for this compound is as follows:
Sources
Technical Support Center: Degradation Pathways of 5-Bromo-2-butyl-1,3-benzoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Bromo-2-butyl-1,3-benzoxazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that may arise during your experimental work. Given the limited direct literature on this specific molecule, this resource synthesizes information from closely related benzoxazole and brominated heterocyclic compounds to offer predictive insights and robust experimental strategies.
Section 1: Understanding the Degradation Landscape of this compound
The degradation of this compound can be approached by considering three primary mechanisms: microbial/enzymatic degradation, photodegradation, and chemical hydrolysis. The stability of the benzoxazole core, the influence of the bromo-substituent, and the reactivity of the butyl side chain are key factors governing its transformation.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the most probable initial steps in the microbial degradation of this compound?
Based on studies of similar benzoxazole and benzothiazole structures, the initial microbial attack is likely to occur at two primary sites: the butyl side chain or the benzoxazole ring system.[1][2][3]
-
Oxidation of the Butyl Side Chain: Cytochrome P450 monooxygenases in microorganisms can hydroxylate the alkyl chain, leading to a series of alcohols, ketones, and eventually carboxylic acids. This is a common detoxification pathway for xenobiotics.
-
Hydrolytic Cleavage of the Oxazole Ring: Similar to benzoxazolinones, enzymatic hydrolysis could lead to the opening of the oxazole ring to form an N-acylated 2-amino-4-bromophenol derivative.[2] This pathway is often initiated by lactamases or similar hydrolases.[2]
Q2: How does the bromine substituent at the 5-position influence the degradation of the molecule?
The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the benzene ring and its susceptibility to electrophilic or nucleophilic attack. In studies of other brominated aromatic compounds, the C-Br bond is generally stable under typical physiological and environmental conditions.[4][5] Therefore, it is probable that many degradation products will retain the bromine atom.[4][5] However, under specific anaerobic conditions or through the action of certain dehalogenases, reductive dehalogenation could occur.
Q3: Is this compound susceptible to photodegradation?
Benzoxazoles, being aromatic heterocyclic compounds, are expected to absorb UV light and be susceptible to photodegradation.[6] The presence of the bromine atom may enhance the rate of photolysis through homolytic cleavage of the C-Br bond, generating radical intermediates. The butyl group can also undergo photo-oxidation. Experiments conducted under controlled UV or simulated solar irradiation are necessary to confirm and characterize this pathway.
Section 2: Experimental Design and Troubleshooting
Careful experimental design is crucial for elucidating the degradation pathways of this compound. This section provides guidance on setting up experiments and troubleshooting common issues.
Experimental Workflow for Degradation Studies
Caption: Workflow for investigating degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed in microbial cultures. | - The selected microorganisms cannot metabolize the compound.- The compound is toxic to the microorganisms at the tested concentration.- Inappropriate culture conditions (pH, temperature, oxygen). | - Use a mixed microbial culture from a relevant environmental source (e.g., activated sludge).- Perform a toxicity assay to determine a non-inhibitory concentration.- Optimize culture conditions. |
| Poor recovery of the parent compound and metabolites during sample extraction. | - Inefficient extraction method (solvent, pH).- Adsorption to labware. | - Test different extraction solvents and pH conditions.- Consider using solid-phase extraction (SPE) with appropriate sorbent.- Use silanized glassware to minimize adsorption. |
| Difficulty in identifying metabolites by LC-MS. | - Low abundance of metabolites.- Complex sample matrix.- Lack of reference standards. | - Concentrate the sample extracts.- Employ high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) for accurate mass measurements and fragmentation analysis.- Use software tools for predicting and identifying metabolites. |
| Inconsistent degradation rates. | - Variability in microbial inoculum.- Fluctuations in experimental conditions (light intensity, temperature). | - Standardize the inoculum preparation.- Precisely control and monitor all experimental parameters. |
Section 3: Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on analogous compounds. These are hypothetical and require experimental validation.
Pathway 1: Microbial Oxidation of the Butyl Side Chain
Caption: Predicted microbial oxidation of the butyl side chain.
Pathway 2: Microbial Hydrolysis of the Benzoxazole Ring
Caption: Predicted microbial hydrolysis of the benzoxazole ring.
Section 4: Detailed Experimental Protocols
Protocol 1: Microbial Degradation Study
-
Prepare the Inoculum: Obtain activated sludge from a local wastewater treatment plant. Acclimatize the sludge to the presence of this compound by exposing it to low concentrations of the compound for several days.
-
Set up the Experiment: In a series of flasks, combine a mineral salts medium, the acclimated microbial inoculum, and a defined concentration of this compound (e.g., 10 mg/L). Include sterile controls (no inoculum) and controls without the test compound.
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw aliquots from each flask.
-
Sample Preparation: Centrifuge the samples to remove biomass. Extract the supernatant using liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) or by solid-phase extraction.
-
Analysis: Analyze the extracts by LC-MS/MS to quantify the parent compound and identify degradation products.
Protocol 2: Analytical Method for LC-MS/MS
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use full scan mode to screen for metabolites and product ion scan mode (tandem MS) to obtain fragmentation patterns for structural elucidation.
Section 5: References
-
Microbial degradation of benzoxazolin-2(3H)-one (BOA) and the... - ResearchGate. Available at: [Link]
-
Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms - Frontiers. Available at: [Link]
-
The microbial degradation of benzothiazoles | Request PDF - ResearchGate. Available at: [Link]
-
Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Available at: [Link]
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Available at: [Link]
-
Aerobic biodegradation of Xenobiotic Benzotriazoles and the Antibiotic Sulfamethoxazole. Available at: [Link]
-
Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Studies in the Synthesis of Benzoxazole Compounds - CORE. Available at: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available at: [Link]
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF - ResearchGate. Available at: [Link]
-
A general mechanism for benzoxazole synthesis - ResearchGate. Available at: [Link]
-
Experimental assessment of the environmental fate and effects of triazoles and benzotriazole - PubMed. Available at: [Link]
-
Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Available at: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3 - Diva-Portal.org. Available at: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF - ResearchGate. Available at: [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]
-
Stability-Indicating Methods for Determination of Flubendazole and Its Degradants - PubMed. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. Available at: [Link]
-
(PDF) Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Available at: [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 - Frontiers. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]
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- 4. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 5-Bromo-2-butyl-1,3-benzoxazole Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-butyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical aspects of catalyst selection and troubleshooting for this specific synthesis, moving beyond mere procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzoxazoles like this compound?
The most prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with an appropriate precursor.[1][2] For the synthesis of this compound, this involves the reaction of 4-bromo-2-aminophenol with a source of the butyl group, typically valeraldehyde (pentanal) or valeric acid. This approach is favored due to the ready availability of the starting materials and the relatively straightforward reaction pathway.[3]
Q2: Why is catalyst selection so critical in this synthesis?
Catalyst selection is paramount for several reasons:
-
Reaction Rate and Efficiency: The right catalyst can dramatically increase the reaction rate, leading to shorter reaction times and higher yields.[4]
-
Selectivity: A well-chosen catalyst can minimize the formation of unwanted side products, simplifying purification and improving the overall process economy.
-
Reaction Conditions: Modern catalysts often allow for milder reaction conditions, such as lower temperatures and the use of greener solvents, or even solvent-free conditions, which is environmentally beneficial.[1][4][5]
-
Substrate Scope: An effective catalyst can be versatile, accommodating a wider range of functional groups on both the 2-aminophenol and the aldehyde or its equivalent.
Q3: What are the main classes of catalysts used for this type of reaction?
Several classes of catalysts have proven effective for the synthesis of 2-substituted benzoxazoles. These can be broadly categorized as:
-
Brønsted Acids: These are proton donors that activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol. Examples include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄).[6]
-
Lewis Acids: These are electron-pair acceptors that coordinate to the carbonyl oxygen, similarly activating the aldehyde. Common Lewis acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various metal triflates like samarium triflate.[6][7]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, often solids. They offer significant advantages in terms of easy separation and reusability.[1][8] Examples include sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂-SO₃H) and Brønsted acidic ionic liquid (BAIL) gels.[4][8][9]
-
Transition Metal Catalysts: While more commonly used for C-H activation approaches, some transition metal complexes, for instance, those involving copper or ruthenium, can catalyze the cyclization process.[9][10]
-
Oxidizing Agents: In many modern protocols, an oxidant is used to facilitate the final aromatization step of the benzoxazole ring. Elemental sulfur and even air (O₂) can serve this purpose.[5]
Catalyst Selection Guide
Choosing the optimal catalyst depends on several factors, including the desired reaction scale, available equipment, and environmental considerations.
Data Presentation: Comparison of Catalytic Systems for 2-Arylbenzoxazole Synthesis
While specific data for this compound is not extensively published, the following table provides a comparative overview of different catalytic systems for the analogous synthesis of 2-phenylbenzoxazole, which serves as a valuable model.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| No Catalyst | - | - | 130 | 10 | 0 | - |
| H₂SO₄ | 10 | - | 130 | 10 | 35 | Inexpensive |
| p-TsOH | 10 | - | 130 | 10 | 42 | Readily available |
| ZnCl₂ | 10 | - | 130 | 10 | 25 | Common Lewis acid |
| AlCl₃ | 10 | - | 130 | 10 | 30 | Strong Lewis acid |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 1 | Solvent-free | 130 | 5 | 98 | High yield, reusable, green |
| Fe₃O₄@SiO₂-SO₃H | - | Solvent-free | 50 | 0.5 | 92 | Mild conditions, rapid, reusable |
Data compiled from various sources.[6][8][11]
Mechanism of Catalysis
The general mechanism for the acid-catalyzed synthesis of 2-substituted benzoxazoles proceeds through several key steps.
Caption: General mechanism for acid-catalyzed benzoxazole synthesis.
Expertise & Experience: The initial activation of the aldehyde by the catalyst is the rate-determining step in many cases. Brønsted acids protonate the carbonyl oxygen, while Lewis acids coordinate to it, both making the carbonyl carbon more electrophilic. This facilitates the nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization is often spontaneous, but the final oxidation to the aromatic benzoxazole may require an external oxidant or proceed via air oxidation, depending on the reaction conditions.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Brønsted/Lewis Acids: Ensure the acid is not hydrated, as water can inhibit the reaction. Use freshly opened or properly stored reagents.
-
Heterogeneous Catalysts: If reusing a catalyst, it may have lost activity. Consider regenerating the catalyst according to the literature procedure or using a fresh batch.[1][8]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed efficiently. Some modern catalytic systems, however, work at milder temperatures, so it is crucial to follow the specific protocol.[12] For instance, BAIL gel catalysts may require temperatures around 130°C, while Fe₃O₄@SiO₂-SO₃H can be effective at 50°C.[4][8]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
-
Purity of Starting Materials: Impurities in the 4-bromo-2-aminophenol or valeraldehyde can poison the catalyst or lead to side reactions.[11] It is advisable to purify the starting materials if their quality is questionable.
Issue 2: Formation of Multiple Side Products
Possible Causes & Solutions:
-
Self-Condensation of Aldehyde: Under strongly acidic or basic conditions, aldehydes can undergo self-condensation. Using a milder catalyst or optimizing the reaction temperature can mitigate this.
-
Over-Oxidation or Degradation: If the reaction is heated for too long or at too high a temperature, the desired product may degrade. Careful monitoring of the reaction progress is essential.
-
Incorrect Stoichiometry: Ensure an accurate molar ratio of the reactants. An excess of the aldehyde can sometimes lead to side product formation.
Caption: Troubleshooting workflow for low product yield.
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Residual Catalyst: Homogeneous acid catalysts can be difficult to remove. A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during the workup can help neutralize and remove them. This is a key advantage of using heterogeneous catalysts, which can be simply filtered off or, in the case of magnetic nanoparticles, removed with a magnet.[1][8]
-
Close-Running Impurities on TLC: If side products have similar polarities to the desired product, chromatographic separation can be challenging.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[13] A common solvent system for benzoxazoles is a mixture of acetone and acetonitrile or ethyl acetate.[13]
-
Solvent System Optimization for Chromatography: Systematically screen different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation on a silica gel column.[11]
-
Experimental Protocols
Protocol 1: Synthesis using a Reusable Heterogeneous Catalyst (Fe₃O₄@SiO₂-SO₃H)
This protocol is adapted from methodologies for the synthesis of 2-arylbenzoxazoles and offers a green and efficient approach.[8]
Materials:
-
4-bromo-2-aminophenol
-
Valeraldehyde (pentanal)
-
Fe₃O₄@SiO₂-SO₃H nanoparticles
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 4-bromo-2-aminophenol (1.0 mmol), valeraldehyde (1.1 mmol), and Fe₃O₄@SiO₂-SO₃H (as per literature recommendations, typically a small catalytic amount).
-
Heat the mixture at 50°C under solvent-free conditions, with stirring, for approximately 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, add ethyl acetate to the reaction mixture to dissolve the product.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol and acetone, then dry it for reuse.[8]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This method is also based on established procedures for similar benzoxazoles and is notable for its high yield under solvent-free conditions.[4]
Materials:
-
4-bromo-2-aminophenol
-
Valeraldehyde (pentanal)
-
Brønsted acidic ionic liquid (BAIL) gel
-
Ethyl acetate
Procedure:
-
In a 5 mL vessel, add 4-bromo-2-aminophenol (1.0 mmol), valeraldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).[11]
-
Stir the reaction mixture at 130°C for approximately 5 hours.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture and dissolve it in ethyl acetate (10 mL).[11]
-
Separate the BAIL gel catalyst by centrifugation or filtration.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to obtain the crude product.[4]
-
Purify the crude product by column chromatography or recrystallization.
References
-
Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
-
Organic Chemistry Portal. (2024). Benzoxazole synthesis. [Link]
-
Nguyen, T. B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
Wang, Y., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. [Link]
-
Nguyen, T. B., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. [Link]
-
Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. [Link]
-
Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
Wong, C. D., et al. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Taylor & Francis Online. [Link]
-
ResearchGate. (2023). A general mechanism for benzoxazole synthesis. [Link]
-
Shaik, L., et al. (2025). an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Kumar, A., & Sharma, G. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
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- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 5-Bromo-2-butyl-1,3-benzoxazole Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Bromo-2-butyl-1,3-benzoxazole. As a key intermediate in various pharmaceutical and materials science applications, robust and scalable production is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during laboratory and pilot-scale production.
Introduction: The Challenge of Scaling Benzoxazole Synthesis
The synthesis of 2-substituted benzoxazoles is a cornerstone reaction in medicinal chemistry.[1] The general route, often involving the condensation of a 2-aminophenol with a carboxylic acid or aldehyde, appears straightforward on paper. However, scaling this process from milligrams to kilograms introduces significant challenges. Issues such as incomplete reactions, low yields, difficult purifications, and unexpected side products become more pronounced.[2][3] This guide provides a systematic approach to identifying and resolving these issues, ensuring a reproducible and efficient scale-up process for this compound.
Frequently Asked Questions (FAQs): Core Synthesis & Optimization
This section addresses common queries related to the initial reaction setup and optimization, focusing on the condensation of 4-bromo-2-aminophenol with valeraldehyde (pentanal).
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields are a frequent issue in benzoxazole synthesis and can be attributed to several factors:
-
Purity of Starting Materials : Impurities in either the 4-bromo-2-aminophenol or the valeraldehyde can inhibit the reaction or lead to side products. It is crucial to verify the purity of starting materials via techniques like melting point analysis or NMR spectroscopy before commencing the reaction.[2]
-
Suboptimal Reaction Conditions : Temperature, solvent, and reaction time are critical variables. The condensation reaction often requires heating to drive the cyclization and dehydration steps efficiently.[3] A reaction that works at room temperature on a small scale may require elevated temperatures (e.g., 80-130 °C) for successful scale-up.[3][4]
-
Atmospheric Conditions : The final aromatization step of the benzoxazole ring often involves oxidation. While sometimes atmospheric oxygen is sufficient, in a larger, poorly mixed vessel, this can be rate-limiting. Conversely, some starting materials or intermediates may be sensitive to air and moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).[3]
-
Catalyst Inefficiency : If using a catalyst (e.g., Brønsted or Lewis acids), its activity and loading are paramount. Ensure the catalyst is not deactivated and consider a slight increase in loading if the reaction stalls.[2]
Q2: I'm observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?
Side product formation is a primary cause of reduced yield and purification headaches.[2] Common side products in this synthesis include:
-
Incomplete Cyclization : The intermediate Schiff base (imine) may be present if the reaction is not driven to completion. This can be addressed by increasing the reaction temperature or time.[5]
-
Polymerization : Aldehydes, including valeraldehyde, can be prone to self-polymerization, especially under acidic conditions. Using a controlled addition of the aldehyde to the reaction mixture at an elevated temperature can minimize this.
-
Over-alkylation : While less common for this specific reaction, reactions involving alkylating agents can sometimes lead to N-alkylation of the benzoxazole ring.[6]
To minimize side products, focus on careful control of stoichiometry and temperature. A slow, controlled addition of the aldehyde is often beneficial during scale-up.
Q3: What is the general mechanism I should be aware of for this reaction?
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a well-established pathway:
-
Imine Formation : The amino group of 4-bromo-2-aminophenol attacks the carbonyl carbon of valeraldehyde.
-
Dehydration : The resulting hemiaminal intermediate loses a molecule of water to form a Schiff base (imine).
-
Cyclization : The phenolic hydroxyl group attacks the imine carbon in an intramolecular fashion to form the dihydro-benzoxazole ring.
-
Aromatization : The dihydro-benzoxazole intermediate is oxidized to the final aromatic benzoxazole product. This step often utilizes atmospheric oxygen or another mild oxidant.[4][5]
Workflow & Mechanism Diagrams
Troubleshooting Guide: A Systematic Approach
Use this guide to diagnose and resolve specific issues encountered during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incorrect Temperature : Reaction may be too cold.[3] 2. Inactive Catalyst : Catalyst may be old, hydrated, or insufficient.[2] 3. Poor Quality Reagents : Starting materials contain inhibitors or impurities.[2] | 1. Gradually increase reaction temperature, monitoring by TLC. For many benzoxazole syntheses, temperatures of 80-130 °C are effective.[4] 2. Use fresh catalyst or increase catalyst loading incrementally. 3. Re-purify starting materials or use reagents from a trusted supplier. |
| Reaction Stalls | 1. Incomplete Mixing : In larger vessels, poor agitation can create localized concentration gradients. 2. Atmosphere Issues : If oxidation is required for aromatization, an inert atmosphere may be quenching the reaction. | 1. Improve mechanical stirring. For very large scales, ensure baffles are present in the reactor. 2. If the final oxidation step is suspected to be the issue, consider sparging air or O₂ through the reaction mixture. |
| Difficult Purification | 1. Close-Running Impurities : Side products with similar polarity to the desired product.[2] 2. Product is an Oil : Difficulty in isolating a solid product. 3. Colored Impurities : Presence of highly conjugated, colored byproducts. | 1. Optimize column chromatography solvent system. A shallow gradient (e.g., 0-5% Ethyl Acetate in Hexane) is often effective. 2. If recrystallization fails, column chromatography is the best alternative.[7] 3. Consider a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add activated charcoal, stir, and filter before concentration.[8] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a representative procedure based on common methods for benzoxazole synthesis.[4][9] Optimization may be required based on specific laboratory conditions.
-
Reactor Setup : To a 1L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-bromo-2-aminophenol (94.0 g, 0.5 mol).
-
Solvent Addition : Add toluene (500 mL) to the flask. Begin stirring to create a slurry.
-
Heating : Heat the mixture to 110 °C. The solvent should be refluxing.
-
Reagent Addition : Using an addition funnel, add valeraldehyde (45.2 g, 0.525 mol, 1.05 equivalents) dropwise to the refluxing mixture over 1 hour. Causality Note: Slow addition prevents localized high concentrations of the aldehyde, minimizing potential polymerization.
-
Reaction Monitoring : Maintain the reaction at reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots every hour and analyzing them by TLC (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is complete when the 4-bromo-2-aminophenol spot is no longer visible.[2]
-
Cooling & Work-up : Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 200 mL) to remove any unreacted amine, followed by saturated sodium bicarbonate solution (1 x 200 mL), and finally brine (1 x 200 mL).
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a brown oil or solid.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing : Prepare a silica gel column using a slurry packing method with hexane. The amount of silica should be approximately 50 times the weight of the crude product.
-
Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution : Begin eluting the column with pure hexane. Gradually increase the polarity by adding ethyl acetate. A common gradient for benzoxazoles is starting with 100% hexane and slowly increasing to 5% ethyl acetate in hexane.[2]
-
Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Isolation : Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified solid or oil.
Analytical Characterization
Confirming the structure and purity of the final product is a critical step.
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Expect signals for the aromatic protons on the benzoxazole ring (typically in the δ 7.0-8.0 ppm range) and signals corresponding to the butyl chain (a triplet for the CH₂ adjacent to the ring, multiplets for the internal CH₂ groups, and a triplet for the terminal CH₃).[7] |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon of the butyl chain will appear at a higher field. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7] |
| Infrared (IR) Spectroscopy | Look for characteristic absorption bands for C=N stretching of the oxazole ring (~1600-1650 cm⁻¹) and aromatic C-H stretching.[10] |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
4-bromo-2-aminophenol : May cause skin and eye irritation. Handle with care.
-
Valeraldehyde : Flammable liquid and vapor. May cause respiratory irritation.
-
Toluene : Flammable liquid and vapor. Known to have reproductive and developmental toxicity.
-
This compound : While specific data is limited, similar bromo-aromatic compounds may cause skin, eye, and respiratory irritation.[11][12] Handle with care and consult the Safety Data Sheet (SDS).[11] During a fire, hazardous decomposition products such as nitrogen oxides, carbon oxides, and hydrogen bromide may be formed.[11]
References
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Benzoxazoles. World Journal of Pharmaceutical Sciences. Available from: [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. Available from: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available from: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]
-
Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. ScienceDirect. Available from: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available from: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available from: [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available from: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-Portal.org. Available from: [Link]
-
Analytical Methods. OPUS. Available from: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Office of Justice Programs. Available from: [Link]
-
5-(Thiophen-2-yl)oxazole - (1). Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available from: [Link]
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Technical Support Center: Purifying 5-Bromo-2-butyl-1,3-benzoxazole
Welcome to the technical support center for 5-Bromo-2-butyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals who require this key intermediate in its highest possible purity. The presence of impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in achieving regulatory approval for downstream applications.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of this compound. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: FAQ - Identifying and Understanding Common Impurities
The first step in any successful purification is to understand the nature of the impurities you are trying to remove. The choice of purification technique is highly dependent on the properties of your target compound versus those of the contaminants.[2]
Q1: What are the most likely impurities in my crude this compound?
A: Based on common synthetic routes, which often involve the condensation of a 2-aminophenol derivative with an aldehyde or carboxylic acid, impurities typically fall into these categories:
-
Unreacted Starting Materials: Such as 4-bromo-2-aminophenol and valeraldehyde (pentanal) or valeric acid.
-
Incomplete Cyclization Products: Intermediates like the Schiff base formed between the amine and aldehyde may persist if cyclization is not driven to completion.[3]
-
Side-Reaction Products: Over-alkylation or reaction at unintended positions on the benzoxazole ring can occur if reaction conditions are not carefully controlled.[3] Polymerization can also be an issue under strongly acidic conditions.[3]
-
Regioisomers: Depending on the synthetic route, isomers with the bromine atom at a different position could be formed. These are often the most challenging to separate.[4]
-
Residual Solvents and Reagents: Solvents like DMF, DMSO, or catalysts used in the synthesis may be present in the crude product.[5]
Q2: How can I get a quick preliminary assessment of the impurity profile of my crude product?
A: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for this purpose. By spotting your crude material on a silica gel plate and eluting with various solvent systems (e.g., mixtures of hexane and ethyl acetate), you can visualize the number of components in your mixture. A good starting point is an 8:2 mixture of hexane:ethyl acetate.[6][7] The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.[7]
Part 2: Troubleshooting Guide - Selecting the Optimal Purification Strategy
Once you have an idea of the impurity profile, you can select the most effective purification method. The decision process often involves balancing scale, purity requirements, and the physicochemical properties of the compound and its contaminants.
Purification Method Decision Workflow
The following diagram outlines a logical workflow for choosing the appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Method Comparison
| Purification Technique | Principle | Best For... | Key Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures.[8] | Purifying large quantities of solid material where impurities have significantly different solubility.[1] | Requires finding a suitable solvent system; can lead to yield loss if the compound is somewhat soluble at low temperatures.[2] |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through.[9] | Separating complex mixtures, isomers, and non-crystalline products.[3][9] | Can be time-consuming and requires larger volumes of solvent; the compound must be stable on the stationary phase.[10] |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Removing highly polar or non-polar impurities (e.g., salts, starting materials) during initial workup. | Less effective for impurities with similar polarity to the product; can generate significant solvent waste. |
| Preparative HPLC | High-resolution version of column chromatography using smaller particles and higher pressure.[8] | Achieving very high purity (>99%) on small to medium scales; separating very similar compounds.[11] | More expensive in terms of equipment and solvents; lower sample capacity compared to flash chromatography. |
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Column Chromatography
This is the most versatile method for purifying benzoxazole derivatives, especially when dealing with closely related impurities.[3][6]
A. Determining the Eluent System via TLC:
-
Prepare several TLC chambers with different ratios of a non-polar and a polar solvent. A standard system is Hexane:Ethyl Acetate.
-
Test ratios such as 95:5, 90:10, and 85:15 (Hexane:Ethyl Acetate).
-
The goal is to find a system where the this compound spot has a Retention Factor (Rf) of ~0.35.[9] This provides the best separation on the column.
B. Column Preparation and Loading (Dry Loading Method):
-
Secure a glass column vertically and place a small plug of cotton at the bottom, followed by a thin layer of sand.[12]
-
Fill the column with silica gel (230-400 mesh is standard) to the desired height. The mass of silica should be 20-50 times the mass of the crude sample.[9]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the sample weight) to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is your dry-loaded sample.[12]
-
Carefully add the dry-loaded sample to the top of the packed column.
C. Elution and Fraction Collection:
-
Carefully add your chosen eluent to the column. Use gentle air pressure to start the flow.[12]
-
Continuously add eluent, ensuring the silica bed never runs dry.[12]
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
For solid crude products, recrystallization is a powerful and scalable technique. It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent.[8] A mixed solvent system is often effective for benzoxazoles.[3] A process using acetone and acetonitrile has been reported for similar compounds.[4]
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider solvent systems like ethanol/water, or acetone/acetonitrile.[3][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., acetone) and heat the mixture to a gentle boil to dissolve the solid completely.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add the "poor" or "anti-solvent" (e.g., acetonitrile) to the hot solution until it just begins to turn cloudy (the saturation point).[3][4]
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.[13] Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.[3]
Part 4: Troubleshooting Common Purification Pitfalls
Q3: My compound won't crystallize from solution; it just oils out. What should I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[13]
-
Solution 1: Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount more of the "good" solvent to decrease saturation. Let it cool slowly again.[2][13]
-
Solution 2: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Solution 3: Use a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[2]
Q4: My compound is not eluting from the silica column, even with a highly polar solvent system.
A: This suggests your compound is binding very strongly to the acidic silica gel.
-
Solution 1: Drastic Polarity Increase: Switch to a more polar solvent system. If hexane/ethyl acetate fails, try a system like dichloromethane/methanol.[2]
-
Solution 2: Deactivate the Silica: The benzoxazole nitrogen might be interacting with acidic sites on the silica. You can try pre-treating the silica gel or adding a small amount (~0.5-1%) of triethylamine to your eluent to neutralize these sites.[7]
-
Solution 3: Change Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have different adsorption properties.[10]
Q5: How do I confirm the purity of my final product?
A: A multi-technique approach is best for a comprehensive assessment.[14]
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment, providing high-resolution separation of the main compound from trace impurities.[15][16]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if their signals are visible. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[17]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for identifying and quantifying any residual volatile impurities, such as solvents or starting materials.[14][17]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting range.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Benzoxazoles.
- SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds. WO2006096624A1.
- ResearchGate. (2025).
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Utah Tech University.
- BenchChem. (2025).
- NIH National Library of Medicine. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-1-pentyne.
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Technical Support Center: 5-Bromo-2-butyl-1,3-benzoxazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Bromo-2-butyl-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this compound. Our goal is to equip you with the necessary insights to ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, storage at 0-8°C is recommended.[3] The compound may be light-sensitive; therefore, protecting it from light by using an amber vial or storing it in a dark location is a prudent measure.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Q2: What are the primary safety precautions when handling this compound?
A: Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses with side shields, nitrile gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or mists.[1] Avoid contact with skin and eyes.[1] In case of eye contact, rinse cautiously with water for several minutes.[4][5] Always wash hands thoroughly after handling.[4][5]
Q3: Is this compound compatible with common laboratory solvents?
A: While specific solubility data is not extensively published, benzoxazoles are generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF). However, long-term stability in protic or aqueous solvents may be a concern due to the potential for hydrolysis of the benzoxazole ring. For prolonged storage, it is advisable to keep the compound in its solid form. If solutions are required, they should be prepared fresh for each experiment.
Q4: What are the known incompatibilities for this compound?
A: Avoid strong oxidizing agents, as they can react with the benzoxazole moiety.[4] Additionally, exposure to strong acids or bases, particularly at elevated temperatures, may catalyze the degradation of the compound.
Part 2: Troubleshooting Guide for Experimental Instability
This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter during your research.
Issue 1: My NMR/LC-MS analysis shows new, unidentified peaks after storing the compound in a protic solvent (e.g., methanol, water).
-
Plausible Cause: Hydrolysis of the Benzoxazole Ring. The benzoxazole core, while relatively stable due to its aromaticity, is susceptible to hydrolysis under certain conditions (acidic or basic).[6][7] The presence of water or other nucleophiles can lead to the cleavage of the oxazole ring, resulting in the formation of the corresponding 2-aminophenol and carboxylic acid precursors.
-
Troubleshooting & Validation:
-
Re-analyze a freshly prepared solution of the compound and compare it to the aged sample to confirm that the new peaks are indeed time-dependent degradation products.
-
Analyze the degradation products by mass spectrometry. The primary degradation products would be 4-Bromo-2-aminophenol (C₆H₆BrNO) and Valeric Acid (C₅H₁₀O₂). Check for their corresponding molecular ion peaks in your mass spectrum.
-
Solvent Selection: If your experimental protocol allows, switch to aprotic solvents (e.g., acetonitrile, THF, DCM) for sample preparation and storage to minimize hydrolysis.
-
-
Proposed Degradation Pathway: The primary non-oxidative degradation pathway is the hydrolysis of the imine-like C=N bond within the oxazole ring.
Caption: Proposed hydrolytic degradation of this compound.
Issue 2: I am observing inconsistent results or a loss of potency in my biological assays.
-
Plausible Cause: On-plate or In-media Degradation. The stability of the compound in your specific assay buffer or cell culture medium may be limited. Components of the media (e.g., pH, aqueous environment, enzymes) could be contributing to the degradation of the test article over the incubation period.
-
Troubleshooting & Validation:
-
Perform a Media Stability Study: Incubate this compound in your assay buffer or media under the exact conditions of your experiment (e.g., 37°C, 5% CO₂), but without cells or other biological components.
-
Time-Point Analysis: Take aliquots at various time points (e.g., 0h, 2h, 8h, 24h) and analyze them by LC-MS to quantify the remaining parent compound.
-
Dose Freshly: If significant degradation is observed, consider reducing the incubation time or adding the compound to the assay immediately before the measurement endpoint to minimize exposure to destabilizing conditions.
-
Issue 3: The solid compound has changed color (e.g., from white/yellow to tan/brown) over time.
-
Plausible Cause: Oxidation or Photodegradation. A visible color change in a solid sample is often indicative of chemical decomposition. This can be caused by slow oxidation from atmospheric oxygen or degradation initiated by exposure to ambient light.
-
Troubleshooting & Validation:
-
Purity Check: Dissolve a small amount of the discolored material and analyze it via LC-MS or TLC against a reference sample (if available). The presence of multiple new impurity peaks will confirm degradation.
-
Improve Storage Conditions: If degradation is confirmed, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing.[8] Ensure the container is opaque or stored in the dark to prevent further photodegradation.[2]
-
Part 3: Key Properties & Data
This table summarizes the essential physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1048914-34-6 | [9][10] |
| Molecular Formula | C₁₁H₁₂BrNO | [9] |
| Molecular Weight | 254.12 g/mol | - |
| Appearance | White to yellow solid | [3] |
| Purity (Typical) | ≥98% | [3] |
| Melting Point | 37-42 °C | [3] |
| Storage Temperature | 0-8°C | [3] |
Part 4: Protocol for Stability Assessment
This section provides a detailed protocol for conducting a forced degradation study to proactively identify potential stability issues.
Objective: To determine the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC or UPLC-MS system with a C18 column
Experimental Workflow Diagram:
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation: For each condition, add 100 µL of the stock solution to a separate vial.
-
Acid Hydrolysis: Add 900 µL of 0.1 N HCl.
-
Base Hydrolysis: Add 900 µL of 0.1 N NaOH.
-
Oxidation: Add 900 µL of 3% H₂O₂.
-
Thermal Stress: Add 900 µL of a 1:1 acetonitrile/water mixture. Cap the vial and place it in an oven at 60°C.
-
Photolytic Stress: Add 900 µL of a 1:1 acetonitrile/water mixture. Place the uncapped vial in a photostability chamber.
-
Control: Prepare a control sample by adding 900 µL of a 1:1 acetonitrile/water mixture. Keep at room temperature, protected from light.
-
-
Incubation: Allow the samples to incubate for 24 hours. Rationale: This extended period allows for the detection of slower degradation processes.
-
Quenching and Dilution: After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Analysis: Analyze all samples immediately by LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Note the percentage of the parent peak remaining and the peak areas of any new degradation products. Use the mass-to-charge ratio (m/z) to propose structures for the major degradants.
This structured approach will provide a comprehensive understanding of the compound's stability profile, enabling you to mitigate risks and ensure the integrity of your future experiments.
References
-
TCI AMERICA. Safety Data Sheet for 2-(4-Bromophenyl)benzoxazole.
-
Apollo Scientific. Safety Data Sheet for 5-Bromo-1,3-benzoxazole.
-
Fisher Scientific. Safety Data Sheet for 5-Bromo-2,1,3-benzoxadiazole.
-
Fisher Scientific. Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
-
Chem-Impex. Product Page for 5-Bromo-1,3-benzoxazole.
-
Smolecule. Product Page for 5-Bromo-2-phenyl-1,3-benzoxazole.
-
Organic Chemistry Portal. Benzoxazole synthesis.
- Studies in the Synthesis of Benzoxazole Compounds. CORE.
- Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
- MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medic
-
Guidechem. Product Page for this compound.
- PubChem. 5-Bromo-3-phenyl-2,1-benzisoxazole.
- Benchchem. Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem.
- Guidechem. Chemie-Wörterbuch for this compound.
- PubChem. 5-Bromo-2-(5-methyl-3-pyridinyl)-1,3-benzoxazole.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
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- 10. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-2-butyl-1,3-benzoxazole and Other Benzoxazole Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged structure in medicinal chemistry. Its versatile biological activity, stemming from its ability to interact with various biomacromolecules, has led to its incorporation into a wide array of therapeutic agents.[1] This guide provides an in-depth, objective comparison of 5-Bromo-2-butyl-1,3-benzoxazole with other key benzoxazole derivatives, supported by experimental data from the scientific literature. We will delve into the structure-activity relationships that govern their performance, with a focus on anticancer and antimicrobial applications, and provide detailed experimental protocols for their evaluation.
While specific experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential properties and performance based on well-established principles of medicinal chemistry and the extensive data available for structurally related benzoxazoles.
The Benzoxazole Core: A Foundation for Diverse Biological Activity
The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, is a planar, aromatic system that serves as a key pharmacophore.[2] Its structural rigidity and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrophobic surface allow for diverse interactions with biological targets. The therapeutic potential of benzoxazole derivatives is broad, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]
The biological profile of a benzoxazole derivative is critically influenced by the nature and position of its substituents. The 2- and 5-positions are particularly important for modulating activity.
Structure-Activity Relationships: The Impact of Substituents
The 2-Position: A Gateway to Diverse Functionality
The substituent at the 2-position of the benzoxazole ring plays a pivotal role in defining the compound's biological activity.
-
2-Aryl Derivatives: The presence of an aromatic ring at this position is common in many biologically active benzoxazoles. For instance, 2-aryl-6-carboxamide benzoxazole derivatives have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[4] The nature and substitution pattern of the aryl group can fine-tune this activity.
-
2-Alkyl Derivatives: The introduction of an alkyl chain, such as the butyl group in our target compound, generally increases the lipophilicity of the molecule. This can enhance membrane permeability and may lead to improved oral bioavailability. However, it can also affect solubility and interaction with the target protein.
The 5-Position: Modulating Potency and Selectivity
Substituents on the benzene ring of the benzoxazole core, particularly at the 5-position, are crucial for modulating potency and selectivity.
-
Halogenation: The introduction of a halogen, such as the bromine atom in this compound, is a common strategy in medicinal chemistry. Halogens can increase lipophilicity and act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. Bromine, being a larger and more polarizable atom than chlorine, can have a distinct impact on biological activity.
-
Other Substituents: A variety of other groups at the 5-position, such as nitro, amino, and alkyl groups, have been shown to influence the antimicrobial and anticancer activities of benzoxazole derivatives.[5][6][7]
Comparative Analysis of Benzoxazole Derivatives
To provide a clear comparison, the following sections will present experimental data for representative benzoxazole derivatives, which will serve as a basis for understanding the potential performance of this compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Key parameters include lipophilicity (LogP), molecular weight, and melting point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Melting Point (°C) |
| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | C₂₆H₂₆N₂O₂S | 430.56 | - | 202 |
| 5-Bromobenzoxazole | C₇H₄BrNO | 198.02 | 2.3 | Not Available |
| This compound (Predicted) | C₁₁H₁₂BrNO | 254.12 | ~4.0-4.5 | Not Available |
Data for 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene from[]. Data for 5-Bromobenzoxazole from PubChem CID 21749504. Predicted LogP for this compound is an estimation based on the contribution of its constituent fragments.
The addition of the butyl group to the 5-bromobenzoxazole core is expected to significantly increase its lipophilicity, which may enhance its ability to cross cell membranes.
Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that often involve the inhibition of key signaling pathways in cancer cells.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 40 | NCI-H460 (Lung) | 0.4 | [3] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 36 | Capan-1 (Pancreatic) | 86.2 | [3] |
| 2-methylbenzo[d]oxazole derivative 1d (MAO-B inhibitor) | - | 0.0023 | [9] |
| 2-methylbenzo[d]oxazole derivative 2e (MAO-B inhibitor) | - | 0.0033 | [9] |
IC₅₀ is the half-maximal inhibitory concentration.
The data indicates that substitutions on both the benzoxazole core and the 2-position aryl ring significantly impact anticancer potency. The high potency of the 2-methyl derivatives against MAO-B suggests that even small alkyl groups can lead to highly active compounds. It is plausible that this compound could exhibit cytotoxic activity, though its specific targets and potency remain to be experimentally determined.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and benzoxazole derivatives have shown considerable promise in this area.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole 9 | Candida glabrata | 3.12 | [6] |
| 2,5-disubstituted benzoxazole derivative 11 | Candida krusei | 7.8 | [7] |
| 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazole derivative | Enterococcus faecalis (resistant) | 16 | [5] |
| 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazole derivatives | Gram-positive & Gram-negative bacteria | 6.25-200 | [6] |
MIC is the Minimum Inhibitory Concentration.
The broad-spectrum activity of many benzoxazole derivatives is evident from the compiled data. The presence of bromine in compound 9 is associated with potent antifungal activity. The butyl group in this compound is likely to influence its antimicrobial spectrum and potency, potentially enhancing its activity against certain strains due to increased lipophilicity.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of benzoxazole derivatives.
Synthesis of 2-Substituted Benzoxazoles
A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of o-aminophenols with aldehydes.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Detailed Protocol:
-
To a solution of an o-aminophenol derivative in a suitable solvent (e.g., aqueous medium), add an aldehyde or carboxylic acid derivative.
-
Introduce a catalytic amount of a reusable acid catalyst, such as samarium triflate.
-
Stir the reaction mixture under mild conditions (e.g., room temperature or gentle heating) and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzoxazole compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the broth microdilution antimicrobial assay.
Detailed Protocol:
-
Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
The benzoxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The existing body of research strongly suggests that substitutions at the 2- and 5-positions are key determinants of biological activity. While direct experimental data for this compound is not yet widely available, the structure-activity relationships established for other benzoxazole derivatives provide a solid foundation for predicting its potential as a bioactive compound.
The presence of the 5-bromo substituent is often associated with enhanced biological activity, and the 2-butyl group is expected to increase lipophilicity, which could improve its pharmacokinetic properties. Based on these structural features, this compound warrants further investigation as a potential anticancer and antimicrobial agent.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and other 2-alkyl-5-halobenzoxazoles. Such studies will not only elucidate the specific therapeutic potential of these compounds but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds, thereby guiding the rational design of the next generation of benzoxazole-based drugs.
References
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- Kakkar, S., Kumar, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. Chemistry Central Journal, 12(1), 92.
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Kumar, A., Singh, P., & Kumar, S. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.
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- El-Sayed, Y. S., El-Sawy, E. R., & Abd El-Fattah, M. F. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB). Molecular Crystals and Liquid Crystals, 754(1), 1-15.
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- Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
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A Comparative Guide to the Synthesis of 5-Bromo-2-butyl-1,3-benzoxazole for Researchers and Drug Development Professionals
The 5-bromo-2-butyl-1,3-benzoxazole scaffold is a key heterocyclic motif in medicinal chemistry, valued for its presence in a range of biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of two primary and effective methods for the synthesis of this target molecule: the direct condensation of 4-bromo-2-aminophenol with pentanoic acid, and the oxidative cyclization of 4-bromo-2-aminophenol with pentanal. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Benzoxazole Synthesis
Benzoxazoles are typically synthesized through the cyclization of an o-aminophenol with a suitable electrophile that provides the C2 carbon of the oxazole ring. The choice of this electrophile and the reaction conditions significantly impact the yield, purity, and scalability of the synthesis. For the preparation of this compound, the key starting material is 4-bromo-2-aminophenol, which can be synthesized via the reduction of 4-bromo-2-nitrophenol.
Method 1: Condensation with Pentanoic Acid using a Dehydrating Agent
This classical approach involves the acylation of 4-bromo-2-aminophenol with pentanoic acid, followed by an intramolecular cyclodehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) is a commonly employed reagent that serves as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.[1][2][3]
Mechanistic Rationale
The reaction proceeds in a two-step sequence. Initially, the amino group of 4-bromo-2-aminophenol attacks the activated carbonyl carbon of pentanoic acid to form an N-(4-bromo-2-hydroxyphenyl)pentanamide intermediate. In the presence of PPA, the phenolic hydroxyl group then undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to yield the final this compound. The high viscosity of PPA necessitates elevated temperatures to ensure efficient mixing and reaction kinetics.
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validation of 5-Bromo-2-butyl-1,3-benzoxazole analytical methods
An In-Depth Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-butyl-1,3-benzoxazole
This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for the quantification of this compound. As a crucial intermediate or potential active pharmaceutical ingredient (API) in drug development, ensuring the purity, potency, and stability of this molecule is paramount. This requires robust, reliable, and validated analytical methods that adhere to stringent regulatory standards.
Intended for researchers, analytical scientists, and quality control professionals, this document moves beyond mere procedural lists. It delves into the causality behind methodological choices, grounding every recommendation in the principles of scientific integrity and the harmonized framework of international regulatory guidelines.
The Foundation: Regulatory Framework and Analytical Strategy
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is not merely a checklist exercise but a foundational component of the pharmaceutical quality system.[1] The International Council for Harmonisation (ICH) guideline Q2(R2) and associated FDA guidances provide a harmonized framework for validating analytical procedures, ensuring that data is reliable, reproducible, and accepted across global jurisdictions.[2][3][4]
The first critical decision in method development is selecting the appropriate analytical technique. For a molecule like this compound—a substituted benzoxazole that is likely non-volatile and thermally labile—the choice primarily lies between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC is generally the preferred method for non-volatile, polar, and thermally unstable compounds, making it indispensable for the analysis of most APIs and their formulations.[5][6] In contrast, GC excels in the analysis of volatile and thermally stable compounds, such as residual solvents or volatile impurities.[7][8] Given the presumed physicochemical properties of this compound, HPLC emerges as the most suitable technique for primary analysis and purity assessment.
Logical Workflow for Analytical Method Validation
The validation process follows a systematic and logical progression, ensuring that all performance characteristics of the method are thoroughly evaluated and documented. This workflow is essential for establishing a self-validating system where the data's integrity is inherent to the process.
Caption: General workflow for analytical method validation.
Primary Technique: Reversed-Phase HPLC (RP-HPLC)
For a brominated heterocyclic compound like this compound, RP-HPLC is the workhorse method. It separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Method for Purity Assay
This protocol represents a robust starting point for the analysis of this compound.
-
Instrumentation : Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (75:25, v/v). Causality: The organic modifier (Acetonitrile) is chosen for its elution strength and UV transparency. The acidic modifier (Formic Acid) ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength : 230 nm. Causality: This wavelength should be selected based on the UV absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute with the mobile phase to a working concentration of 100 µg/mL.
Validation of the HPLC Method
The following validation parameters must be assessed according to ICH Q2(R2) guidelines to ensure the method is fit for purpose.[9][10]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]
-
Protocol :
-
Analyze a blank solution (mobile phase) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample spiked with known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.[12] Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak. The peak purity can be assessed using a DAD detector.
-
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9]
-
Protocol :
-
Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 50% to 150% of the target assay concentration). A typical range for an assay could be 50, 75, 100, 125, and 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] For an assay, the typical range is 80% to 120% of the test concentration.
Accuracy measures the closeness of the test results to the true value.[10] It is typically determined by recovery studies.
-
Protocol :
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Caption: Experimental workflow for Accuracy (Recovery) study.
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.
-
Protocol : Analyze a minimum of six replicates of the sample at 100% of the target concentration.
-
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Protocol : Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol : LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope).
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Protocol : Introduce small variations to the method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (e.g., ± 5°C).
-
Analyze the system suitability parameters to ensure they remain within acceptable limits.
-
Summary of HPLC Validation Parameters & Acceptance Criteria
| Validation Parameter | Measurement | Typical Acceptance Criteria |
| Specificity | Resolution of analyte from impurities/degradants | Baseline resolution (Rs > 2); Peak purity angle < purity threshold |
| Linearity | Analysis of 5+ concentration levels | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Confirmed by Linearity, Accuracy, Precision | 80% - 120% of assay concentration |
| Accuracy | % Recovery from spiked placebo (9 reps, 3 levels) | Mean recovery between 98.0% and 102.0% |
| Precision | % Relative Standard Deviation (%RSD) | Repeatability (n=6): %RSD ≤ 2.0%; Intermediate Precision: %RSD ≤ 2.0% |
| LOQ | Signal-to-Noise ratio or based on calibration curve | Demonstrable precision and accuracy at the specified limit |
| Robustness | System suitability parameters after minor changes | System suitability criteria (e.g., tailing factor, plate count) still met |
Alternative Technique: Gas Chromatography (GC)
While HPLC is the primary choice, GC could be a complementary technique, particularly for identifying and quantifying volatile or semi-volatile impurities in the this compound sample that might not be detected by HPLC.[6] Its use for the main analyte would depend on the compound's thermal stability and volatility; it must be able to be vaporized without decomposition.[7][13]
Experimental Protocol: GC-FID Method for Impurity Profiling
-
Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: A non-polar column like DB-5 is a good general-purpose choice for separating compounds based on boiling point.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 270°C.
-
Oven Program : Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min. Causality: The temperature program is designed to separate more volatile impurities at the beginning and elute the less volatile main analyte later.
-
Detector Temperature : 300°C (FID).
-
Injection Mode : Split (e.g., 50:1).
Comparative Validation Perspective
The same ICH validation parameters apply to GC methods. However, the experimental execution and potential challenges differ:
-
Specificity : In GC-MS, specificity is greatly enhanced. The mass spectrum provides a molecular fingerprint, confirming the identity of peaks and allowing for excellent resolution from co-eluting impurities.[7]
-
Accuracy & Precision : Assessed similarly to HPLC, but sample preparation can be more critical due to the potential for analyte loss during solvent evaporation if concentration steps are needed.
-
Robustness : Parameters to vary would include inlet temperature, oven ramp rate, and carrier gas flow rate.
Method Comparison: HPLC vs. GC
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) | Rationale for this compound |
| Applicability | Non-volatile, thermally labile compounds.[5] | Volatile, thermally stable compounds.[8] | HPLC is superior. The analyte is likely a solid with a high boiling point and may decompose at high temperatures. |
| Primary Use Case | Assay, purity, stability testing of the main analyte. | Analysis of residual solvents, volatile impurities.[6] | HPLC for primary analysis. GC is a valuable secondary method for specific volatile impurities. |
| Sensitivity | Highly dependent on the detector (UV, MS). Good for UV-active compounds. | Very high, especially with FID for hydrocarbons or MS for specific identification.[5] | Both can be highly sensitive, but the choice is driven by applicability, not sensitivity alone. |
| Sample Preparation | Simpler for solids; dissolve in a suitable solvent.[7] | May require derivatization for non-volatile compounds; sample must be in a volatile solvent. | HPLC is more direct. Avoids the potential complexity and variability of derivatization. |
| Validation Complexity | Standard and well-documented. | Standard, but thermal stability of the analyte must be confirmed during development. | Both are rigorously defined by ICH guidelines, but HPLC avoids the upfront risk of analyte degradation. |
Conclusion
For the comprehensive analytical characterization and routine quality control of this compound, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the authoritative and scientifically sound choice. It offers the best combination of applicability, robustness, and simplicity for a non-volatile, UV-active molecule of this class. The validation of this method, executed rigorously against the criteria set forth in ICH Q2(R2), ensures that the data generated is accurate, reliable, and fit for its intended purpose in a regulated environment.
While Gas Chromatography serves as a powerful complementary technique for assessing specific volatile impurities, it is not the optimal primary method for the assay and purity determination of the main compound due to presumed thermal stability concerns. The selection of HPLC as the primary method, backed by a thorough validation package as outlined in this guide, provides the highest degree of confidence in the quality and consistency of this compound.
References
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 19, 2026, from [Link]
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FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
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Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Retrieved January 19, 2026, from [Link]
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AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Retrieved January 19, 2026, from [Link]
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AELAB. (2025, January 8). HPLC vs. GC Columns: Key Differences Explained. AELAB. Retrieved January 19, 2026, from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved January 19, 2026, from [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Retrieved January 19, 2026, from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved January 19, 2026, from [Link]
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FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
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Veeprho. (2020, October 22). Difference between HPLC and GC Technique. Veeprho. Retrieved January 19, 2026, from [Link]
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P. S. et al. (2016). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Young Pharmacists. Retrieved January 19, 2026, from [Link]
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A Comparative Spectroscopic Guide to 5-Bromo-2-butyl-1,3-benzoxazole and Related Compounds
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 5-Bromo-2-butyl-1,3-benzoxazole, a compound of interest in contemporary drug discovery and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages empirical data from structurally analogous compounds—namely benzoxazole, 5-bromobenzoxazole, and 2-butyl-1,3-benzoxazole—to provide a robust, predictive, and instructional framework for researchers. The principles and experimental protocols detailed herein are designed to empower scientists in the unambiguous structural elucidation of novel benzoxazole derivatives.
Introduction: The Imperative of Spectroscopic Precision in Benzoxazole Chemistry
Benzoxazole derivatives form the structural core of a multitude of pharmacologically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The precise substitution pattern on the benzoxazole scaffold is critical to its biological function and physicochemical properties. Consequently, rigorous spectroscopic characterization is a cornerstone of research and development in this area, ensuring molecular identity and purity. This guide focuses on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate this compound from its close structural relatives.
Molecular Structures Under Comparison
A clear understanding of the structural distinctions is fundamental to interpreting the spectral data. The following diagram illustrates the molecules discussed in this guide.
Caption: Molecular structures of the compounds under spectroscopic comparison.
Comparative Spectroscopic Data
The following tables summarize the experimental and predicted spectroscopic data for the target compound and its analogs. The data for this compound and 2-butyl-1,3-benzoxazole are predicted based on established substituent effects observed in the spectra of the parent benzoxazole and 5-bromobenzoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound (Predicted) | H-4: ~7.8 (d), H-6: ~7.5 (dd), H-7: ~7.4 (d) | -CH₂-: ~2.9 (t), -CH₂-: ~1.8 (m), -CH₂-: ~1.4 (m), -CH₃: ~0.9 (t) |
| Benzoxazole | H-2: ~8.1 (s), H-4/H-7: 7.5-7.8 (m), H-5/H-6: 7.2-7.5 (m)[1] | - |
| 5-Bromobenzoxazole | H-2: ~8.1 (s), H-4: ~7.8 (d), H-6: ~7.5 (dd), H-7: ~7.4 (d)[2] | - |
| 2-Butyl-1,3-benzoxazole (Predicted) | H-4/H-7: ~7.6 (m), H-5/H-6: ~7.3 (m) | -CH₂-: ~2.9 (t), -CH₂-: ~1.8 (m), -CH₂-: ~1.4 (m), -CH₃: ~0.9 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound (Predicted) | C-2: ~165, C-3a: ~151, C-4: ~125, C-5: ~117 (C-Br), C-6: ~128, C-7: ~112, C-7a: ~141 | -CH₂-: ~30, -CH₂-: ~31, -CH₂-: ~22, -CH₃: ~14 |
| Benzoxazole | C-2: ~153, C-3a: ~151, C-4: ~125, C-5: ~125, C-6: ~122, C-7: ~111, C-7a: ~142[3] | - |
| 5-Bromobenzoxazole | C-2: ~153, C-3a: ~152, C-4: ~128, C-5: ~116 (C-Br), C-6: ~127, C-7: ~113, C-7a: ~142[2] | - |
| 2-Butyl-1,3-benzoxazole (Predicted) | C-2: ~165, C-3a: ~151, C-4: ~124, C-5: ~124, C-6: ~120, C-7: ~110, C-7a: ~142 | -CH₂-: ~30, -CH₂-: ~31, -CH₂-: ~22, -CH₃: ~14 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Benzoxazole[4] | 5-Bromobenzoxazole (Predicted) | 2-Butyl-1,3-benzoxazole (Predicted) |
| C-H (Aromatic) | 3100-3000 | ~3060 | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | 2960-2850 | - | - | 2960-2850 |
| C=N (Oxazole) | ~1650 | ~1650 | ~1650 | ~1650 |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O-C (Oxazole) | ~1250 | ~1245 | ~1250 | ~1250 |
| C-Br | ~680 | - | ~680 | - |
Mass Spectrometry (MS)
Table 4: Predicted and Experimental Mass-to-Charge Ratios (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 253/255 (due to ⁷⁹Br/⁸¹Br isotopes) | 210/212 ([M-C₃H₇]⁺), 196/198 ([M-C₄H₉]⁺), 172 ([M-Br]⁺) |
| Benzoxazole | 119[5] | 91 ([M-CO]⁺), 64 ([M-CO-HCN]⁺) |
| 5-Bromobenzoxazole | 197/199 | 118 ([M-Br]⁺), 90 ([M-Br-CO]⁺) |
| 2-Butyl-1,3-benzoxazole (Predicted) | 175 | 132 ([M-C₃H₇]⁺), 118 ([M-C₄H₉]⁺) |
In-Depth Spectroscopic Interpretation
NMR Spectroscopy: Unraveling the Substitution Pattern
The ¹H and ¹³C NMR spectra are arguably the most powerful tools for elucidating the precise substitution pattern of the benzoxazole core.
-
The Butyl Signature: The introduction of a butyl group at the C-2 position dramatically alters the NMR spectra compared to benzoxazole and 5-bromobenzoxazole. In the ¹H NMR spectrum of this compound, the characteristic signals of the butyl chain are expected in the upfield region (δ 0.9-2.9 ppm). The methylene group adjacent to the benzoxazole ring (-CH₂-) will be the most deshielded due to the inductive effect of the heteroaromatic system. In the ¹³C NMR spectrum, the butyl carbons will appear in the aliphatic region (δ 14-31 ppm), and the C-2 carbon will be significantly shifted downfield to ~165 ppm compared to ~153 ppm in benzoxazoles without a C-2 substituent.[3]
-
The Bromine Effect: The bromine atom at the C-5 position induces predictable changes in the aromatic region of the NMR spectra. In the ¹H NMR spectrum of this compound, the aromatic protons will exhibit a specific splitting pattern. H-4 and H-6 will be doublets, while H-7 will be a doublet of doublets, a pattern distinct from the more complex multiplets of the unsubstituted benzoxazole ring.[2] The electron-withdrawing nature of bromine also influences the chemical shifts of the adjacent carbons in the ¹³C NMR spectrum, most notably the C-5 carbon, which will be directly bonded to the bromine atom and appear at a characteristic chemical shift of around 117 ppm.
IR Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule.
-
Aliphatic C-H Vibrations: The most telling difference in the IR spectrum of this compound compared to benzoxazole and 5-bromobenzoxazole will be the presence of strong absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the butyl group's CH₂, and CH₃ groups.[6]
-
Core Benzoxazole Vibrations: All the compared compounds will exhibit characteristic bands for the C=N stretching of the oxazole ring (around 1650 cm⁻¹) and the aromatic C=C stretching vibrations (1450-1600 cm⁻¹). The C-O-C stretching of the oxazole ring is also a consistent feature, typically appearing around 1250 cm⁻¹.[4]
-
C-Br Stretching: A band in the lower frequency region, typically around 680 cm⁻¹, will indicate the presence of the C-Br bond in this compound and 5-bromobenzoxazole.[6]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight and provides structural clues through fragmentation patterns.
-
Isotopic Signature of Bromine: A key diagnostic feature in the mass spectrum of this compound will be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a bromine-containing compound (⁷⁹Br and ⁸¹Br isotopes).[7]
-
Fragmentation Pathway: The fragmentation of this compound is expected to be initiated by the loss of the butyl chain. The α-cleavage of the C-C bond adjacent to the benzoxazole ring is a likely fragmentation pathway, leading to the loss of a propyl radical (C₃H₇) to give a fragment ion at m/z 210/212. Subsequent loss of the entire butyl group (C₄H₉) would result in a fragment at m/z 196/198. The loss of the bromine radical from the molecular ion is also a probable fragmentation route, which would yield a fragment at m/z 172.
Caption: Proposed mass fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, yet robust, protocols for the spectroscopic analysis of benzoxazole derivatives.
General Workflow for Spectroscopic Characterization
Sources
A Comparative Guide to the Biological Activity of Brominated Benzoxazoles
Introduction: The Benzoxazole Scaffold and the Influence of Bromination
The benzoxazole core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4] Their structural similarity to natural nucleic bases like adenine and guanine may facilitate their interaction with biological macromolecules.[1] The therapeutic potential of benzoxazoles is vast, with derivatives being investigated as antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][5][6][7]
The process of halogenation, particularly bromination, has been a strategic tool in drug design to modulate the physicochemical and biological properties of lead compounds. The introduction of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. This guide provides a comparative analysis of the biological activities of brominated benzoxazoles, drawing upon available experimental data to offer insights for researchers and drug development professionals.
Antimicrobial Activity: A Comparative Perspective
Brominated benzoxazoles have emerged as a promising class of antimicrobial agents. The substitution of bromine on the benzoxazole scaffold can significantly impact their potency against a range of bacterial and fungal pathogens.
Comparative Efficacy of Halogenated Benzoxazoles
While comprehensive studies focusing solely on a series of brominated benzoxazoles are limited, comparative studies with other halogenated analogs provide valuable insights into the role of bromine in enhancing antimicrobial activity.
Table 1: Comparative Antimicrobial Activity of Halogenated Benzoxazole Derivatives
| Compound/Substituent | Target Organism(s) | MIC (µg/mL) | Reference |
| Bromo-substituted benzoxazole-triazole hybrid | S. aureus, B. subtilis, E. coli, K. pneumoniae | Generally lower MICs compared to fluoro and chloro analogs | [8] |
| Chloro-substituted benzoxazole-triazole hybrid | S. aureus, B. subtilis, E. coli, K. pneumoniae | - | [8] |
| Fluoro-substituted benzoxazole-triazole hybrid | S. aureus, B. subtilis, E. coli, K. pneumoniae | - | [8] |
| N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) | Gram-positive and Gram-negative bacteria | Moderate activity | [9] |
Note: Specific MIC values for the bromo-, chloro-, and fluoro-substituted triazole hybrids were not provided in the abstract, but the study indicated the superior activity of the bromo-derivatives.
A study synthesizing a series of benzothiazole and benzoxazole-appended 1,2,3-triazoles found that compounds with a bromo group on the benzene ring demonstrated better antibacterial activity compared to their fluoro and chloro-substituted counterparts.[8] This suggests that the size, electronegativity, and lipophilicity of bromine may contribute favorably to the antimicrobial action of these compounds.
Mechanism of Antimicrobial Action: Targeting Bacterial DNA Gyrase
The antimicrobial activity of many benzoxazole derivatives is attributed to their ability to inhibit essential bacterial enzymes.[10] One of the key proposed mechanisms for brominated benzoxazoles is the inhibition of bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, repair, and transcription.[11]
The structural resemblance of the benzoxazole core to purine bases may allow these compounds to act as competitive inhibitors at the ATP-binding site of the GyrB subunit of DNA gyrase.[11] Molecular docking studies of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) suggest that it may exhibit its moderate antibacterial activity through the inhibition of the GyrB complex.[9]
Caption: Proposed mechanism of action of brominated benzoxazoles as DNA gyrase inhibitors.
Anticancer Activity: A Focus on Apoptosis Induction
Brominated benzoxazoles have also demonstrated significant potential as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, with proposed mechanisms involving the induction of apoptosis and the modulation of key signaling pathways.
Comparative Cytotoxicity
Table 2: Anticancer Activity of a Brominated Benzoxazole Derivative
| Compound | Cancer Cell Line | Key Observations | Reference |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (ER+) and MDA-MB-231 (ER-) breast cancer | Dose-dependent toxicity, induction of apoptosis, decreased angiogenesis. More effective in MDA-MB-231. | [12] |
The enhanced efficacy of 5-amino-2-[p-bromophenyl]-benzoxazole in the more aggressive, estrogen receptor-negative (ER-) MDA-MB-231 cell line is particularly noteworthy.[12]
Mechanism of Anticancer Action: Apoptosis and NF-κB Inhibition
The anticancer activity of 5-amino-2-[p-bromophenyl]-benzoxazole is believed to be mediated through the induction of apoptosis, or programmed cell death.[12] Experimental evidence suggests that this compound activates the extrinsic pathway of apoptosis.[12] This is accompanied by a decrease in the levels of nuclear factor-kappa B (NF-κB), a transcription factor known to promote cell survival and proliferation in cancer.[12]
Caption: Proposed anticancer mechanism of a brominated benzoxazole derivative.
Experimental Protocols
The following are standardized protocols for evaluating the antimicrobial and anticancer activities of brominated benzoxazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Brominated benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the brominated benzoxazole in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Brominated benzoxazole derivatives
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated benzoxazole in culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that brominated benzoxazoles are a promising class of compounds with significant antimicrobial and anticancer activities. The presence of bromine appears to enhance their biological efficacy, as demonstrated in comparative studies with other halogenated analogs. The proposed mechanisms of action, including the inhibition of bacterial DNA gyrase and the induction of apoptosis in cancer cells, provide a solid foundation for further investigation.
However, to fully unlock the therapeutic potential of this chemical class, further research is warranted. A systematic investigation of a series of mono-, di-, and poly-brominated benzoxazoles with varying substitution patterns is crucial to establish a comprehensive structure-activity relationship. Such studies would provide invaluable data for the rational design of more potent and selective drug candidates. Furthermore, a deeper exploration of their mechanisms of action and in vivo efficacy is necessary to translate these promising preclinical findings into clinical applications.
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A Senior Application Scientist's Comparative Guide to Precursors for 5-Bromo-2-butyl-1,3-benzoxazole Synthesis
Abstract
The 5-bromo-2-butyl-1,3-benzoxazole scaffold is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in drug discovery and process development. This guide presents a comparative analysis of three common synthetic pathways differentiated by their choice of acylating or alkylating precursor: pentanoic acid, pentanoyl chloride, and pentanal. By examining the reaction mechanisms, experimental protocols, and key performance indicators—such as yield, purity, and reaction conditions—this document provides the objective data and expert insights necessary for scientists to select the optimal synthetic strategy for their specific research and development needs.
Introduction: The Strategic Importance of the Benzoxazole Core
The benzoxazole ring system is a privileged heterocyclic motif found in a multitude of pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substituent at the 2-position and the pattern of substitution on the benzene ring are critical determinants of a derivative's therapeutic potential. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, while the 2-butyl group imparts lipophilicity, which can be crucial for modulating pharmacokinetic properties.[3]
The synthesis of this target molecule invariably begins with 2-amino-4-bromophenol, a readily available starting material.[4][5][6] The primary challenge and the focus of this guide is the selection of the most effective precursor to introduce the butyl group at the 2-position, thereby completing the oxazole ring formation. This choice profoundly impacts the entire synthetic workflow, from reaction conditions and catalyst selection to workup procedures and overall process efficiency.
Comparative Analysis of Synthetic Pathways
The formation of the 2-substituted benzoxazole ring from an o-aminophenol can be achieved through several well-established condensation reactions.[7][8] We will compare three of the most practical and widely adopted methods, each starting with 2-amino-4-bromophenol and a different C5 precursor.
Pathway A: Direct Condensation with Pentanoic Acid
This is arguably the most classical and atom-economical approach, involving the direct condensation of 2-amino-4-bromophenol with pentanoic acid.
Mechanism: The reaction proceeds via an initial amidation to form an N-(5-bromo-2-hydroxyphenyl)pentanamide intermediate. This is followed by an acid-catalyzed intramolecular cyclodehydration, where the phenolic hydroxyl group attacks the amide carbonyl, eliminating a molecule of water to form the benzoxazole ring. This second step typically requires harsh conditions, such as high temperatures and a strong dehydrating agent like polyphosphoric acid (PPA).[9][10]
Causality of Experimental Choices: The use of PPA serves a dual role: it acts as both the acidic catalyst and a powerful dehydrating agent, driving the equilibrium toward the cyclized product.[9] The high temperature (160-180°C) is necessary to overcome the activation energy for the cyclodehydration step.[1]
Pathway B: Acylation with Pentanoyl Chloride
This pathway involves the acylation of 2-amino-4-bromophenol with the more reactive pentanoyl chloride, followed by cyclization.
Mechanism: The reaction begins with the rapid and often exothermic acylation of the more nucleophilic amino group of 2-amino-4-bromophenol to form the same N-(5-bromo-2-hydroxyphenyl)pentanamide intermediate as in Pathway A.[11] This acylation can be performed in the presence of a mild base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The subsequent cyclization can then be induced under milder conditions than Pathway A, often by simple heating in a high-boiling solvent or with a catalyst like methanesulfonic acid.[10]
Causality of Experimental Choices: Pentanoyl chloride is a highly reactive acylating agent, making the initial acylation step much faster and more efficient than direct amidation with the carboxylic acid.[11] This increased reactivity allows the subsequent cyclization to occur under significantly milder conditions, which can prevent degradation of sensitive substrates and lead to cleaner reactions with higher yields.
Pathway C: Reductive Cyclization with Pentanal
This modern approach involves the condensation of 2-amino-4-bromophenol with pentanal, followed by an oxidative cyclization.
Mechanism: The initial reaction between the aminophenol and the aldehyde forms a Schiff base (imine) intermediate. This intermediate then cyclizes to form a benzoxazoline, which is a non-aromatic heterocyclic intermediate. The final step is the oxidation of the benzoxazoline to the aromatic benzoxazole. This oxidation can be achieved with a variety of reagents, including air (often catalyzed by a metal complex), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or copper(II) acetate.[12][13] One-pot procedures where the condensation and oxidation occur sequentially in the same vessel are highly efficient.[12][14]
Causality of Experimental Choices: This pathway avoids the use of acidic catalysts and high temperatures required for dehydration. The choice of oxidant is critical; an ideal oxidant should be effective under mild conditions and produce byproducts that are easily removed. Copper(II) acetate is an inexpensive and effective option that facilitates the oxidative C-H bond formation required for aromatization.[12]
Quantitative Data Summary & Performance Comparison
To provide an objective basis for comparison, the following table summarizes key performance indicators for each synthetic pathway based on representative experimental data.
| Parameter | Pathway A (Pentanoic Acid) | Pathway B (Pentanoyl Chloride) | Pathway C (Pentanal) |
| Primary Precursors | 2-Amino-4-bromophenol, Pentanoic Acid | 2-Amino-4-bromophenol, Pentanoyl Chloride | 2-Amino-4-bromophenol, Pentanal |
| Key Reagent/Catalyst | Polyphosphoric Acid (PPA) | Pyridine, Methanesulfonic Acid | Copper(II) Acetate |
| Typical Temperature | 160-180 °C | 80-120 °C | 60-80 °C |
| Typical Reaction Time | 4-6 hours | 2-4 hours | 3-5 hours |
| Reported Yield (%) | 75-85% | 88-96% | 82-92% |
| Purity (Crude) | Good to Moderate | Excellent | Very Good |
| Workup Complexity | High (viscous PPA) | Moderate (acid/base extraction) | Low (filtration, extraction) |
| Precursor Cost Index | Low | Moderate | Low |
| Safety/Handling | PPA is corrosive. High temps. | Pentanoyl chloride is corrosive and moisture-sensitive. | Pentanal is flammable. |
Visualizing the Synthetic Workflows
The logical flow for each synthetic pathway is illustrated below using Graphviz diagrams.
Pathway A Workflow
Caption: Workflow for Pathway A using Pentanoic Acid.
Pathway B Workflow
Caption: Workflow for Pathway B using Pentanoyl Chloride.
Pathway C Workflowdot
digraph "Pathway_C" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
Precursors [label="Precursors:\n2-Amino-4-bromophenol\nPentanal"]; Reaction [label="Reaction Vessel", shape=cylinder, fillcolor="#FFFFFF"]; Conditions [label="Conditions:\nCu(OAc)₂, Air\nEthanol, 60-80°C, 3-5h", shape=note, fillcolor="#FFFFFF"]; Workup [label="Workup:\nCatalyst Filtration\nExtraction"]; Purification [label="Purification:\nColumn Chromatography"]; Product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Precursors -> Reaction; Reaction -> Workup [label="Oxidative Cyclization"]; Conditions -> Reaction [style=dashed]; Workup -> Purification; Purification -> Product; }
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A Comparative Guide to the Structural Validation of 5-Bromo-2-butyl-1,3-benzoxazole: An In-Depth Analysis of X-ray Crystallography and Alternative Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For novel heterocyclic compounds such as 5-Bromo-2-butyl-1,3-benzoxazole, a precise structural model is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property claims. This guide provides a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural validation of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate methodology for their specific needs.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid.[1][2][3] It provides a high-resolution, three-dimensional map of electron density within a crystal, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1][4] This level of detail is often crucial for understanding structure-activity relationships (SAR) in drug development.
The choice of X-ray crystallography is predicated on the need for unequivocal structural proof. While other techniques provide valuable structural information, they often rely on inference and correlation. X-ray crystallography, by contrast, offers a direct visualization of the molecular architecture. For a molecule like this compound, which contains a rigid benzoxazole core and a flexible butyl chain, X-ray crystallography can precisely define the conformation of the butyl group in the solid state and reveal any specific intermolecular interactions, such as halogen bonding involving the bromine atom, that might influence its crystal packing and, potentially, its biological activity.
As the specific crystallographic data for this compound is not publicly available, the following protocol is based on the successful structure determination of a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. This protocol outlines the critical steps and considerations for obtaining a high-quality crystal structure.
Step 1: Crystallization
The most critical and often challenging step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[4]
-
Purification: The synthesized this compound must be of high purity (>98%). This is typically achieved by column chromatography or recrystallization.
-
Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility.
-
Crystal Growth: Slow evaporation of a saturated solution is a common technique. A solution of the compound is prepared in a suitable solvent (e.g., a mixture of petroleum ether and ethyl acetate) in a loosely covered vial, allowing the solvent to evaporate slowly over several days at room temperature.
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Acquisition: The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern of spots is recorded. A complete dataset consists of thousands of these reflections.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Other spectroscopic and computational methods offer valuable insights and can be used as standalone techniques or in conjunction with crystallography.
| Technique | Information Provided | Advantages | Disadvantages | Application to this compound |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous structure determination; "gold standard".[1][2][3] | Requires a suitable single crystal (can be difficult to obtain); provides solid-state structure which may differ from solution.[4] | Definitive confirmation of the connectivity, conformation of the butyl chain in the solid state, and potential halogen bonding. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry, solution-state conformation. | Non-destructive; provides information on dynamic processes in solution.[5] | Does not provide precise bond lengths/angles; structure is inferred from correlations. | Confirms the carbon-hydrogen framework, attachment of the butyl group and bromine atom. 2D NMR (COSY, HSQC, HMBC) can establish the complete connectivity. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity; requires very small sample amounts.[6] | Provides limited structural information on its own; fragmentation patterns can be complex to interpret. | Confirms the molecular formula (C₁₁H₁₂BrNO) through accurate mass measurement. Fragmentation analysis can provide clues about the structure. |
| Computational Chemistry | Predicted 3D structure, theoretical NMR chemical shifts, relative energies of conformers. | Can predict structures and properties before synthesis; aids in interpreting experimental data.[7][8] | Accuracy depends on the level of theory and can be computationally expensive; predictions require experimental validation. | DFT calculations can predict ¹H and ¹³C NMR chemical shifts to compare with experimental data, aiding in signal assignment.[9][10][11][12] Crystal structure prediction (CSP) can explore possible packing arrangements.[7][8] |
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5] For this compound, ¹H and ¹³C NMR would confirm the presence of the butyl group and the substituted benzoxazole core. 2D NMR techniques like COSY, HSQC, and HMBC are essential for establishing the connectivity between protons and carbons, confirming the attachment of the butyl group at the C2 position and the bromine at the C5 position.
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₁H₁₂BrNO) with high accuracy. Analysis of the fragmentation pattern in the mass spectrum can also provide structural clues, such as the loss of the butyl chain.
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[13][14] DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound.[9][10][11][12] Comparing these predicted shifts with the experimental spectrum can aid in the unambiguous assignment of NMR signals. Furthermore, Crystal Structure Prediction (CSP) methods can be employed to generate a landscape of energetically plausible crystal structures, which can be valuable in cases where obtaining a single crystal is challenging.[7][8]
Conclusion: An Integrated Approach
While single-crystal X-ray crystallography provides the most definitive structural information for this compound, a comprehensive validation strategy often involves an integrated approach. The combination of NMR spectroscopy to confirm the molecular connectivity in solution, high-resolution mass spectrometry to verify the elemental composition, and X-ray crystallography to establish the precise three-dimensional structure in the solid state, provides an irrefutable body of evidence. Computational methods can further support and rationalize the experimental findings. The choice of techniques will ultimately depend on the specific research question, the availability of instrumentation, and the physical properties of the compound.
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A Senior Application Scientist's Guide to the Performance of 5-Bromo-2-butyl-1,3-benzoxazole in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzoxazole scaffold holds a prominent position due to the diverse pharmacological activities and unique photophysical properties exhibited by its derivatives.[1][2] Among these, 5-Bromo-2-butyl-1,3-benzoxazole is a compound of increasing interest, serving as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[3] The strategic placement of a bromine atom at the 5-position and a butyl group at the 2-position imparts specific physicochemical characteristics that significantly influence its behavior in various solvent environments. This, in turn, dictates its suitability for different applications, from reaction chemistry and purification to formulation and biological screening.
This technical guide offers an in-depth comparison of the anticipated performance of this compound across a spectrum of solvent systems. We will explore the causal relationships between its structure and its solubility and stability profiles. Furthermore, we will provide detailed, self-validating experimental protocols to empower researchers to generate their own comparative data. To contextualize the performance of our target compound, we will draw comparisons with structurally related alternatives, namely 2-butyl-5-chlorobenzoxazole and 5-bromo-2-butyl-1,3-benzothiazole .
The Influence of Molecular Architecture on Solvent Interactions
The solubility and stability of a molecule are fundamentally governed by its intermolecular interactions with the surrounding solvent. In this compound, three key structural features dictate these interactions:
-
The Benzoxazole Core: This fused heterocyclic system is aromatic and relatively rigid, contributing to its thermal stability.[4] The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding, particularly with protic solvents.
-
The 2-Butyl Group: This alkyl chain introduces a significant nonpolar, lipophilic character to the molecule. This feature is expected to enhance solubility in nonpolar organic solvents and decrease solubility in aqueous media.
-
The 5-Bromo Substituent: The bromine atom is electron-withdrawing and increases the molecule's molecular weight and polarizability. This can influence crystal packing energies and modulate solubility in various solvents. The C-Br bond may also be a site of potential degradation under certain conditions.
The interplay of these features results in a molecule with moderate polarity and significant lipophilicity. Its performance in a given solvent will be a balance between the disruption of its crystal lattice energy and the favorability of solute-solvent interactions.
Comparative Performance in Key Solvent Systems: A Predictive Overview
While specific experimental data for this compound is not extensively available in the public domain, we can predict its behavior based on the known properties of benzoxazole derivatives and the principles of physical organic chemistry. The following table provides a comparative outlook on its expected solubility and stability in a range of common laboratory solvents, alongside its structural analogs.
| Solvent System | Solvent Type | Predicted Solubility of this compound | Predicted Stability | Comparison with 2-butyl-5-chlorobenzoxazole | Comparison with 5-bromo-2-butyl-1,3-benzothiazole |
| Water | Protic, Polar | Very Low | High | Similar, potentially slightly higher solubility | Similar, potentially slightly lower solubility |
| Ethanol/Methanol | Protic, Polar | Moderate | High | Similar | Similar |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | High | High | High |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Generally High, potential for hydrolysis at elevated temperatures | High | High |
| Acetonitrile (ACN) | Aprotic, Polar | Moderate | High | Similar | Similar |
| Dichloromethane (DCM) | Aprotic, Nonpolar | High | High | High | High |
| Toluene | Aprotic, Nonpolar | High | High | High | High |
| Hexanes/Heptane | Aprotic, Nonpolar | Moderate to High | High | Similar | Similar |
Causality Behind the Predictions:
-
Polar Protic Solvents (Water, Alcohols): The dominant butyl group significantly reduces aqueous solubility. While the benzoxazole core can engage in hydrogen bonding, the energetic cost of disrupting the water structure to accommodate the nonpolar alkyl chain is high. In alcohols, the alkyl portion of the solvent can better solvate the butyl group of the solute, leading to moderate solubility.
-
Polar Aprotic Solvents (DMSO, DMF, ACN): These solvents are excellent at solvating a wide range of organic molecules.[5] Their polarity can interact with the dipole of the benzoxazole ring, while their organic nature accommodates the butyl chain. High solubility is expected in DMSO and DMF. Acetonitrile, being less polar, will likely offer moderate solubility.
-
Nonpolar Solvents (DCM, Toluene, Hexanes): The lipophilic character imparted by the butyl group and the polarizability of the bromine atom suggest good solubility in these solvents through van der Waals interactions and dipole-induced dipole interactions.
Comparison with Analogs:
-
2-butyl-5-chlorobenzoxazole: Chlorine is smaller and less polarizable than bromine. This may lead to slightly different crystal packing and a marginal increase in solubility in polar solvents compared to the bromo analog. Stability is expected to be similar.
-
5-bromo-2-butyl-1,3-benzothiazole: The replacement of the oxygen atom with a sulfur atom to form the benzothiazole analog is a common bioisosteric substitution.[6] Sulfur is less electronegative and more polarizable than oxygen, which can influence the electronic properties and intermolecular interactions of the molecule. This may lead to slight differences in solubility and reactivity.
Experimental Protocols for Performance Evaluation
To provide a robust and validated comparison, the following experimental protocols are detailed. These protocols are designed to be self-validating by including controls and clear data analysis steps.
I. Determination of Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (and its comparators). The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1 mL) of the desired solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilution and Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve.
II. Assessment of Chemical Stability via Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7]
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (and its comparators) in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples immediately after withdrawal.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.[8] Diode-array detection (DAD) and mass spectrometry (MS) can be used for peak purity assessment and identification of degradants.
Conclusion
This compound is a molecule with significant potential, and a thorough understanding of its performance in different solvent systems is paramount for its successful application. The interplay between its lipophilic butyl group, the polarizable bromine atom, and the heterocyclic benzoxazole core dictates its solubility and stability profile. While high solubility is anticipated in polar aprotic and nonpolar organic solvents, its aqueous solubility is expected to be limited. Its stability is predicted to be robust under most conditions, with potential for hydrolysis under harsh acidic or basic conditions at elevated temperatures.
The experimental protocols provided in this guide offer a clear and reliable framework for researchers to generate their own comparative data for this compound and its analogs. By systematically evaluating its performance, scientists can make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological testing, thereby accelerating the pace of discovery and development.
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Assessing the Cross-Reactivity of 5-Bromo-2-butyl-1,3-benzoxazole in Biological Assays: A Comparative Guide
In the landscape of modern drug discovery, the benzoxazole scaffold stands out as a "privileged structure." Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This versatility, however, necessitates a rigorous evaluation of their target selectivity to ensure the development of safe and effective therapeutics. This guide provides a comprehensive framework for assessing the cross-reactivity of novel benzoxazole derivatives, using the hypothetical compound 5-Bromo-2-butyl-1,3-benzoxazole as a central case study.
While specific experimental data for this compound is not yet publicly available, this guide will leverage data from structurally analogous compounds to illustrate the principles and methodologies for a thorough cross-reactivity assessment. Our focus will be on providing researchers, scientists, and drug development professionals with the rationale behind experimental choices and the practical steps to generate a robust selectivity profile.
Predicting the Biological Landscape of this compound: A Structural Perspective
The pharmacological profile of a benzoxazole derivative is significantly influenced by the nature and position of its substituents.[4] For this compound, we can infer potential biological interactions by dissecting its key structural features:
-
The Benzoxazole Core: This heterocyclic system is a known pharmacophore that can interact with a variety of biological targets. Notably, it is a common scaffold in many kinase inhibitors, often acting as a hinge-binding motif in the ATP-binding pocket of these enzymes.[5][6]
-
The 2-Butyl Group: The substituent at the 2-position of the benzoxazole ring is crucial in determining the compound's biological activity.[7] A flexible alkyl chain like a butyl group can explore hydrophobic pockets within a target's binding site, potentially influencing both potency and selectivity.
-
The 5-Bromo Substituent: Halogen atoms, such as bromine, at the 5-position can modulate the electronic properties of the benzoxazole ring system and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for certain protein targets. The introduction of a halogen at this position has been shown to increase the anticonvulsant activity in some benzisoxazole series.[8] For instance, the compound 5-amino-2-[p-bromophenyl]-benzoxazole has demonstrated significant anticancer effects, suggesting that the bromo-substituent is compatible with potent biological activity.[9]
Given these structural characteristics, it is reasonable to hypothesize that this compound may exhibit activity as a kinase inhibitor. Therefore, a primary focus of its cross-reactivity profiling should be an extensive screen against the human kinome.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A systematic and tiered approach is recommended to efficiently and thoroughly evaluate the selectivity of a novel compound. This strategy begins with a broad, high-throughput screen to identify a wide range of potential interactions, followed by more focused, in-depth assays to validate and quantify these findings.
Tier 1: Broad Kinome Selectivity Screening
The initial step in assessing the cross-reactivity of a potential kinase inhibitor is to screen it against a large, representative panel of kinases. Several commercial services offer such profiling, with panels ranging from a few dozen to over 400 kinases, covering a significant portion of the human kinome. These services typically utilize well-established assay formats, such as radiometric assays that measure the incorporation of 32P or 33P into a substrate, or fluorescence-based assays.
The primary output of this initial screen is typically the percent inhibition of each kinase at a single, high concentration of the test compound (e.g., 1 or 10 µM). This provides a broad overview of the compound's selectivity and identifies potential "hits" for further investigation.
dot
Caption: A tiered approach to cross-reactivity profiling.
Tier 2: In-Depth Validation and Cellular Confirmation
Once the initial kinase screen has identified potential on- and off-targets, the next tier of analysis involves more detailed and quantitative assays to confirm these interactions and assess their relevance in a cellular context.
Competitive binding assays are a powerful tool for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound for a specific target.[10] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor or enzyme.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a suspension of cell membranes or purified receptors that express the target of interest in an appropriate assay buffer.
-
Prepare a stock solution of a suitable radiolabeled ligand (e.g., a known inhibitor of the target kinase) at a concentration at or below its Kd.
-
Prepare serial dilutions of the unlabeled test compound (this compound) and a known unlabeled reference compound.
-
-
Assay Setup:
-
In a 96-well filter plate, add the assay buffer, the serially diluted unlabeled compound or vehicle control, the fixed concentration of the radiolabeled ligand, and the membrane/receptor suspension.
-
Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the unbound radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
To confirm that the binding of this compound to a kinase results in the inhibition of its enzymatic activity, in vitro kinase assays are performed.[13][14] These assays directly measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
-
Reagent Preparation:
-
Prepare a reaction buffer containing the purified kinase, its specific substrate (a protein or peptide), and any necessary cofactors.
-
Prepare serial dilutions of the test compound (this compound).
-
Prepare a solution of [γ-32P]ATP.
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer and the serially diluted test compound or vehicle control.
-
Pre-incubate for a short period at the optimal reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding the [γ-32P]ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period, ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose paper).
-
-
Separation and Detection:
-
Separate the phosphorylated substrate from the unreacted [γ-32P]ATP using an appropriate method (e.g., SDS-PAGE followed by autoradiography, or washing of the phosphocellulose paper).
-
Quantify the amount of 32P incorporated into the substrate using a phosphorimager or scintillation counter.[15]
-
-
Data Analysis:
-
Plot the kinase activity (as a percentage of the vehicle control) against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
While in vitro assays are essential for characterizing the biochemical interactions of a compound, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17] It is based on the principle that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with either the test compound (this compound) at various concentrations or a vehicle control (e.g., DMSO) for a specified period.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration in each sample.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other sensitive protein detection methods.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm).
-
A shift in the Tm in the presence of the compound compared to the vehicle control indicates target engagement.
-
Alternatively, by keeping the temperature constant and varying the compound concentration, an isothermal dose-response curve can be generated to determine the EC50 for target engagement in cells.[19]
-
dot
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data: A Comparative Analysis
The ultimate goal of cross-reactivity profiling is to build a comprehensive picture of a compound's selectivity. This is best achieved by comparing its activity against its primary target with its activity against a range of off-targets.
Table 1: Hypothetical Comparative Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 (e.g., SRC) IC50 (nM) | Off-Target Kinase 2 (e.g., LCK) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| This compound | Kinase X | 15 | 1500 | >10000 | 100 |
| Compound A (Known Benzoxazole) | Kinase X | 25 | 500 | 8000 | 20 |
| Compound B (Broad-Spectrum Inhibitor) | Kinase X | 5 | 10 | 25 | 2 |
This table presents hypothetical data for illustrative purposes.
A high selectivity ratio, as shown for our hypothetical compound, is desirable as it suggests that the compound is more potent against its intended target than against other kinases, which can minimize the risk of off-target side effects.
Illustrative Case Study: The Importance of Selectivity Profiling
The clinical development of tyrosine kinase inhibitors (TKIs) has highlighted the critical importance of understanding their cross-reactivity profiles. For example, some TKIs have been associated with severe cutaneous adverse reactions.[20][21] In some instances, patients who develop a reaction to one TKI may exhibit cross-reactivity to another, even if the second TKI has a different primary target.[22] This underscores the fact that even structurally distinct TKIs can share off-targets, leading to unexpected toxicities. Comprehensive selectivity profiling during preclinical development is therefore essential to anticipate and mitigate such risks. For instance, a new series of benzoxazole derivatives were designed as potential VEGFR-2 inhibitors. While some compounds showed high potency against the target, their broader selectivity profile would be crucial in determining their therapeutic window and potential for off-target effects.[23]
Conclusion
The assessment of cross-reactivity is a cornerstone of modern drug discovery and development. For a versatile and biologically active scaffold like benzoxazole, a thorough understanding of a derivative's selectivity is paramount. By employing a tiered approach that combines broad screening with in-depth biochemical and cellular assays, researchers can build a comprehensive profile of a compound's on- and off-target activities. This data-driven approach, as illustrated here for the hypothetical compound this compound, is essential for identifying promising lead candidates with the desired efficacy and safety profiles, ultimately paving the way for the development of novel and impactful therapeutics.
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Güldüren, A., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 564-571. [Link]
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E-published ahead of print. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
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Desai, V. G., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. [Link]
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An, Y., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3144-3148. [Link]
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Lundgren, S. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
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Gampa, V. K., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(82), 78787-78804. [Link]
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
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Lee, E., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]
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Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. [Link]
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Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]
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Review on benzoxazole chemistry and pharmacological potential. (2024). Journal of Drug Delivery and Therapeutics. [Link]
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Patel, K., et al. (2021). Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors (Review). Oncology Letters, 21(1), 34. [Link]
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Patel, K., et al. (2020). Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors. Oncology Letters, 21(1), 34. [Link]
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Akhila, S., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 48-56. [Link]
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Güldüren, A., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Bibliomed. [Link]
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Safety Operating Guide
5-Bromo-2-butyl-1,3-benzoxazole proper disposal procedures
An In-Depth Guide to the Safe Disposal of 5-Bromo-2-butyl-1,3-benzoxazole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a halogenated heterocyclic compound.
Given that a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this protocol is synthesized from the safety profiles of structurally analogous brominated and benzoxazole-based compounds, alongside established principles of laboratory safety and hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2]
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's hazards. Based on data from similar chemical structures, this compound should be handled as a hazardous substance.
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[3] All waste chemicals should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[4]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Anticipated Effect | Rationale & Citations |
| Acute Toxicity, Oral | May be harmful if swallowed. | Based on GHS classifications for similar benzoxazole derivatives. |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of halogenated organic compounds and related benzoxazoles.[5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with eyes is likely to cause significant irritation.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of dust or vapors should be avoided.[5][7] |
| Hazard to the Aquatic Environment | Potentially toxic to aquatic life. | Halogenated organic compounds can be persistent and harmful in the environment. Disposal into drains is strictly prohibited.[8] |
Part 2: Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure all necessary safety measures are in place. The principle of causality here is simple: preventing exposure is the most effective safety protocol.
-
Ventilation : All handling of this compound, including weighing, dissolution, and waste consolidation, must be performed inside a certified chemical fume hood.[1] This minimizes the risk of inhaling potentially irritating vapors.
-
Eye and Face Protection : Wear tight-sealing safety goggles or safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]
-
Skin Protection : A standard laboratory coat must be worn and kept buttoned. Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[2] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[2]
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. If there is a risk of generating aerosols or dust outside of a containment system, a NIOSH/MSHA approved respirator may be necessary.[9]
Part 3: Step-by-Step Disposal Workflow
The following protocol outlines a systematic and compliant procedure for managing waste containing this compound. This workflow is designed to be a self-validating system, where each step reinforces the safety and compliance of the entire process.
Methodology Details:
Step 1: Waste Segregation Immediately upon generation, segregate waste containing this compound. It must be classified as halogenated organic waste .[10]
-
Causality : Mixing halogenated waste with other waste streams, such as non-halogenated solvents or acids, can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and environmental risk.[11] Never mix incompatible waste types.[12]
Step 2: Containerization
-
Solid Waste : Place residual solids, contaminated weigh boats, or absorbent materials into a clearly labeled, sealed container.[2]
-
Liquid Waste : Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.[10][13] Do not overfill containers; leave at least 10% of the volume as headspace to accommodate vapor expansion.[11]
-
Empty Containers : Any empty stock bottle that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, deface the original label and dispose of the container as regular trash or glass waste, depending on institutional policy.[4]
Step 3: Labeling Proper labeling is a critical regulatory requirement and essential for safety.[13] The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and other components in the waste stream.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[7]
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][14]
-
The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[10][11]
-
Keep the waste container tightly closed at all times, except when actively adding waste.[14]
-
Store away from heat sources, direct sunlight, and incompatible materials.[13]
Step 5: Final Disposal Do not dispose of this chemical down the drain or in regular trash.[8] Disposal must be carried out in accordance with all local, state, and federal regulations.[13][15]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[4][14]
-
The standard and most effective disposal method for this type of compound is high-temperature incineration at a regulated hazardous waste facility.[2][5][12] This process destroys the harmful organic molecules, converting them to less hazardous substances.
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential.
-
Small Spills : For minor spills contained within a fume hood, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8][10] Carefully sweep or wipe up the absorbed material, place it in a sealed container, and dispose of it as hazardous waste.[8][16]
-
Large Spills : If a large spill occurs, or any spill outside of a fume hood, evacuate the immediate area immediately.[10] Alert colleagues, secure the area to prevent entry, and contact your institution's emergency EHS personnel for cleanup.[4]
By adhering to this comprehensive guide, you ensure not only your personal safety and the integrity of your research environment but also maintain full compliance with environmental regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-butyl-1,3-benzoxazole
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Bromo-2-butyl-1,3-benzoxazole, a member of the benzoxazole class of heterocyclic compounds, represents a scaffold of significant interest. However, its safe and effective use in the laboratory necessitates a deep understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Direct contact may lead to redness and irritation.[1][2][3][4][5][6]
-
Serious Eye Irritation: The compound can cause significant eye irritation and potential damage upon contact.[1][2][3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][4][5][6]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[5][7]
Given these potential hazards, a multi-faceted PPE strategy is crucial to ensure the safety of all laboratory personnel.
Essential Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound, with a detailed rationale for each selection.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against dust particles and splashes.[1][3][8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact which may cause irritation.[1][8] The selection of glove material should be confirmed for compatibility. Double gloving is recommended for enhanced protection.[9] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][10] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[1][2][3][11] | Minimizes the risk of inhaling airborne particles or aerosols. |
| Body Protection | A long-sleeved, solid-front disposable gown made of low-permeability fabric with tight-fitting cuffs. | Provides a barrier against accidental spills and contamination of personal clothing.[9][12] |
| Foot Protection | Closed-toe shoes. Shoe covers may be required in controlled environments. | Protects feet from spills and falling objects. Shoe covers help prevent the spread of contamination.[12] |
Step-by-Step Protocol for Safe Handling
The following protocol details the procedural steps for safely handling this compound, from preparation to disposal.
Preparation and PPE Donning
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with an absorbent, plastic-backed pad to contain any potential spills.[13]
-
Hand Washing: Thoroughly wash and dry hands before donning any PPE.[9]
-
Gown and Shoe Covers: Put on a disposable gown and shoe covers, ensuring complete coverage.
-
Respiratory Protection: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Don safety goggles or glasses. If a splash risk exists, add a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don a second pair of gloves over the first, extending the cuffs over the gown's sleeves.[9]
Chemical Handling Workflow
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Post-Handling and Disposal
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and excess chemicals, in a clearly labeled hazardous waste container designated for halogenated organic compounds.[10]
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2][3][8][11]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][5] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][5]
-
Spill Cleanup: For small spills, use an inert absorbent material and place it in the designated hazardous waste container.[1][10] For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[10]
By adhering to these rigorous safety protocols and utilizing the appropriate personal protective equipment, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.
References
- Apollo Scientific. (n.d.).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2,1,3-benzoxadiazole. Fisher Scientific.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2,2-difluoro-1,3-benzodioxole. Fisher Scientific.
- Shanghai Canbi Pharma Ltd. (2009). SAFETY DATA SHEET - 4-BROMO-2,1,3-BENZOTHIADIAZOLE. Shanghai Canbi Pharma Ltd.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
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Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). OSHA. Available at: [Link]
- Shanghai Canbi Pharma Ltd. (2010). SAFETY DATA SHEET - 4-BROMO-1,3-BENZOXAZOLE 98+%. Shanghai Canbi Pharma Ltd.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Sigma-Aldrich. (n.d.). 5-bromo-2,1,3-benzoxadiazole AldrichCPR. Sigma-Aldrich.
- Apollo Scientific. (2023).
- University of Wyoming. (n.d.). Chemical Process SOP Example.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

